SBI-553
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWXTJQMEBQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of SBI-553 in the Brain: A Technical Guide
An in-depth analysis of the novel neurotensin (B549771) receptor 1 modulator, its mechanism of action, and therapeutic potential for neurological disorders.
Introduction
SBI-553 is an experimental small molecule that has garnered significant attention within the neuroscience and drug development communities for its unique pharmacological profile.[1][2] As a brain-penetrant and orally bioavailable compound, this compound acts as a biased allosteric modulator of the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system functions.[3][4] This technical guide provides a comprehensive overview of the function of this compound in the brain, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Biased Allosteric Modulation of NTSR1
This compound functions as a β-arrestin biased positive allosteric modulator of NTSR1.[1][5] This means it binds to a site on the receptor distinct from the endogenous ligand, neurotensin (NTS), and selectively promotes signaling through the β-arrestin pathway while simultaneously inhibiting G protein-mediated signaling, particularly through the Gq/11 pathway.[1][6][7] This biased agonism is a critical feature of this compound, as it appears to circumvent the adverse side effects, such as hypothermia and hypotension, that have hindered the clinical development of unbiased NTSR1 agonists.[2][5]
The binding of this compound to an intracellular pocket of NTSR1 induces a conformational change in the receptor that favors the recruitment of β-arrestin.[1][6] This leads to the downstream signaling events associated with β-arrestin, while the negative allosteric modulation of G protein coupling effectively blocks the canonical G protein-dependent pathways.[6][8] Cryo-electron microscopy (cryoEM) studies have provided structural insights into the allosteric binding site and the conformational changes induced by this compound, revealing the structural basis for its biased signaling.[6][8][9]
Signaling Pathway of this compound at NTSR1
The following diagram illustrates the biased signaling cascade initiated by this compound at the neurotensin receptor 1.
Caption: this compound's biased allosteric modulation of NTSR1.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Receptor/Assay | Source |
| EC50 | 340 nM | NTSR1 (β-arrestin recruitment) | [3] |
Table 2: Pharmacokinetic Properties
| Species | Brain:Plasma Ratio (1 hr post-dose) | Oral Bioavailability | Source |
| Mouse | 0.54 | ~50% | [4] |
| Rat | 0.98 | ~50% | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the function of this compound.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To quantify the recruitment of β-arrestin to NTSR1 upon ligand binding.
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding for NTSR1 fused to Renilla luciferase (NTSR1-Rluc) and β-arrestin2 fused to Venus fluorescent protein (β-arrestin2-Venus).[5]
-
Transfected cells are plated in 96-well plates and incubated for 24-48 hours.
-
Cells are washed and incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Increasing concentrations of this compound are added to the wells.
-
Bioluminescence resonance energy transfer (BRET) is measured using a plate reader. The BRET signal is calculated as the ratio of the light emitted by Venus to the light emitted by Rluc.
-
Dose-response curves are generated to determine the EC50 value for β-arrestin recruitment.[5]
Animal Models of Psychostimulant-Associated Behaviors
Objective: To assess the in vivo efficacy of this compound in reducing addictive behaviors.
Methodology:
-
Cocaine- and Methamphetamine-Induced Hyperlocomotion:
-
Mice are acclimated to an open-field arena for a set period.[5]
-
Animals are administered either vehicle or this compound (e.g., 12 mg/kg, i.p.) followed by a psychostimulant (e.g., cocaine 30 mg/kg, i.p. or methamphetamine 2 mg/kg, i.p.).[5]
-
Locomotor activity is recorded using automated activity monitors.
-
The ability of this compound to attenuate the psychostimulant-induced increase in locomotion is quantified.[5]
-
-
Cocaine Self-Administration:
-
Rodents are trained to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of the drug.
-
Once stable responding is achieved, the effect of this compound pretreatment on the number of cocaine infusions earned is evaluated.[5]
-
Experimental Workflow for In Vivo Behavioral Testing
The following diagram outlines the typical workflow for assessing the impact of this compound on psychostimulant-induced hyperlocomotion.
Caption: Workflow for psychostimulant-induced hyperlocomotion studies.
Therapeutic Potential in the Brain
The unique mechanism of action of this compound positions it as a promising therapeutic candidate for a range of neurological and psychiatric disorders, particularly those involving dysregulation of the mesolimbic dopamine (B1211576) system.[5][6]
-
Substance Use Disorders: Preclinical studies have demonstrated the efficacy of this compound in animal models of psychostimulant (cocaine and methamphetamine) and opioid abuse.[1][2][5] It has also shown promise in reducing binge-like ethanol (B145695) consumption in rodents.[10] By modulating dopamine signaling in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens, this compound can attenuate the rewarding and reinforcing effects of drugs of abuse.[7] Specifically, this compound has been shown to blunt the neurotensin-mediated increase in the firing of VTA dopamine neurons and subsequent dopamine release in the nucleus accumbens.[7]
-
Pain Relief: this compound has demonstrated analgesic effects in animal models, suggesting its potential as a novel non-opioid analgesic.[1] Its ability to provide pain relief without the abuse liability of opioids makes it an attractive alternative.
The development of this compound is ongoing, with the goal of advancing it into IND-enabling studies and eventually Phase 1 clinical trials for the treatment of opioid use disorders.[2]
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its function as a β-arrestin biased allosteric modulator of NTSR1 in the brain provides a novel therapeutic strategy for treating substance use disorders and potentially other neurological conditions. The ability of this compound to selectively engage therapeutic signaling pathways while avoiding those associated with adverse effects underscores the potential of biased agonism in modern drug discovery. Further research and clinical development will be crucial in fully elucidating the therapeutic utility of this promising compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-553: A β-Arrestin Biased Allosteric Modulator of the Neurotensin Receptor 1 (NTSR1)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1).[1][2] NTSR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various CNS disorders, including substance use disorders.[3][4] this compound exhibits a unique pharmacological profile: it functions as a direct agonist for β-arrestin recruitment while simultaneously acting as a negative allosteric modulator of Gq protein signaling.[4][5] This biased agonism confers a unique functional selectivity, enabling the therapeutic benefits associated with NTSR1's β-arrestin pathway while avoiding the side effects linked to Gq protein activation, such as hypothermia and hypotension.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction
The neurotensin (NTS) system, particularly the NTSR1, plays a crucial role in modulating dopaminergic pathways in the brain, making it a key target for therapeutic intervention in addiction and other psychiatric disorders.[4] However, the clinical development of conventional NTSR1 agonists has been hampered by significant side effects.[4] this compound represents a significant advancement in GPCR pharmacology by demonstrating biased agonism. Biased agonists selectively activate a subset of a receptor's signaling pathways, offering the potential for more targeted and safer therapeutics.[7]
This compound was developed through the optimization of a quinazoline-based lead compound, ML314, to improve potency and oral bioavailability.[1] It binds to an allosteric site within the intracellular core of NTSR1.[8][9] This binding not only directly recruits β-arrestin but also confers a β-arrestin bias to the endogenous ligand, neurotensin, by antagonizing Gq protein activation.[4][10] Preclinical studies have demonstrated the efficacy of this compound in animal models of psychostimulant and alcohol abuse, highlighting its potential as a therapeutic agent.[4][11][12]
Mechanism of Action: Biased Allosteric Modulation
This compound's mechanism is characterized by two key features:
-
Positive Allosteric Modulator (PAM) for β-Arrestin Recruitment: this compound enhances the recruitment of β-arrestin to NTSR1. It acts as a direct agonist for this pathway, initiating downstream signaling cascades mediated by β-arrestin.[4][10] It also acts as a PAM for the endogenous ligand NTS, increasing its affinity and the number of available binding sites.[4]
-
Negative Allosteric Modulator (NAM) for Gq Protein Signaling: In contrast to its effect on the β-arrestin pathway, this compound antagonizes the Gq protein signaling pathway.[4][5] When the endogenous ligand NTS binds to NTSR1, it typically activates both Gq and β-arrestin pathways. In the presence of this compound, the Gq-mediated signaling, which leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and mobilization of intracellular calcium, is inhibited.[4]
This dual activity results in a profound signaling bias, redirecting the receptor's response towards the β-arrestin pathway.
Caption: Signaling pathway of this compound at the NTSR1.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Parameter | Value | Cell Line | Comments | Reference |
| β-Arrestin Recruitment | EC50 | 0.14 µM | HEK293T | Efficacy of 140% relative to orthosteric ligands. | [1] |
| β-Arrestin Recruitment | EC50 | 0.34 µM | - | - | [13][14][15] |
| Gq Protein Activation | IC50 | Not specified | HEK293T | Antagonizes NTS-induced Gq activation. | [4] |
| IP3 Generation | IC50 | Not specified | HEK293T | Antagonizes NTS-induced IP3 production. | [4] |
| Ca2+ Mobilization | IC50 | Not specified | HEK293T | Antagonizes NTS-induced Ca2+ mobilization. | [4] |
Table 2: Radioligand Binding Parameters
| Radioligand | Condition | Parameter | Value | Cell Line | Comments | Reference |
| [3H]NTS | + this compound | Kd Change | Up to 3.9-fold increase in affinity | HEK293T | This compound acts as a PAM for NTS binding. | [4] |
| [3H]NTS | + this compound | Bmax Change | Up to 3.3-fold increase | HEK293T | Increases the number of NTS binding sites. | [4] |
| [3H]this compound | - | Kd | Not determined | HEK293T | Nonspecific binding at higher concentrations. | [4] |
Table 3: Pharmacokinetic Properties
| Species | Route | Bioavailability | Brain:Plasma Ratio (1 hr) | Half-life (t1/2) | Reference |
| Mouse | PO | ~50% | 0.54 | 5.28 hr | [1] |
| Rat | PO | ~50% | 0.98 | 2.23 hr | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to NTSR1 upon ligand binding.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. NTSR1 is fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin is fused to a green fluorescent protein (GFP) energy acceptor. Upon ligand-induced interaction, Rluc and GFP are brought into close proximity, allowing for energy transfer and a detectable BRET signal.[4][16]
-
Cell Line: HEK293T cells transiently expressing NTSR1-Rluc and β-arrestin2-GFP.
-
Protocol:
-
Plate cells in a 96-well plate.
-
Incubate cells with varying concentrations of this compound or control compounds.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at wavelengths corresponding to the donor (Rluc) and acceptor (GFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the ligand concentration to determine EC50 values.
-
Caption: Workflow for the β-Arrestin Recruitment BRET Assay.
Gq Protein Activation Assay (TGFα Shedding)
This assay indirectly measures Gq activation by detecting the release of a reporter molecule.
-
Principle: Gq activation leads to the activation of phospholipase C and subsequent signaling events that result in the cleavage and release (shedding) of membrane-anchored transforming growth factor-alpha (TGFα). The amount of shed TGFα in the supernatant is proportional to Gq activation.[4]
-
Cell Line: HEK293T cells co-expressing NTSR1 and a pro-TGFα construct.
-
Protocol:
-
Plate cells in a 96-well plate.
-
Treat cells with NTS in the presence and absence of varying concentrations of this compound.
-
Incubate to allow for TGFα shedding.
-
Collect the cell supernatant.
-
Quantify the amount of shed TGFα in the supernatant using an ELISA kit.
-
Plot the amount of TGFα against the antagonist (this compound) concentration to determine the inhibitory effect.
-
Inositol 1,4,5-Triphosphate (IP3) Generation Assay
This assay directly measures a downstream second messenger of Gq activation.
-
Principle: This assay quantifies the production of IP3, a direct product of phospholipase C activity following Gq activation. A competitive binding assay is often used, where cellular IP3 competes with a labeled IP3 tracer for binding to an IP3-binding protein.
-
Cell Line: HEK293T cells expressing NTSR1.
-
Protocol:
-
Culture cells and treat with NTS in the presence or absence of this compound.
-
Lyse the cells to release intracellular components.
-
Perform a competitive ELISA or a BRET-based intramolecular IP3 biosensor assay to quantify IP3 levels in the cell lysate.[4]
-
Compare IP3 levels in treated versus untreated cells to assess the effect of this compound on NTS-induced IP3 generation.
-
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium, a key event downstream of IP3-mediated channel opening.
-
Principle: Gq activation leads to IP3 production, which binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) or a bioluminescent protein like aequorin.[4]
-
Cell Line: HEK293T cells expressing NTSR1.
-
Protocol:
-
Load cells with a calcium-sensitive dye.
-
Stimulate the cells with NTS in the presence or absence of this compound.
-
Measure the change in fluorescence or luminescence over time using a plate reader with kinetic read capabilities.
-
The peak fluorescence/luminescence intensity reflects the extent of Ca2+ mobilization.
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway, which can be initiated by both G proteins and β-arrestins.
-
Principle: The temporal dynamics of ERK phosphorylation (pERK) differ depending on the upstream activator. G protein-mediated ERK activation is typically rapid and transient (peaking within 5 minutes), while β-arrestin-mediated activation is slower and more sustained.[4] This assay quantifies the level of phosphorylated ERK relative to total ERK.
-
Cell Line: HEK293T cells expressing NTSR1.
-
Protocol:
-
Treat cells with ligands for various time points (e.g., 5, 10, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane (Western Blotting).
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensities to determine the pERK/total ERK ratio at each time point. Alternatively, a cell-based ELISA can be used for higher throughput.[17]
-
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound, an allosteric modulator of NTR1, for the treatment of substance use disorders - Lawrence Barak [grantome.com]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 15. tribioscience.com [tribioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Interaction of Neurotensin Receptor 1 (NTSR1) and SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including dopamine (B1211576) modulation, analgesia, and food intake regulation.[1][2][3][4][5] Its role in various central nervous system disorders has made it an attractive therapeutic target.[6] This guide provides a comprehensive technical overview of the interaction between NTSR1 and SBI-553, a novel, potent, and brain-penetrant allosteric modulator. This compound exhibits a unique pharmacological profile as a β-arrestin-biased agonist and a G protein antagonist, offering a promising avenue for the development of safer and more targeted therapeutics for conditions like psychostimulant abuse.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction between this compound and NTSR1.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Assay Context | Source |
| EC50 | 340 nM | β-arrestin recruitment | [7],[8],[10] |
Table 2: Allosteric Modulatory Effects of this compound on [³H]NTS Binding
| NTSR1 Construct | Condition | [³H]NTS Bmax Fold Increase | [³H]NTS Kd (nM) | Source |
| Rat NTSR1 (rNTSR1) | Without this compound | - | 2.3 | [11] |
| Rat NTSR1 (rNTSR1) | With this compound | ~2.8 | 0.67 | [11] |
| Human NTSR1 (hNTSR1) | Without this compound | - | 2.14 | [11] |
| Human NTSR1 (hNTSR1) | With this compound | - | 0.92 | [11] |
Table 3: Functional Selectivity of this compound on NTSR1 Signaling
| Signaling Pathway | Effect of this compound Alone | Effect of this compound in the presence of Neurotensin (NTS) | Source |
| Gq Protein Activation | No activation | Antagonizes NTS-induced activation | [9],[10],[12],[13] |
| Gi1/2 Protein Activation | Weak partial agonism | Partially antagonizes NTS-induced activation | [12],[13] |
| Go Protein Activation | Weak partial agonism | Permissive of NTS-induced activation | [12],[13] |
| G12/13 Protein Activation | Weak partial agonism | Permissive of NTS-induced activation | [12],[13] |
| β-arrestin Recruitment | Agonist | Positive allosteric modulation (enhances NTS-induced recruitment) | [14],[9],[1],[12] |
| Receptor Internalization | Induces internalization | - | [10] |
| IP3 Production | No activation | Antagonizes NTS-induced production | [9],[10] |
| Ca²⁺ Mobilization | No activation | Antagonizes NTS-induced mobilization | [9],[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assays
These assays are employed to characterize the binding of this compound and neurotensin to NTSR1.
-
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of radiolabeled ligands to NTSR1.
-
Materials:
-
Procedure:
-
Incubate NTSR1-expressing cell membranes with increasing concentrations of the radiolabeled ligand in a suitable buffer.
-
For competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of the unlabeled competitor.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are utilized to monitor real-time protein-protein interactions, such as G protein activation and β-arrestin recruitment to NTSR1.
-
Objective: To quantify ligand-induced G protein activation or β-arrestin recruitment to NTSR1.
-
Materials:
-
HEK293T cells co-transfected with NTSR1 fused to a BRET donor (e.g., Renilla luciferase) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., YFP).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Luminometer capable of measuring dual-wavelength emissions.
-
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Add the BRET substrate to the cells.
-
Stimulate the cells with varying concentrations of ligands (NTS, this compound, or co-treatment).
-
Measure the light emission at the donor and acceptor wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the ligand concentration to generate dose-response curves.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution structure of macromolecular complexes, such as NTSR1 in complex with its binding partners.
-
Objective: To visualize the three-dimensional structure of the NTSR1-G protein-SBI-553 complex.
-
Materials:
-
Purified NTSR1, G protein heterotrimer (e.g., Gq or Go), and this compound.
-
Cryo-EM grid and a vitrification apparatus (e.g., Vitrobot).
-
Transmission electron microscope equipped with a direct electron detector.
-
Image processing software for single-particle analysis.
-
-
Procedure:
-
Assemble the NTSR1-G protein-SBI-553 complex in vitro.
-
Apply a small volume of the complex solution to a cryo-EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Collect a large dataset of images of the frozen particles using the cryo-electron microscope.
-
Process the images to select individual particle views, align them, and reconstruct a 3D density map of the complex.
-
Build and refine an atomic model into the 3D map to determine the structure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: NTSR1 signaling pathways modulated by this compound.
Caption: Experimental workflow for studying NTSR1-SBI-553 interaction.
Caption: Biased signaling of NTSR1 induced by this compound.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its unique mechanism as a β-arrestin-biased allosteric modulator of NTSR1 allows for the selective activation of the β-arrestin pathway while simultaneously antagonizing G protein-mediated signaling.[1][9] This functional selectivity separates the therapeutic effects on addictive behaviors from the undesirable side effects associated with balanced NTSR1 agonists.[9] The structural insights gained from cryo-EM studies of the NTSR1-G protein-SBI-553 complex provide a rational basis for the design of next-generation biased allosteric modulators with improved therapeutic profiles.[1][5][15] Further investigation into the nuanced effects of this compound on various G protein subtypes will continue to refine our understanding of biased signaling and its therapeutic potential.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. proteopedia.org [proteopedia.org]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. What are NTSR1 agonists and how do they work? [synapse.patsnap.com]
- 5. Neurotensin Receptor Allosterism Revealed in Complex with a Biased Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to SBI-553's Role in Modulating Dopamine Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1] It represents a significant advancement in the pursuit of safer and more effective therapeutics for neuropsychiatric disorders, particularly those involving dysregulated dopamine (B1211576) signaling, such as substance use disorders. Unlike traditional NTSR1 agonists that activate both G protein- and β-arrestin-mediated signaling pathways, leading to a host of undesirable side effects, this compound exhibits functional selectivity.[2] It preferentially activates β-arrestin signaling while simultaneously antagonizing Gq protein-mediated pathways.[3][4] This unique mechanism of action allows this compound to modulate dopamine neurotransmission indirectly, offering a promising therapeutic strategy for attenuating the rewarding and reinforcing effects of drugs of abuse without inducing the adverse effects associated with balanced NTSR1 activation.[2][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its pharmacological profile, key experimental findings, and the methodologies used to elucidate its role in modulating dopamine signaling.
Introduction
The mesolimbic dopamine system is a critical mediator of reward, motivation, and reinforcement learning. Its dysregulation is a hallmark of several psychiatric conditions, including addiction.[2] The neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is highly expressed in brain regions rich in dopamine neurons and their projections, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3] This anatomical co-localization positions NTSR1 as a key modulator of dopamine signaling.[3]
Traditional NTSR1 agonists, while showing therapeutic potential, have been hampered by on-target side effects such as hypothermia and hypotension, which are attributed to their non-selective activation of both Gq protein and β-arrestin signaling pathways.[2] this compound emerges as a groundbreaking molecule that circumvents these limitations through its biased agonism. By selectively engaging the β-arrestin pathway, this compound offers a more targeted approach to modulating dopamine-related behaviors.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its pharmacological properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay System | Value | Reference |
| EC50 (β-arrestin recruitment) | Human | HEK293T cells | 0.34 µM | [6] |
| Positive Allosteric Modulation (PAM) of [³H]NTS Binding | Rat | HEK293T cell membranes | 3.9-fold increase in affinity (Kd) | [2] |
| 3.3-fold increase in binding sites (Bmax) | [2] | |||
| Gq Protein Signaling | Human | HEK293T cells | No stimulation of Gq activation | [6] |
| Antagonizes NTS-induced Gq signaling | [2] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose | Route | Brain:Plasma Ratio (1 hr post-dose) | Oral Bioavailability | Reference |
| Mouse | 30 mg/kg | p.o. | 0.54 | ~50% | [7] |
| Rat | 30 mg/kg | p.o. | 0.98 | ~50% | [7] |
Signaling Pathways and Mechanism of Action
This compound's modulation of dopamine signaling is indirect, occurring through its action on NTSR1 located on dopamine neurons. The following diagram illustrates the proposed signaling pathway.
As depicted, this compound binds to an allosteric site on NTSR1.[2] This binding has two key consequences: it promotes the recruitment and activation of β-arrestin, and it antagonizes the canonical Gq protein signaling pathway.[2][3] The engagement of β-arrestin is thought to be the crucial step in modulating the activity of dopamine neurons, leading to an attenuation of dopamine release in the nucleus accumbens.[3]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have defined our understanding of this compound.
In Vitro Assays
This assay quantifies the recruitment of β-arrestin to NTSR1 upon ligand binding.
-
Cell Line: HEK293T cells co-expressing NTSR1 fused to Renilla luciferase (NTSR1-Rluc) and β-arrestin2 fused to Venus fluorescent protein (β-arrestin2-Venus).[2]
-
Principle: When this compound binds to NTSR1-Rluc, it induces a conformational change that promotes the binding of β-arrestin2-Venus. The close proximity of Rluc and Venus allows for resonance energy transfer, which is detected as a change in the light emission ratio.
-
Protocol Outline:
-
Plate HEK293T cells expressing the BRET pair in a 96-well plate.
-
Incubate cells with varying concentrations of this compound.
-
Add the Rluc substrate, coelenterazine (B1669285) h.
-
Measure the luminescence signals at wavelengths corresponding to Rluc and Venus emission using a plate reader.
-
Calculate the BRET ratio and plot against the concentration of this compound to determine the EC50.
-
This assay is used to determine if a ligand activates the Gq signaling pathway, which leads to an increase in intracellular calcium.
-
Cell Line: HEK293T cells expressing NTSR1.
-
Principle: Activation of the Gq pathway by an NTSR1 agonist leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Load NTSR1-expressing HEK293T cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add this compound and monitor for any changes in fluorescence.
-
As a positive control, add a known NTSR1 agonist (e.g., neurotensin) to confirm the cells' responsiveness.
-
Measure fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates Gq activation.
-
In Vivo Assays
This technique is used to measure the effect of this compound on the firing rate of dopamine neurons in the VTA of live animals.
-
Animal Model: Mice or rats.
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Lower a recording electrode into the VTA, identified by its stereotaxic coordinates and the characteristic firing pattern of dopamine neurons.
-
Establish a stable baseline recording of spontaneous firing activity.
-
Administer this compound systemically (e.g., intraperitoneally).
-
Record the firing rate of the same neuron post-administration to determine the effect of the compound.
-
-
Key Finding: Unlike the endogenous ligand neurotensin, this compound does not independently increase the spontaneous firing of VTA dopamine neurons. Instead, it blocks the neurotensin-mediated increase in firing.[3]
FSCV allows for the real-time measurement of dopamine release and uptake in the NAc.
-
Animal Model: Mice or rats.
-
Procedure:
-
Implant a carbon-fiber microelectrode into the NAc and a stimulating electrode in the VTA.
-
Apply a triangular voltage waveform to the carbon-fiber electrode to detect dopamine.
-
Electrically stimulate the VTA to evoke dopamine release in the NAc and record the resulting signal.
-
Establish a stable baseline of evoked dopamine release.
-
Administer this compound and repeat the VTA stimulation to measure its effect on dopamine release.
-
-
Key Finding: this compound antagonizes the neurotensin-induced increase in dopamine release in the nucleus accumbens.[3]
This is a widely used behavioral model to assess the abuse potential of drugs and the efficacy of potential treatments.
-
Animal Model: Rats or mice.
-
Procedure:
-
Implant an intravenous catheter into the jugular vein of the animal.
-
Train the animal to press a lever to receive an infusion of cocaine.
-
Once the self-administration behavior is stable, administer this compound prior to the self-administration session.
-
Measure the number of lever presses and cocaine infusions during the session.
-
-
Key Finding: this compound significantly reduces cocaine self-administration in a dose-dependent manner, indicating its potential to reduce the reinforcing effects of the drug.[2]
Therapeutic Implications and Future Directions
The unique pharmacological profile of this compound as a β-arrestin biased allosteric modulator of NTSR1 holds significant promise for the treatment of substance use disorders. By selectively targeting the β-arrestin pathway, this compound can attenuate the aberrant dopamine signaling associated with addiction without the side effects that have hindered the clinical development of other NTSR1-targeting compounds.[2] Its oral bioavailability and CNS penetrance further enhance its potential as a therapeutic agent.[7]
Future research should focus on further elucidating the downstream signaling pathways activated by β-arrestin in dopamine neurons following NTSR1 engagement by this compound. Additionally, clinical trials are warranted to evaluate the safety, tolerability, and efficacy of this compound in human populations with substance use disorders. The development of this compound and similar biased ligands represents a paradigm shift in GPCR drug discovery, moving towards more refined and targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, potent, and orally bioavailable small molecule that acts as a β-arrestin-biased positive allosteric modulator (PAM) of the neurotensin (B549771) receptor 1 (NTSR1).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of its unique mechanism of action and its potential as a therapeutic agent, particularly in the context of substance use disorders.[3]
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol, is a quinazoline (B50416) derivative.[4] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol[4] |
| CAS Number | 1849603-72-0[1] |
| Chemical Formula | C₂₆H₃₁FN₄O₂[5] |
| SMILES | OCCN(C)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F[1] |
| InChI Key | BLWXTJQMEBQCIZ-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.56 g/mol [5] |
| Appearance | Light yellow to yellow solid[6] |
| Purity | ≥98%[2] |
| Solubility | DMSO: 62.5 mg/mL (138.72 mM; with sonication)[7][8]. DMF: 3 mg/mL. Ethanol: Slightly soluble.[2][9] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[10] |
Pharmacological Properties and Mechanism of Action
This compound is a potent allosteric modulator of NTSR1 with an EC₅₀ of 0.34 μM.[7][8][10][11] It exhibits a unique mechanism of action as a β-arrestin-biased PAM.[1][2][9] This means it preferentially activates the β-arrestin signaling pathway over the canonical G protein-mediated pathways.
Biased Allosteric Modulation of NTSR1
Neurotensin receptor 1 is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways upon activation by its endogenous ligand, neurotensin. The primary G protein-coupled pathway for NTSR1 is through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[12] However, NTSR1 can also signal through other G proteins and recruit β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[4]
This compound binds to an intracellular allosteric site on NTSR1.[1] Its binding has two key consequences:
-
Negative Allosteric Modulation of Gq Signaling: this compound antagonizes the Gq protein signaling cascade typically initiated by neurotensin binding.[13] It does not stimulate Gq protein activation, inositol (B14025) 1,4,5-triphosphate (IP₃) production, or calcium mobilization.[9][10]
-
Positive Allosteric Modulation and Agonism of β-arrestin Signaling: this compound promotes the recruitment of β-arrestin to NTSR1 and induces receptor internalization.[9][10][13] It acts as a direct agonist for the β-arrestin pathway while also enhancing the β-arrestin signaling induced by the endogenous ligand.[13]
This biased signaling profile is thought to be responsible for the therapeutic effects of this compound while avoiding the side effects associated with unbiased NTSR1 agonists, such as hypothermia and hypotension.[3]
Pharmacokinetics
Preclinical studies in rodents have demonstrated that this compound is orally bioavailable and can penetrate the central nervous system.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Oral Bioavailability (%) | Brain:Plasma Ratio (1 hr post-dose) |
| Mouse | ~50 | 0.54 |
| Rat | ~50 | 0.98 |
| (Data from Pinkerton et al., 2019)[6] |
Signaling Pathways
The following diagrams illustrate the canonical NTSR1 signaling pathway and the modulatory effect of this compound.
Caption: Canonical NTSR1 Signaling Pathway.
Caption: this compound Biased Allosteric Modulation of NTSR1.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.
β-Arrestin Recruitment Assay
-
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to NTSR1.
-
Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Line: HEK293 cells co-transfected with NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP).
-
Procedure:
-
Cells are plated in a 96-well plate.
-
Cells are treated with varying concentrations of this compound.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
The BRET signal, which is the ratio of the light emitted by GFP to the light emitted by Rluc, is measured using a microplate reader.
-
An increase in the BRET signal indicates the proximity of β-arrestin-GFP to NTSR1-Rluc, signifying β-arrestin recruitment.
-
-
-
Data Analysis: The EC₅₀ value is determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
G Protein Dissociation Assay
-
Objective: To assess the effect of this compound on G protein activation by NTSR1.
-
Methodology: A BRET-based G protein dissociation assay can be used.
-
Cell Line: Cells expressing NTSR1 and a BRET-based G protein sensor (e.g., Gαq-Rluc and Gγ₂-GFP).
-
Procedure:
-
Cells are incubated with varying concentrations of this compound in the presence or absence of neurotensin.
-
The BRET substrate is added.
-
The BRET signal is measured. A decrease in the BRET signal indicates the dissociation of the G protein subunits, signifying G protein activation.
-
-
-
Data Analysis: The inhibitory effect of this compound on neurotensin-induced G protein activation is quantified.
In Vivo Behavioral Assays
-
Objective: To evaluate the therapeutic potential of this compound in animal models of substance abuse.
-
Example Protocol: Cocaine-Induced Hyperlocomotion
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., open field chambers).
-
Mice are pre-treated with either vehicle or this compound (e.g., 12 mg/kg, intraperitoneally).[9][10]
-
After a set time, mice are administered cocaine (e.g., 20 mg/kg, i.p.).
-
Locomotor activity (e.g., distance traveled) is recorded for a specified duration using automated tracking software.
-
-
-
Data Analysis: The total distance traveled is compared between the different treatment groups to determine if this compound attenuates the hyperlocomotor effects of cocaine.
Caption: General Experimental Workflow for this compound Characterization.
Conclusion
This compound represents a significant advancement in the development of modulators for NTSR1. Its unique β-arrestin-biased mechanism of action, favorable pharmacokinetic profile, and efficacy in preclinical models of addiction highlight its potential as a novel therapeutic agent. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other biased allosteric modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tribioscience.com [tribioscience.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|NTR1 allosteric modulator|CAS 1849603-72-0 [dcchemicals.com]
- 12. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
SBI-553: A Technical Overview of Preclinical Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTR1).[1][2] Developed as an optimization of the earlier probe ML314, this compound demonstrates a significantly improved pharmacokinetic profile, including good oral bioavailability of approximately 50% in rodents, making it a promising candidate for therapeutic development for CNS disorders.[1] This document provides a comprehensive technical guide on the preclinical pharmacokinetics and oral bioavailability of this compound, presenting available quantitative data, detailed experimental protocols based on published literature, and visualizations of its signaling pathway and experimental workflows. To date, no clinical pharmacokinetic data for this compound has been made publicly available.
Preclinical Pharmacokinetic Profile
Pharmacokinetic studies in both mice and rats have demonstrated that this compound possesses favorable drug-like properties, including significant exposure after oral administration and the ability to cross the blood-brain barrier.[1]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.[1]
Table 1: Mouse Pharmacokinetic Parameters for this compound [1]
| Parameter | Unit | Value | Route of Administration |
| Clearance (CL) | mL/min/kg | 44.8 | Intravenous (5 mg/kg) |
| Volume of Distribution (Vdss) | mL/kg | 1460 | Intravenous (5 mg/kg) |
| Half-life (t½) | h | 5.28 | Oral (30 mg/kg) |
| Oral Bioavailability (%F) | % | ~50 | Oral (30 mg/kg) |
| Brain:Plasma Ratio (1h post-dose) | - | 0.54 | Not Specified |
Table 2: Rat Pharmacokinetic Parameters for this compound [1]
| Parameter | Unit | Value | Route of Administration |
| Clearance (CL) | mL/min/kg | 81.0 | Intravenous (5 mg/kg) |
| Volume of Distribution (Vdss) | mL/kg | 3482 | Intravenous (5 mg/kg) |
| Half-life (t½) | h | 2.23 | Oral (30 mg/kg) |
| Oral Bioavailability (%F) | % | ~50 | Oral (30 mg/kg) |
| Brain:Plasma Ratio (1h post-dose) | - | 0.98 | Not Specified |
Data from Pinkerton et al., 2019.[1]
Mechanism of Action: Biased Allosteric Modulation of NTR1
This compound functions as a β-arrestin biased positive allosteric modulator of NTR1.[2][3] This means it binds to a site on the receptor distinct from the endogenous ligand (neurotensin) and selectively promotes signaling through the β-arrestin pathway while antagonizing the Gq protein signaling pathway.[4] This biased signaling is thought to be responsible for its therapeutic effects in models of psychostimulant abuse without the side effects associated with unbiased NTR1 agonists.[4]
Experimental Protocols
While the complete, detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, the following represents a comprehensive reconstruction based on the published data and standard methodologies for such preclinical studies.
Animal Models
-
Species: Male C57BL/6 mice and Sprague-Dawley rats were likely used, as is common for preclinical pharmacokinetic screening.
-
Housing: Animals would be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
Formulation and Dosing
-
Formulation: For in vivo studies, this compound has been formulated in various vehicles. A common approach involves dissolving the compound first in an organic solvent like DMSO, followed by dilution in an aqueous vehicle. Examples of vehicles used in studies with this compound include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
30% or 5% hydroxypropyl β-cyclodextrin in saline.
-
-
Dosing:
-
Intravenous (IV): 5 mg/kg administered as a bolus injection, likely via the tail vein.
-
Oral (PO): 30 mg/kg administered via oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) would be collected at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Brain Tissue Collection: For brain penetration assessment, animals would be euthanized at specific time points (e.g., 1, 4, and 8 hours post-dose). Brains would be collected, rinsed, weighed, and homogenized.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma and brain homogenate samples would undergo protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to isolate the supernatant containing this compound.
-
Chromatography: A reverse-phase HPLC column (e.g., C18) would be used for chromatographic separation with a gradient mobile phase consisting of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification of this compound.
Conclusion and Future Directions
The preclinical data available for this compound indicate a promising pharmacokinetic profile, characterized by good oral bioavailability and CNS penetration in rodent models.[1] Its unique mechanism as a β-arrestin biased allosteric modulator of NTR1 may offer a novel therapeutic strategy for CNS disorders.[4] Future research will likely focus on completing IND-enabling toxicology studies and advancing this compound into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Brain Penetrance of SBI-553 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: SBI-553 is a novel, orally bioavailable, and brain-penetrant allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTR1).[1][2][3][4][5] As a β-arrestin biased agonist, it selectively antagonizes G protein signaling while promoting β-arrestin recruitment, a mechanism that has shown promise in preclinical models of psychostimulant and alcohol misuse without the side effects of unbiased NTR1 agonism.[2][3][6][7][8] Understanding the central nervous system (CNS) distribution of this compound is critical for interpreting its pharmacological effects and therapeutic potential. This document provides a comprehensive technical overview of the brain penetrance of this compound in rodent models, including quantitative pharmacokinetic data and detailed experimental methodologies.
Quantitative Pharmacokinetic Data
The ability of a drug to cross the blood-brain barrier is a key determinant of its efficacy for CNS targets. The brain penetrance of this compound has been evaluated in both mouse and rat models. The key parameter for this assessment is the brain-to-plasma ratio (B/P ratio), which quantifies the distribution of the compound between the CNS and the systemic circulation.
Pharmacokinetic studies demonstrate that this compound possesses good oral bioavailability (~50%) and effectively penetrates the CNS in both species.[1] The brain-to-plasma ratio was determined to be 0.54 in mice and 0.98 in rats, one hour after oral administration.[1] Notably, similar brain-to-plasma ratios were maintained in rats at 4 and 8 hours post-dose, indicating sustained exposure in the brain.[1]
The table below summarizes the key pharmacokinetic parameters for this compound in mice and rats following intravenous (IV) and oral (PO) administration.
Table 1: Selected Pharmacokinetic Parameters of this compound in Rodents [1]
| Parameter | Mouse | Rat |
| Dosing Route | 5 mpk IV / 30 mpk PO | 5 mpk IV / 30 mpk PO |
| Cl (mL/min/kg) | 44.8 | 81.0 |
| Vdss (L/kg) | 6.16 | 7.02 |
| t½ (hr) | 5.28 | 2.23 |
| AUCinf IV (nMhr) | 1460 | 3482 |
| AUCinf PO (nMhr) | 4824 | 2693 |
| Brain:Plasma Ratio (1 hr post-PO dose) | 0.54 | 0.98 |
Abbreviations: Cl (Clearance), Vdss (Volume of distribution at steady state), t½ (Half-life), AUCinf (Area under the curve from time zero to infinity), mpk (mg/kg).
Experimental Protocols
The assessment of brain penetrance involves precise experimental procedures to ensure data accuracy and reproducibility. The following section details a typical methodology used for determining the pharmacokinetic profile and brain-to-plasma ratio of a compound like this compound in rodents.
Animal Models
-
Species: Male C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.[4][9]
-
Health Status: Animals are specific-pathogen-free and allowed to acclimate to the facility for at least one week prior to the experiment.
-
Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. For intravenous administration, it is dissolved in a suitable vehicle like a solution of DMSO, PEG400, and saline.
-
Administration:
Sample Collection
-
Time Points: For brain penetrance studies, samples are collected at specific time points post-dosing (e.g., 1, 4, and 8 hours).[1]
-
Blood Collection: Animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Brain Collection: Following blood collection, animals are transcardially perfused with ice-cold saline to remove blood from the brain tissue. The whole brain is then rapidly excised, weighed, and flash-frozen in liquid nitrogen before storage at -80°C.
Sample Analysis
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform matrix for analysis.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for accurate drug quantification in complex biological matrices.
Data Calculation
-
Brain Concentration: The concentration in the brain is calculated from the amount of drug measured in the homogenate, corrected for the weight of the brain tissue.
-
Brain-to-Plasma Ratio (Kp): The ratio is calculated by dividing the concentration of this compound in the brain by its concentration in the plasma at the same time point.
-
Formula: Kp = C_brain / C_plasma
-
Visualizations: Signaling Pathway and Experimental Workflow
This compound Mechanism of Action at NTR1
This compound is a β-arrestin biased allosteric modulator of NTR1.[10][11] It binds to an intracellular pocket of the receptor, stabilizing a conformation that favors the recruitment of β-arrestin while simultaneously antagonizing the canonical Gq protein signaling pathway typically activated by the endogenous ligand, neurotensin.[6][11]
Workflow for Rodent Brain Penetrance Study
The determination of a compound's brain-to-plasma ratio follows a standardized workflow to ensure consistency and reliability of the resulting data.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain penetration assessment in vivo: a reliable and simple method in anesthetized rats at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Foundational Research on SBI-553: A β-Arrestin Biased Allosteric Modulator for Addiction
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Substance use disorders represent a significant global health challenge with a pressing need for novel therapeutic interventions. Recent research has highlighted the neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), as a promising target for the treatment of addiction.[1] SBI-553, a novel small molecule, has emerged as a compelling clinical candidate due to its unique mechanism of action at NTSR1.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its core pharmacology, preclinical efficacy in addiction models, and the detailed experimental protocols utilized in its characterization.
Core Mechanism of Action: Biased Allosterism at NTSR1
This compound is a β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[3][4] This means it binds to a site on the receptor distinct from the endogenous ligand (neurotensin, NTS) and selectively promotes signaling through the β-arrestin pathway while simultaneously antagonizing the canonical Gq protein signaling pathway.[3][5][6] This biased signaling is significant because it is hypothesized that the therapeutic effects of NTSR1 activation in the context of addiction are mediated by β-arrestin, while the adverse side effects, such as hypothermia and hypotension, are linked to Gq protein activation.[1][3]
The allosteric nature of this compound is demonstrated by its ability to increase the binding affinity and occupancy of NTS at NTSR1.[3] Functionally, this compound acts as a β-arrestin biased agonist on its own and also confers a profound β-arrestin bias to the endogenous ligand, NTS.[3][6] This unique profile allows for the selective attenuation of addictive behaviors without the side effects that have hindered the clinical development of balanced NTSR1 agonists.[1][5]
Quantitative Pharmacology of this compound
The following tables summarize the key quantitative data from foundational studies on this compound, providing insights into its potency, binding characteristics, and pharmacokinetic properties.
| Parameter | Value | Species | Receptor | Assay | Reference |
| EC50 | 0.34 μM | Human | NTSR1 | β-arrestin recruitment | [7][8] |
| 0.14 μM | Human | NTSR1 | Not Specified | [9] | |
| Kd ([3H]this compound) | ~200 nM | Human | NTSR1 | Radioligand Binding | [3] |
| NTS Kd (in presence of 10 μM this compound) | 3.9-fold decrease | Human | NTSR1 | Radioligand Binding | [3] |
| NTS Bmax (in presence of 10 μM this compound) | 3.3-fold increase | Human | NTSR1 | Radioligand Binding | [3] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Species | Dosing Route | Reference |
| Oral Bioavailability | ~50% | Mouse, Rat | PO | [9] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | Mouse | PO | [9] |
| 0.98 | Rat | PO | [9] | |
| Half-life | Good in mouse and rat | Mouse, Rat | PO | [9] |
Table 2: Pharmacokinetic Properties of this compound
Preclinical Efficacy in Models of Addiction
This compound has demonstrated significant efficacy in attenuating behaviors associated with psychostimulant and alcohol abuse in rodent models.
-
Psychostimulant Addiction: this compound has been shown to reduce cocaine and methamphetamine-induced hyperlocomotion and to attenuate cocaine self-administration in mice.[3][5] These effects are dependent on the presence of β-arrestin2.[3]
-
Alcohol Use Disorder: In preclinical models, this compound reduces binge-like ethanol (B145695) consumption in mice and attenuates the interoceptive effects of ethanol in rats, suggesting its potential for treating alcohol use disorders.[10]
Crucially, these therapeutic effects are observed in the absence of the typical side effects associated with balanced NTSR1 agonists, such as hypothermia, hypotension, and motor impairment.[1][3]
Signaling Pathways and Experimental Workflows
The unique pharmacological profile of this compound is a result of its ability to selectively modulate downstream signaling cascades. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing biased agonism.
Caption: this compound Signaling Pathway at NTSR1.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 9. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and development of SBI-553
An In-depth Technical Guide on the Discovery and Development of SBI-553
Introduction
This compound is a novel, potent, and orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1).[1][2][3] Developed as a potential therapeutic for substance use disorders, its unique mechanism of action circumvents the significant side effects that have hindered the clinical development of other NTSR1-targeting compounds.[4][5] This document provides a detailed overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Optimization
The development of this compound originated from a lead optimization campaign of a quinazoline-based compound, ML314.[3] While ML314 demonstrated β-arrestin biased modulation of NTSR1 and was active in animal models of addiction, it suffered from low oral bioavailability (<5%). The goal of the optimization program was to enhance both the potency and the pharmacokinetic profile of the lead compound.[3]
This effort led to the discovery of this compound (also referred to as compound 18 in initial publications), which exhibited a tenfold improvement in potency and significantly better oral bioavailability while maintaining good penetration of the central nervous system (CNS).[3] The key structural modification was the introduction of a 1-fluorocyclopropyl group on the quinazoline (B50416) core.[3]
Mechanism of Action
This compound functions as a β-arrestin biased allosteric modulator of NTSR1.[1][5] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter neurotensin (NT), this compound binds to a distinct, intracellular allosteric pocket on the receptor.[1][6] This interaction has two key consequences:
-
Positive Allosteric Modulation of β-arrestin signaling: this compound enhances the recruitment of β-arrestin to the receptor, both on its own and in the presence of neurotensin.[5][7]
-
Antagonism of G-protein signaling: It selectively antagonizes the canonical Gq protein signaling pathway that is activated by neurotensin.[2][5]
This "biased signaling" is crucial. Traditional NTSR1 agonists activate both G-protein and β-arrestin pathways, leading to undesirable side effects like hypothermia and hypotension.[4][5] By selectively promoting β-arrestin signaling while blocking the Gq pathway, this compound retains the therapeutic effects in addiction models without these liabilities.[5][8]
Below is a diagram illustrating the biased signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Receptor/Assay | Source |
| EC50 | 340 nM (0.34 µM) | Human NTSR1 / β-arrestin recruitment | [2][9] |
Table 2: Rodent Pharmacokinetics
| Species | Parameter | Value | Dosing Route | Source |
| Mouse | Oral Bioavailability | ~50% | Oral (p.o.) | [3] |
| Brain:Plasma Ratio (1 hr) | 0.54 | Oral (p.o.) | [3] | |
| Rat | Oral Bioavailability | ~50% | Oral (p.o.) | [3] |
| Brain:Plasma Ratio (1 hr) | 0.98 | Oral (p.o.) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote the interaction between NTSR1 and β-arrestin.
-
Cell Line: HEK293T cells co-expressing NTSR1 tagged with a luciferase enzyme (Rluc) and β-arrestin2 tagged with a fluorescent protein (Venus).
-
Principle: Bioluminescence Resonance Energy Transfer (BRET). When β-arrestin2-Venus is recruited to NTSR1-Rluc upon receptor activation, the two tags are brought into close proximity. The energy from the luciferase substrate is transferred to the fluorescent protein, which then emits light at a specific wavelength.
-
Methodology:
-
Cells are plated in 96-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 0.03-30 µM) or vehicle control.[9]
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.
-
Light emissions at the wavelengths corresponding to both Rluc and Venus are measured using a plate reader.
-
The BRET ratio (Venus emission / Rluc emission) is calculated and plotted against the compound concentration to determine the EC50.
-
G-Protein Signaling Assay (Calcium Mobilization)
This assay assesses the activation of the Gq protein pathway by measuring downstream intracellular calcium release.
-
Cell Line: HEK293T cells expressing NTSR1.
-
Principle: Activation of the Gq pathway leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3), which triggers the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Cells are pre-treated with this compound or vehicle.
-
The endogenous agonist, neurotensin, is added to stimulate the receptor.
-
Changes in intracellular calcium are measured by monitoring fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).
-
This compound's antagonistic effect is determined by its ability to inhibit the calcium mobilization induced by neurotensin.[9]
-
In Vivo Hyperlocomotion Studies
These experiments evaluate the efficacy of this compound in animal models of psychostimulant abuse.
-
Animals: Wild-type mice.
-
Principle: Psychostimulants like cocaine and methamphetamine induce a state of hyperactivity (hyperlocomotion) in mice. A potential therapeutic agent would be expected to attenuate this effect.
-
Methodology:
-
Mice are acclimated to an open-field activity chamber.
-
A baseline level of activity is recorded.
-
Mice are administered this compound (e.g., 12 mg/kg, intraperitoneally) or vehicle.[5]
-
Subsequently, a psychostimulant (e.g., cocaine at 30 mg/kg or methamphetamine at 2 mg/kg) is administered.[5]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period.
-
The activity of the this compound-treated group is compared to the vehicle-treated group to determine if the compound reduces stimulant-induced hyperlocomotion.
-
The experimental workflow for preclinical evaluation is depicted below.
Future Development
This compound has shown significant promise in preclinical studies. Its unique profile as a β-arrestin biased allosteric modulator of NTSR1 that avoids the side effects of previous agonists makes it a strong candidate for further development. A grant application has been proposed to advance this compound through Investigational New Drug (IND)-enabling studies, with the ultimate goal of conducting a Phase 1 single ascending dose study in humans.[4] This research represents a significant step forward in developing safer, more effective therapeutics for G protein-coupled receptors (GPCRs) by harnessing the principle of biased signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tribioscience.com [tribioscience.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an allosteric modulator of NTR1, for the treatment of substance use disorders - Lawrence Barak [grantome.com]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. New Mechanism Enables Precision Biased GPCR Therapies | Technology Networks [technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Modulation of NTSR1 by SBI-553
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel, brain-penetrant, and orally bioavailable small molecule, SBI-553, and its allosteric modulation of the Neurotensin (B549771) Receptor 1 (NTSR1). NTSR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system disorders.[1][2][3] this compound exhibits a unique mechanism of action, acting as a biased allosteric modulator that selectively potentiates β-arrestin signaling while inhibiting G protein-dependent pathways.[1][4][5][6] This biased agonism offers the potential for targeted therapeutic effects, mitigating the undesirable side effects associated with non-selective NTSR1 activation.[4][5][7][8] This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound, presenting a valuable resource for researchers in the field of GPCR pharmacology and drug development.
Introduction to NTSR1 and Allosteric Modulation
Neurotensin Receptor 1 (NTSR1) is a class A GPCR that is activated by the endogenous neuropeptide neurotensin (NTS).[1][9][10] It is widely expressed in the central nervous system and periphery, where it modulates a range of physiological processes including pain perception, body temperature, and dopamine (B1211576) signaling.[10][11][12] NTSR1 activation triggers downstream signaling through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling.[4][10]
Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds.[13][14][15] This binding event can modulate the receptor's response to the orthosteric ligand, acting as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or neutral allosteric ligands.[16] Allosteric modulators offer several advantages in drug development, including the potential for greater subtype selectivity and a more nuanced "fine-tuning" of receptor function compared to traditional orthosteric ligands.[13][15][17]
This compound is a novel allosteric modulator of NTSR1 that demonstrates biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[1][4][18] Specifically, this compound acts as a NAM for Gq protein signaling and a PAM-agonist for β-arrestin recruitment.[1][5]
This compound: Mechanism of Action
This compound binds to an intracellular allosteric pocket of NTSR1.[6] This binding has a profound impact on the receptor's signaling profile, effectively switching its preference from G protein to β-arrestin pathways.
Biased Allosteric Modulation
This compound exhibits a complex and unique allosteric profile:
-
Negative Allosteric Modulation (NAM) of Gq Signaling: In the presence of the endogenous agonist NTS, this compound antagonizes Gq protein activation.[4][5] This inhibitory effect is believed to contribute to the avoidance of side effects typically associated with balanced NTSR1 agonists.[4]
-
Positive Allosteric Modulation (PAM) and Agonism of β-Arrestin Recruitment: this compound enhances the recruitment of β-arrestin2 to NTSR1 in the presence of low concentrations of NTS.[4] Furthermore, this compound can act as a direct agonist, stimulating β-arrestin recruitment even in the absence of NTS.[1][7]
This biased signaling profile is the cornerstone of this compound's therapeutic potential, allowing for the selective activation of the β-arrestin pathway, which has been implicated in attenuating the actions of psychostimulants.[1][4]
Signaling Pathways
The differential modulation of NTSR1 signaling by this compound is depicted in the following diagrams:
Caption: Canonical NTSR1 signaling pathways upon agonist binding.
Caption: Allosteric modulation of NTSR1 signaling by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity at NTSR1.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Parameter | Value | Species | Reference |
| β-Arrestin Recruitment | EC50 | 340 nM | Human | [18][19] |
| Gq-mediated Calcium Mobilization (in presence of NT) | IC50 | >30-fold shift in NT EC50 | Not Specified | [3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Bioavailability (F%) | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | PO | ~50% | 0.54 | [3] |
| Rat | PO | ~50% | 0.98 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to NTSR1 and its effect on the binding of the natural ligand, NTS.
-
Objective: To assess the binding characteristics of [³H]this compound to NTSR1 and the effect of this compound on [³H]NTS binding.
-
Methodology:
-
HEK293T cell membranes expressing human NTSR1 are prepared.
-
For saturation binding, membranes are incubated with increasing concentrations of [³H]this compound or [³H]NTS in the presence or absence of a high concentration of a non-labeled competitor to determine non-specific binding.
-
For competition binding, membranes are incubated with a fixed concentration of [³H]NTS and increasing concentrations of this compound.
-
Following incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum number of binding sites) values.
-
Caption: Workflow for radioligand binding assays.
β-Arrestin Recruitment Assays (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between NTSR1 and β-arrestin in live cells.
-
Objective: To quantify the recruitment of β-arrestin to NTSR1 upon stimulation with NTS and/or this compound.
-
Methodology:
-
HEK293T cells are co-transfected with constructs for NTSR1 fused to a Renilla luciferase (Rluc) donor and β-arrestin2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP) acceptor.
-
Cells are incubated with the Rluc substrate, coelenterazine (B1669285) h.
-
Upon ligand stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity, resulting in energy transfer.
-
The BRET signal, which is the ratio of light emitted by the acceptor to the light emitted by the donor, is measured using a plate reader.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.
-
Caption: Workflow for β-arrestin recruitment BRET assay.
G Protein Activation Assays
This assay measures the activation of G proteins by monitoring the dissociation of the Gα and Gβγ subunits.
-
Objective: To quantify the effect of this compound on NTS-mediated Gq protein activation.
-
Methodology:
-
HEK293 cells are transfected with constructs for NTSR1, Gαq, Gβ, and Gγ subunits, where Gαq is fused to Rluc and Gγ is fused to YFP.
-
In the inactive state, the G protein heterotrimer is intact, and a BRET signal is observed.
-
Upon receptor activation by an agonist, GTP binds to Gαq, causing its dissociation from the Gβγ dimer, leading to a decrease in the BRET signal.
-
The change in BRET signal is measured to determine the extent of G protein activation.
-
This assay measures the increase in intracellular calcium concentration, a downstream event of Gq protein activation.
-
Objective: To assess the functional consequence of Gq protein activation by measuring changes in intracellular calcium levels.
-
Methodology:
-
HEK293 cells stably expressing a mitochondrial membrane-localized apoaequorin calcium reporter are transiently transfected with NTSR1.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or the apoaequorin is reconstituted with its cofactor.
-
Cells are stimulated with NTS in the presence or absence of this compound.
-
The change in fluorescence or luminescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Dose-response curves are generated to evaluate the antagonistic effect of this compound on NTS-induced calcium release.
-
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its unique profile as a biased allosteric modulator of NTSR1, selectively promoting β-arrestin signaling while inhibiting Gq-mediated pathways, provides a novel therapeutic strategy.[1][4] The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in leveraging the therapeutic potential of biased allosterism at NTSR1 and other GPCRs. The preclinical efficacy of this compound in models of psychostimulant abuse, coupled with a favorable pharmacokinetic profile and a lack of the side effects associated with balanced NTSR1 agonism, underscores its potential as a promising therapeutic candidate.[3][4][8][18] Further investigation into the intricate molecular mechanisms of this compound and its in vivo effects will continue to pave the way for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 12. What are NTSR1 agonists and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric modulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tribioscience.com [tribioscience.com]
- 19. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Biased Agonism of SBI-553
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of SBI-553, a novel allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1). It details the compound's unique mechanism of biased agonism, presenting quantitative data, experimental methodologies, and visual representations of its action on cellular signaling pathways.
Introduction to this compound and Biased Agonism
This compound is a potent, brain-penetrant, and orally bioavailable small molecule that acts as a biased allosteric modulator of NTSR1, a G protein-coupled receptor (GPCR).[1][2] Unlike the endogenous ligand, neurotensin (NTS), which produces a balanced activation of both G protein and β-arrestin signaling pathways, this compound demonstrates significant pathway bias.[3] It functions as a β-arrestin-biased agonist while simultaneously acting as an antagonist of the canonical Gq protein pathway.[1][3]
This biased signaling profile is of significant therapeutic interest. The β-arrestin pathway associated with NTSR1 has been implicated in the attenuation of addictive behaviors, whereas the Gq pathway is linked to side effects like hypothermia, hypotension, and motor impairment.[3][4] By selectively activating the β-arrestin pathway, this compound shows efficacy in animal models of psychostimulant abuse without the characteristic adverse effects of balanced NTSR1 agonists.[3][5]
This compound binds to an intracellular, allosteric pocket of NTSR1.[6][7] This unique binding site allows it to modulate the receptor's signaling in two distinct ways:
-
Direct Agonism: On its own, this compound actively recruits β-arrestin to NTSR1.[5][8]
-
Allosteric Modulation: In the presence of the endogenous ligand NTS, this compound enhances NTS binding and potently biases the receptor's signaling away from Gq activation and towards the β-arrestin pathway.[3][8] This makes this compound a biased allosteric modulator (BAM), specifically characterized as a β-arrestin positive allosteric modulator (PAM)-agonist and a Gq-specific negative allosteric modulator (NAM) or PAM-antagonist.[8][9]
Signaling Pathways and Mechanism of Action
The biased agonism of this compound is defined by its differential effects on the two primary signaling cascades downstream of NTSR1 activation.
β-Arrestin Pathway Activation
This compound potently stimulates NTSR1-mediated β-arrestin signaling. This includes promoting NTSR1 phosphorylation, the subsequent recruitment of β-arrestin 1 and β-arrestin 2, and receptor internalization.[3][10] As a PAM-agonist, this compound not only activates this pathway on its own but also enhances the efficacy of NTS in recruiting β-arrestin.[8] This robust engagement of the β-arrestin pathway is believed to mediate the therapeutic effects of this compound in models of addiction.[3]
Caption: this compound's biased signaling at the NTSR1.
G Protein Pathway Antagonism
In stark contrast to its effects on β-arrestin, this compound antagonizes NTSR1 Gq protein signaling.[3] It is incapable of stimulating Gq protein activation, the production of inositol (B14025) 1,4,5-triphosphate (IP3), and the subsequent mobilization of intracellular calcium.[3][11] When co-applied with NTS, this compound actively inhibits NTS-mediated Gq activation.[3] This antagonism is highly selective for the Gq/11 family.[10] Its effects on other G protein subtypes are more complex, acting as a weak partial agonist for G proteins such as G12, G13, and some Gi/o family members, while being permissive to NTS-induced activation of others like GoA and GoB.[10][12] The inhibition of the Gq pathway is a direct effect and is not a secondary consequence of β-arrestin recruitment.[13]
Quantitative Pharmacology
The biased agonism of this compound is quantified by its potency (EC50) and efficacy (Emax) across different signaling pathways. The tables below summarize the pharmacological parameters of this compound at the human neurotensin receptor 1 (hNTSR1).
Table 1: Allosteric Modulator Activity of this compound on β-Arrestin Recruitment Data derived from BRET assays measuring β-arrestin recruitment to hNTSR1.[8]
| Parameter | Description | Value |
|---|---|---|
| EC50 | Potency for β-arrestin recruitment (acting alone) | ~0.34 µM[1][11] |
| α | Cooperativity factor for NTS affinity | 1.13 |
| β | Cooperativity factor for NTS efficacy | 2.27 |
| τB | Agonist activity of this compound alone | 0.30 |
| Classification | Functional activity | PAM-agonist |
Note: α > 1 indicates positive cooperativity (enhances NTS binding). β > 1 indicates potentiation of NTS efficacy. τB > 0 indicates agonist activity in the absence of NTS.[8]
Table 2: Allosteric Modulator Activity of this compound on Gq Protein Activation Data derived from BRET assays measuring Gq activation by hNTSR1.[8]
| Parameter | Description | Value |
|---|---|---|
| α | Cooperativity factor for NTS affinity | 1.10 |
| β | Cooperativity factor for NTS efficacy | 0.12 |
| Classification | Functional activity | PAM-antagonist |
Note: β < 1 indicates antagonism of NTS efficacy.[8]
Key Experimental Protocols
Characterization of this compound's biased agonism relies on specific in vitro assays to independently measure G protein and β-arrestin signaling.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to NTSR1 upon ligand stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently co-transfected with plasmids encoding for NTSR1 fused to a Renilla luciferase (NTSR1-Rluc) and β-arrestin2 fused to a fluorescent protein (e.g., β-arrestin2-Venus).[3]
-
Cell Plating: Transfected cells are plated into 96-well white, clear-bottom microplates and cultured for 24-48 hours.
-
Ligand Preparation: this compound and/or NTS are serially diluted in assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Immediately after, the diluted ligands (this compound, NTS, or vehicle) are added.
-
The plate is read using a BRET-capable plate reader, which simultaneously measures the light emission from Rluc (~480 nm) and Venus (~530 nm).
-
-
Data Analysis: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm. The net BRET signal is determined by subtracting the background ratio from vehicle-treated cells. Data are then plotted against ligand concentration to generate dose-response curves and determine EC50 and Emax values.[3]
References
- 1. tribioscience.com [tribioscience.com]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. bioengineer.org [bioengineer.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to SBI-553 and its Effects on G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, brain-penetrant, small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the Neurotensin (B549771) Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). This technical guide provides a comprehensive overview of this compound's mechanism of action, its distinct effects on NTSR1 signaling pathways, and detailed experimental protocols for its characterization. This compound selectively promotes β-arrestin recruitment to NTSR1 while simultaneously antagonizing Gq protein-mediated signaling. This unique profile of biased agonism makes this compound a valuable research tool and a potential therapeutic lead for conditions such as addiction and pain, devoid of the side effects associated with balanced NTSR1 agonists.
Introduction to this compound
This compound is a quinazoline-based compound that binds to an intracellular, allosteric site on NTSR1.[1] Unlike orthosteric ligands that compete with the endogenous neurotransmitter neurotensin (NT) for the primary binding pocket, this compound binds to a distinct site, modifying the receptor's conformational state and its downstream signaling preferences.[2] This allosteric modulation results in a signaling bias, favoring the β-arrestin pathway over canonical G protein activation, particularly the Gq/11 pathway.[2][3] This property is of significant interest as it allows for the selective activation of signaling cascades that may be therapeutically beneficial while avoiding those that lead to undesirable side effects.[2]
Mechanism of Action: Biased Allosteric Modulation
This compound's interaction with NTSR1 is multifaceted, exhibiting characteristics of both a positive allosteric modulator and a biased agonist.
-
Positive Allosteric Modulation of Ligand Binding: this compound enhances the binding of the endogenous ligand, neurotensin, to NTSR1.[2] This is evidenced by an increase in the affinity (lower Kd) and the number of available binding sites (Bmax) for radiolabeled neurotensin in the presence of this compound.[2]
-
β-Arrestin Biased Agonism: Independently of neurotensin, this compound actively promotes the recruitment of β-arrestin to NTSR1.[2] This leads to downstream signaling events associated with β-arrestin, such as receptor internalization and modulation of specific kinase pathways.[2]
-
Gq Pathway Antagonism: A key feature of this compound is its potent antagonism of the Gq/11 protein signaling pathway, which is the canonical pathway activated by neurotensin binding to NTSR1.[2] this compound does not stimulate Gq activation on its own and effectively blocks neurotensin-induced Gq-mediated events like inositol (B14025) phosphate (B84403) (IP) production and calcium mobilization.[4]
-
Modulation of Other G Proteins: Beyond its effects on Gq, this compound also alters the receptor's coupling to other G protein subtypes. It has been shown to act as a weak partial agonist for some Gi/o and G12/13 family members, effectively switching the G protein preference of NTSR1 away from Gq/11.[3]
This complex mechanism of action is visualized in the signaling pathway diagram below.
References
- 1. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamamatsu.com [hamamatsu.com]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of SBI-553: A β-Arrestin Biased Allosteric Modulator for Attenuating Addictive Behaviors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Drug addiction remains a significant global health challenge with a pressing need for novel therapeutic interventions.[1][2] A promising new approach targets the neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR) implicated in the modulation of the brain's dopamine (B1211576) system, a key player in reward and addiction.[1][3] This whitepaper provides a comprehensive technical overview of SBI-553, a first-in-class, orally bioavailable, and brain-penetrant β-arrestin biased allosteric modulator of NTSR1.[4][5] Preclinical studies have demonstrated the efficacy of this compound in attenuating addictive behaviors associated with psychostimulants and alcohol, notably without the severe side effects that have hindered the clinical development of conventional NTSR1 agonists.[1][2][6] This document details the unique mechanism of action of this compound, presents quantitative data from key preclinical studies in tabular format, outlines experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.
Introduction: The Rationale for Targeting NTSR1 in Addiction
The neurotensin system has long been a focal point for therapeutic development in psychiatric disorders due to its interaction with dopaminergic pathways.[3] NTSR1 activation can modulate dopamine signaling, which is dysregulated in substance use disorders.[1] However, the clinical translation of NTSR1 agonists has been hampered by their engagement of multiple intracellular signaling pathways.[2][6] Conventional agonists activate both G protein signaling, leading to undesirable side effects like hypothermia, hypotension, and motor impairment, and β-arrestin signaling, which is thought to contribute to the desired therapeutic effects.[1][7]
This compound represents a paradigm shift in NTSR1-targeted therapeutics. It functions as a β-arrestin biased allosteric modulator.[6][8] This means it selectively promotes the recruitment and signaling of β-arrestin while simultaneously inhibiting G protein-mediated pathways.[1][2][6] This biased agonism offers the potential to isolate the therapeutic benefits of NTSR1 activation from its detrimental side effects.
Mechanism of Action of this compound
This compound is an allosteric modulator, meaning it binds to a site on the NTSR1 distinct from the binding site of the endogenous ligand, neurotensin (NTS).[1] Its unique mode of action confers a profound β-arrestin bias through several mechanisms:
-
Positive Allosteric Modulation of NTS Affinity: this compound increases the affinity of NTS for the NTSR1, enhancing the effect of the endogenous ligand.[1]
-
β-Arrestin Biased Agonism: Independently, this compound acts as a direct agonist for the β-arrestin pathway, stimulating NTSR1 phosphorylation, β-arrestin recruitment, and receptor internalization.[1][8]
-
Antagonism of Gq Protein Signaling: Crucially, this compound antagonizes the Gq protein signaling pathway typically activated by NTS.[1][8]
This dual action of potentiating β-arrestin signaling while blocking G protein signaling is the key to its selective therapeutic profile.
Preclinical Efficacy in Models of Addiction
This compound has demonstrated significant efficacy in various preclinical models of psychostimulant and alcohol addiction.
Psychostimulant-Associated Behaviors
This compound effectively reduces the hyperlocomotor activity induced by both cocaine and methamphetamine in mice.[1] This effect is dependent on β-arrestin2, as the attenuating effects of this compound were absent in β-arrestin2 knockout mice.[1]
Table 1: Effect of this compound on Psychostimulant-Induced Hyperlocomotion in Mice
| Drug | This compound Dose (i.p.) | Psychostimulant Dose (i.p.) | Outcome | Reference |
| Cocaine | 12 mg/kg | 30 mg/kg | Significantly reduced cocaine-induced hyperlocomotion. | [1] |
| Methamphetamine | 12 mg/kg | 2 mg/kg | Significantly reduced methamphetamine-induced hyperlocomotion. | [1] |
In a more translationally relevant model, this compound demonstrated a dose-dependent reduction in cocaine self-administration in mice.[1][2] The effect was more pronounced at lower doses of cocaine, suggesting that this compound's ability to suppress motivated drug-seeking behavior is dependent on the magnitude of the anticipated reward.[1]
Table 2: Effect of this compound on Cocaine Self-Administration in Mice
| This compound Dose (i.p.) | Cocaine Infusion Dose | Outcome | Reference |
| 2, 6, 12 mg/kg | 0.1, 0.3, 0.5, 1 mg/kg/infusion | Dose-dependent reduction in cocaine intake, particularly at lower cocaine doses with higher this compound doses (6 and 12 mg/kg). No change at the highest cocaine dose. | [1] |
Alcohol-Related Behaviors
Recent studies have expanded the investigation of this compound to alcohol use disorders, showing promising results in reducing ethanol (B145695) consumption in rodent models.[9][10][11]
Table 3: Effect of this compound on Ethanol Consumption in Mice
| This compound Dose | Ethanol Consumption Model | Outcome | Reference |
| 12 mg/kg | Binge-like ethanol consumption | Reduces ethanol consumption. | [11] |
Safety Profile: Avoidance of Typical NTSR1 Agonist Side Effects
A key advantage of this compound is its favorable side-effect profile. Unlike balanced NTSR1 agonists, this compound treatment is not associated with the characteristic adverse effects of hypothermia, hypotension, or motor impairment.[1][6][8] This strongly suggests that these side effects are mediated by G protein signaling, which this compound effectively antagonizes.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.
Psychostimulant-Induced Hyperlocomotion
-
Subjects: C57BL/6J mice or β-arrestin2 knockout mice.[1]
-
Apparatus: Open field arenas.
-
Procedure:
-
Mice are acclimated to the open field for 30 minutes.
-
This compound (or vehicle) is administered via intraperitoneal (i.p.) injection.
-
Immediately following this compound administration, cocaine or methamphetamine (or saline) is administered (i.p.).
-
Locomotor activity (distance traveled) is recorded for a specified period (e.g., 30 minutes) post-injection.[1]
-
Cocaine Self-Administration
-
Subjects: C57BL/6J mice.[1]
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous (i.v.) cocaine delivery.
-
Procedure:
-
Mice are first trained to press a lever to receive an i.v. infusion of cocaine.
-
Once stable self-administration behavior is established, the effect of this compound is tested.
-
This compound (or vehicle) is administered (e.g., i.p.) prior to the self-administration session.
-
The number of lever presses and cocaine infusions are recorded.[1]
-
Future Directions and Clinical Potential
The preclinical data for this compound are highly encouraging, positioning it as a promising candidate for the treatment of substance use disorders.[4] Its unique mechanism of action, which circumvents the side effects of traditional NTSR1 agonists, represents a significant advancement in GPCR-targeted drug development.[4][6] The National Institutes of Health (NIH) has awarded funding to advance the development of this compound towards clinical trials, with a focus on its potential for treating opioid use disorder.[4][7] Future research will involve completing IND-enabling studies, including GMP synthesis, GLP toxicology studies, and ultimately, Phase 1 clinical trials to assess its safety and pharmacokinetics in humans.[4]
Conclusion
This compound is a novel β-arrestin biased allosteric modulator of NTSR1 that has demonstrated considerable promise in preclinical models of addiction. By selectively activating the β-arrestin pathway while inhibiting G protein signaling, it effectively attenuates addictive behaviors without inducing the adverse side effects associated with unbiased NTSR1 agonists. This targeted approach to GPCR modulation holds significant potential for the development of safer and more effective therapeutics for a range of psychiatric disorders, including substance use disorders. The ongoing development of this compound for clinical trials will be a critical step in realizing this potential.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. New Molecule Stops Drug Cravings in Mice With Fewer Side Effects | Duke Today [today.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-553: An In-depth Technical Guide to its Selectivity for Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, brain-penetrant, and orally bioavailable small molecule that acts as a β-arrestin-biased positive allosteric modulator (PAM) of the neurotensin (B549771) receptor 1 (NTSR1).[1][2][3][4] It exhibits a remarkable selectivity for NTSR1 over the closely related neurotensin receptor 2 (NTSR2). This selectivity is not only observed in binding but also in functional activity, where this compound uniquely modulates NTSR1 signaling by enhancing neurotensin (NTS) affinity, promoting β-arrestin recruitment, and antagonizing Gq protein-mediated pathways, without comparable effects on NTSR2.[5][6] This document provides a comprehensive technical overview of the data supporting the NTSR1 selectivity of this compound, detailed experimental protocols for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data that underscores the selectivity of this compound for NTSR1.
Table 1: Functional Activity of this compound at NTSR1
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (β-arrestin recruitment) | 340 nM | High-content imaging (β-arrestin2-GFP translocation) | U2OS | [2] |
| Gq Protein Activation | No stimulation | Calcium mobilization, IP3 production | HEK293T | [7][8] |
| Effect on Neurotensin (NTS) Affinity | Increases NTS affinity (up to 3.9-fold) and Bmax (up to 3.3-fold) | Radioligand binding ([³H]NTS) | HEK293T | [6] |
Table 2: Selectivity Profile of this compound
| Receptor | Effect of this compound | Assay Type | Reference |
| Human NTSR1 | Enhances [¹²⁵I]-NT binding | Radioligand Binding | [5] |
| Mouse NTSR1 | Enhances [¹²⁵I]-NT binding | Radioligand Binding | [5] |
| Human NTSR2 | No enhancement of [¹²⁵I]-NT binding | Radioligand Binding | [5] |
| Other GPCRs (GPR35, GPR55, K-opioid) | Moderate affinity | High-content imaging | [2] |
Signaling Pathways
This compound exerts its effects by modulating the downstream signaling cascades of NTSR1. Neurotensin binding to NTSR1 typically activates both Gq-protein and β-arrestin pathways. This compound introduces a bias by inhibiting the Gq pathway while promoting β-arrestin signaling.
NTSR1 Signaling Pathway
NTSR2 Signaling Pathway
The signaling pathways of NTSR2 are less definitively characterized and can be cell-type dependent. While it can couple to Gq proteins, the effect of neurotensin can vary from agonism to neutral antagonism. This compound does not appear to modulate NTSR2 signaling.
Experimental Protocols
Detailed methodologies for key experiments to determine the selectivity of this compound for NTSR1 over NTSR2 are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of this compound and its effect on the binding of a radiolabeled ligand to NTSR1 and NTSR2.
Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells transiently expressing human NTSR1 or NTSR2.
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize cells and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [¹²⁵I]-NT at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. For a PAM, you would analyze the enhancement of radioligand binding.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of this compound to promote the interaction between NTSR1 or NTSR2 and β-arrestin 2.
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for NTSR1-Rluc (or NTSR2-Rluc) and Venus-β-arrestin2 using a suitable transfection reagent.
-
After 24-48 hours, harvest and resuspend the cells in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Dispense the cell suspension into a white, clear-bottom 96-well plate.
-
Add the BRET substrate (e.g., coelenterazine h) to a final concentration of 5 µM and incubate for 5-10 minutes.
-
Add varying concentrations of this compound to the wells.
-
Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., emission at ~485 nm for Rluc and ~530 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the Venus emission by the Rluc emission.
-
Plot the net BRET ratio (BRET with compound - BRET with vehicle) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to modulate Gq-protein signaling by measuring changes in intracellular calcium levels.
Protocol:
-
Cell Preparation:
-
Plate HEK293T cells stably or transiently expressing NTSR1 or NTSR2 in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a short period.
-
Add a submaximal concentration of neurotensin (e.g., EC₈₀) to stimulate the receptor.
-
Continuously measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (NTS alone) against the log concentration of this compound to determine its antagonistic effect on Gq signaling.
-
Conclusion
The collective evidence from binding and functional assays demonstrates that this compound is a highly selective positive allosteric modulator of NTSR1. Its ability to enhance neurotensin binding to NTSR1 but not NTSR2, coupled with its distinct functional profile of promoting β-arrestin signaling while antagonizing Gq activation at NTSR1, establishes its selectivity. This unique mechanism of action, targeting an intracellular allosteric site, presents a promising avenue for the development of novel therapeutics with improved side-effect profiles for conditions involving the neurotensin system. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other allosteric modulators targeting neurotensin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NTR1 PAM | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tribioscience.com [tribioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for SBI-553 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of SBI-553 in mice, based on preclinical research. This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1] It functions as a β-arrestin biased agonist, selectively antagonizing G protein signaling while promoting β-arrestin recruitment.[2][3] This unique mechanism of action has shown promise in attenuating addictive behaviors without the side effects associated with unbiased NTSR1 agonists.[2][4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound used in various murine experimental models.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Oral Bioavailability | ~50% | Oral (p.o.) | [5] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | Intravenous (i.v.) & Oral (p.o.) | [5] |
| Half-life | 5.28 hours | Oral (p.o.) | [5] |
| Clearance | 44.8 mL/min/kg | Intravenous (i.v.) | [5] |
| Volume of Distribution | 6.16 L/kg | Intravenous (i.v.) | [5] |
Table 2: Effective Doses of this compound in Murine Behavioral Models
| Experimental Model | Dosage | Administration Route | Key Findings | Reference |
| Psychostimulant-Induced Hyperlocomotion (Cocaine/Methamphetamine) | 12 mg/kg | Intraperitoneal (i.p.) | Attenuated cocaine- and methamphetamine-induced hyperlocomotion. | [2][6] |
| Basal Hyperlocomotion in DAT KO Mice | 12 mg/kg | Intraperitoneal (i.p.) | Reduced basal hyperlocomotion. | [5] |
| Ethanol (B145695) Consumption (Binge-like) | 12 mg/kg | Intraperitoneal (i.p.) | Significantly reduced ethanol consumption. | [7] |
| Ethanol-Induced Loss of Righting Reflex | 12 mg/kg | Intraperitoneal (i.p.) | Modulated physiological responses to ethanol. | [8][9] |
| Pain Affective-Motivational Behaviors | Not specified | Not specified | Reduced pain-related behaviors. | [4] |
| Modulation of PD149163-induced Hypothermia | 100 µg (bilateral) | Intra-Nucleus Accumbens (intra-NAc) | No effect on core body temperature alone. | [10] |
Signaling Pathway and Mechanism of Action
This compound acts as a β-arrestin biased positive allosteric modulator of NTSR1.[11] It binds to an intracellular pocket of the receptor, which enhances the binding of the endogenous ligand, neurotensin (NTS), and biases the receptor's signaling cascade towards the β-arrestin pathway, while antagonizing Gq protein signaling.[2][5][10] This is significant because G protein-mediated signaling is associated with some of the undesirable side effects of non-biased NTSR1 agonists.[2]
Experimental Protocols
Protocol 1: Evaluation of this compound on Psychostimulant-Induced Hyperlocomotion
Objective: To assess the effect of this compound on the hyperlocomotor activity induced by cocaine or methamphetamine in mice.
Materials:
-
This compound
-
Cocaine or Methamphetamine
-
Vehicle (e.g., 4% DMSO in saline or 5% hydroxypropyl β cyclodextrin (B1172386) in 0.9% sterile saline)[5][7]
-
Male and female mice (e.g., C57BL/6J)
-
Open field chambers equipped with photobeam activity monitors
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Acclimation: Acclimate mice to the open field chambers for at least 30 minutes prior to drug administration.[2]
-
Drug Preparation:
-
Administration:
-
Administer this compound (12 mg/kg, i.p.) or vehicle to the mice.
-
Concurrently, or immediately after, administer the psychostimulant (cocaine or methamphetamine) via i.p. injection.[2]
-
-
Data Collection: Immediately return the animals to the open field chambers and record horizontal locomotion (e.g., beam breaks or distance traveled) for a period of 2 hours.[5]
-
Analysis: Compare the locomotor activity of mice treated with this compound and the psychostimulant to the group treated with vehicle and the psychostimulant. Statistical analysis can be performed using a two-way ANOVA.
Protocol 2: Assessment of this compound on Binge-Like Ethanol Consumption
Objective: To determine the effect of this compound on voluntary ethanol consumption in a "Drinking in the Dark" (DID) paradigm.
Materials:
-
This compound
-
Vehicle (5% hydroxypropyl β cyclodextrin in 0.9% sterile saline)[7]
-
Ethanol (20% v/v)
-
Sucrose (B13894) (for control experiments)
-
Male and female mice (e.g., C57BL/6J) housed individually
-
Drinking bottles
Procedure:
-
DID Habituation (3 days):
-
For 3 days, replace the water bottle with a bottle containing 20% ethanol for a 2-hour period, starting 3 hours into the dark cycle.
-
-
Test Day (Day 4):
-
Thirty minutes prior to the 2-hour ethanol access period, administer this compound (12 mg/kg, i.p.) or vehicle.[7]
-
-
Measurement:
-
At the end of the 2-hour period, measure the amount of ethanol consumed and normalize it to the mouse's body weight (g/kg).[7]
-
-
Control Experiment: To ensure that the effect of this compound is specific to ethanol and not general consumption, a separate cohort of mice can be tested for sucrose consumption using a similar protocol.[7]
-
Analysis: Compare the ethanol consumption between the this compound-treated and vehicle-treated groups using a two-way ANOVA.[7]
References
- 1. tribioscience.com [tribioscience.com]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Preparing SBI-553 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a potent, brain-penetrant, and orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][2][3][4] Its unique mechanism of action, which favors the β-arrestin signaling pathway over G protein-mediated signaling, has demonstrated potential in preclinical models for treating substance use disorders without the adverse side effects typically associated with unbiased NTSR1 agonists.[5][6] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to aid researchers in pharmacology and drug development.
Physicochemical and Pharmacological Properties
This compound is characterized by its selective modulation of NTSR1, enhancing the recruitment of β-arrestin while antagonizing Gq protein signaling.[5][6] This biased agonism is a key feature of its therapeutic potential.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-{[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino}ethanol | [7] |
| Molecular Formula | C₂₆H₃₁FN₄O₂ | [7] |
| Molecular Weight | 450.6 g/mol | [7] |
| Solubility | Soluble in DMSO | [2] |
| NTSR1 EC₅₀ | 0.34 µM (for β-arrestin recruitment) | [2][3] |
| Binding Affinity (Kd) | Not determined due to high nonspecific binding | [5] |
Pharmacokinetic Parameters
This compound exhibits favorable pharmacokinetic properties in rodents, including good oral bioavailability and penetration of the central nervous system.[1][3]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability (F%) | ~50% | ~50% | [1] |
| Brain:Plasma Ratio (1h post-dose) | 0.54 | 0.98 | [1] |
| Clearance (Cl) (mL/min/kg) | 44.8 | 81.0 | [1] |
| Volume of Distribution (Vd) (L/kg) | 6.16 | 7.02 | [1] |
| Half-life (t₁/₂) (h) | 5.28 | 2.23 | [1] |
Signaling Pathway of this compound at NTSR1
This compound functions as a positive allosteric modulator of NTSR1 with a bias towards the β-arrestin pathway. Upon binding of the endogenous ligand neurotensin (NTS), NTSR1 can signal through both G protein-dependent and β-arrestin-dependent pathways. This compound binds to an intracellular allosteric site on NTSR1, which selectively inhibits Gq protein coupling while promoting the recruitment of β-arrestin.[5][6][8] This leads to the downstream signaling events associated with β-arrestin, such as receptor internalization and activation of specific kinase cascades, while avoiding the effects mediated by Gq activation, like IP₃ production and calcium mobilization.[3][5]
Caption: this compound allosterically modulates NTSR1 to favor β-arrestin signaling over Gq protein activation.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high-purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Standard laboratory equipment for in vivo dosing (e.g., syringes, gavage needles)
Protocol 1: Formulation of this compound using a DMSO, PEG300, and Tween 80 Vehicle
This formulation is suitable for achieving a clear solution for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to achieve a final dosing solution of 2 mg/mL, you can prepare a 20.8 mg/mL stock solution in DMSO.[3]
-
-
Prepare the Final Dosing Solution:
-
To prepare 1 mL of the final dosing solution (e.g., 2 mg/mL), sequentially add the components as follows, ensuring complete mixing after each step:
-
Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture. Mix until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
The final concentration of the vehicle components will be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
It is recommended to prepare the final dosing solution fresh on the day of the experiment.[3]
-
Protocol 2: Formulation of this compound using a Cyclodextrin-Based Vehicle
This formulation is an alternative for parenteral administration and may be preferred to minimize potential toxicity associated with DMSO.
-
Prepare the Vehicle:
-
Prepare a 5% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile saline.
-
Stir or vortex until the cyclodextrin (B1172386) is completely dissolved.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Directly dissolve the this compound powder in the 5% HP-β-CD vehicle to achieve the desired final concentration (e.g., 1.2 mg/mL).[9]
-
Vortex and/or sonicate the mixture to ensure complete dissolution.
-
In Vivo Administration
-
Dosage: A commonly used dose for this compound in mice is 12 mg/kg.[3][5][7]
-
Route of Administration: Intraperitoneal (i.p.) injection is a frequently reported route.[3][5][7] Oral gavage is also a viable option due to the compound's oral bioavailability.[1]
-
Dosing Volume: The volume of administration should be calculated based on the animal's body weight and the concentration of the dosing solution. For mice, a typical i.p. injection volume is 10 mL/kg.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and administering this compound for an in vivo study.
Caption: A streamlined workflow for the preparation and in vivo administration of this compound.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on published literature and should be adapted and validated by the end-user for their specific experimental needs.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NTR1 PAM | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes: In Vitro Assays for Characterizing the Activity of SBI-553, a Biased Allosteric Modulator of NTSR1
Introduction
SBI-553 is an experimental drug identified as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][2] NTSR1, a G protein-coupled receptor (GPCR), is known to signal through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. Biased ligands, like this compound, selectively activate one pathway over the other, offering the potential for more targeted therapeutic effects with fewer side effects.[3][4] Specifically, this compound binds to an intracellular allosteric site on NTSR1, antagonizing Gαq protein signaling while simultaneously promoting β-arrestin recruitment.[1][2][3][5]
These application notes provide detailed protocols for a suite of in vitro assays designed to comprehensively characterize the pharmacological profile of this compound. The assays will enable researchers to quantify its inhibitory effects on the Gαq pathway and its agonistic activity on the β-arrestin pathway, thereby confirming its biased signaling properties.
Signaling Pathways of Neurotensin Receptor 1 (NTSR1)
Upon activation by its endogenous ligand, neurotensin, NTSR1 initiates two distinct intracellular signaling cascades. The canonical pathway involves the coupling and activation of the Gαq protein, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]
Alternatively, agonist-bound NTSR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinders further G protein coupling (desensitization) and initiates a separate wave of signaling, as well as receptor internalization.[4] this compound exploits this divergence, inhibiting the Gαq pathway while enhancing β-arrestin engagement.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tribioscience.com [tribioscience.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: Utilizing SBI-553 in Cocaine Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SBI-553, a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), in preclinical models of cocaine self-administration. The following protocols and data are compiled from published research to guide the design and execution of similar studies.
Introduction
This compound is a novel small molecule that selectively activates β-arrestin signaling downstream of NTSR1 while antagonizing G protein signaling.[1] This unique mechanism of action has shown promise in attenuating addictive behaviors associated with psychostimulants like cocaine, without the side effects observed with balanced NTSR1 agonists.[1] Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use, driven by neuroadaptations in the brain's reward circuitry, primarily the mesolimbic dopamine (B1211576) system.[1][2][3] this compound's ability to modulate this system via a β-arrestin-dependent mechanism offers a promising therapeutic strategy.[1]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) of NTSR1, binding to a site distinct from the endogenous ligand, neurotensin (NTS).[1][4] This binding has two key consequences: it enhances the affinity of NTS for the receptor and, more importantly, it biases the receptor's signaling cascade towards the β-arrestin pathway while inhibiting Gq protein signaling.[1] This biased agonism is crucial for its therapeutic effects, as activation of β-arrestin2 downstream of NTSR1 has been shown to be sufficient to reduce cocaine-associated behaviors.[1]
Caption: this compound signaling pathway at the NTSR1.
Experimental Protocols
Cocaine Self-Administration in Mice
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
Animals: Male C57BL/6J mice are suitable for this model.[1]
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump connected to a swivel for intravenous drug delivery.
Procedure:
-
Surgery: Implant an indwelling catheter into the jugular vein of the mice. Allow for a recovery period of 4-7 days.
-
Acquisition of Self-Administration:
-
Train mice to press the active lever for intravenous cocaine infusions.
-
Each active lever press results in a cocaine infusion (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light illumination).[1]
-
A fixed-ratio (FR) schedule of reinforcement is used, starting with FR1 and progressing to a higher ratio like FR4 or FR5 once stable responding is achieved.[1][5]
-
-
Stable Self-Administration: Continue daily sessions until mice show stable responding, defined as consistent intake with low variability for several consecutive days.
-
This compound Treatment:
-
Once stable self-administration is achieved, administer this compound (e.g., 2, 6, or 12 mg/kg, intraperitoneally) or vehicle 5-30 minutes prior to the self-administration session.[1]
-
A within-subjects design can be used, where each animal receives all treatments in a counterbalanced order.
-
-
Data Collection: Record the number of active and inactive lever presses, and the number of infusions received.
Caption: Experimental workflow for cocaine self-administration.
Data Presentation
Table 1: Effect of this compound on Cocaine Self-Administration in Mice
This table summarizes the dose-dependent effect of this compound on the number of self-administered cocaine infusions at various cocaine doses.
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Mean Cocaine Reinforcements (± SEM) | Percent Change from Vehicle |
| Vehicle | 0.1 | Data not explicitly provided | - |
| 2 | 0.1 | Data not explicitly provided | Reduced |
| 6 | 0.1 | Data not explicitly provided | Significantly Reduced[1] |
| 12 | 0.1 | Data not explicitly provided | Significantly Reduced[1] |
| Vehicle | 0.3 | Data not explicitly provided | - |
| 2 | 0.3 | Data not explicitly provided | Reduced |
| 6 | 0.3 | Data not explicitly provided | Significantly Reduced[1] |
| 12 | 0.3 | Data not explicitly provided | Significantly Reduced[1] |
| Vehicle | 0.5 | Data not explicitly provided | - |
| 2 | 0.5 | Data not explicitly provided | Slightly Reduced |
| 6 | 0.5 | Data not explicitly provided | Reduced |
| 12 | 0.5 | Data not explicitly provided | Reduced[1] |
| Vehicle | 1.0 | Data not explicitly provided | - |
| 2 | 1.0 | Data not explicitly provided | No significant change[1] |
| 6 | 1.0 | Data not explicitly provided | No significant change[1] |
| 12 | 1.0 | Data not explicitly provided | No significant change[1] |
Note: The source material describes the effects but does not provide specific mean and SEM values in a tabular format. The table reflects the described outcomes.[1]
Table 2: Effect of this compound (12 mg/kg) on Lever Responding for Cocaine (0.1 mg/kg/infusion)
| Treatment | Total Lever Responses (Active + Inactive) | Active Lever Responses | Inactive Lever Responses |
| No Treatment | Data not explicitly provided | Baseline | No significant change[1] |
| Vehicle | Data not explicitly provided | Baseline | No significant change[1] |
| This compound (12 mg/kg) | Significantly Suppressed[1] | Significantly Suppressed[1] | No significant change[1] |
Key Findings and Considerations
-
Dose-Dependency: The efficacy of this compound in reducing cocaine self-administration is dependent on both the dose of this compound and the unit dose of cocaine.[1] Higher doses of this compound are more effective at reducing the intake of lower doses of cocaine.[1]
-
Behavioral Specificity: this compound significantly suppresses active lever pressing for cocaine without altering responding on the inactive lever, suggesting a specific effect on the reinforcing properties of the drug rather than a general motor impairment.[1]
-
Safety Profile: Unlike balanced NTSR1 agonists, this compound does not induce hypothermia, hypotension, or motor impairments at effective doses, highlighting its potential as a safer therapeutic agent.[1]
-
Mechanism: The effects of this compound on psychostimulant-associated behaviors are dependent on β-arrestin2, confirming its biased signaling mechanism in vivo.[1]
Conclusion
This compound represents a promising, mechanistically novel approach for the treatment of cocaine addiction. Its ability to selectively modulate NTSR1 signaling towards the β-arrestin pathway effectively reduces cocaine self-administration in preclinical models without the adverse effects of non-biased agonists. The protocols and data presented here provide a framework for further investigation into the therapeutic potential of this compound and other biased GPCR modulators.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553: A Novel β-Arrestin-Biased Allosteric Modulator for Reducing Alcohol Consumption
Application Note and Protocol Guide for Preclinical Alcohol Drinking Behavior Studies
Introduction
Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective pharmacological interventions.[1][2] Recent research has identified the neurotensin (B549771) system as a promising therapeutic target for addiction.[2][3][4] SBI-553, a novel β-arrestin-biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1), has demonstrated efficacy in reducing alcohol consumption in preclinical rodent models.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on alcohol drinking behavior.
This compound acts by biasing NTSR1 signaling towards the β-arrestin pathway while antagonizing G protein signaling.[5] This unique mechanism of action is hypothesized to reduce the reinforcing properties of alcohol without the side effects associated with balanced NTSR1 agonists.[5] Studies have shown that this compound effectively reduces binge-like ethanol (B145695) consumption in mice and attenuates the interoceptive effects of ethanol in rats.[1][2][3][6]
Mechanism of Action: this compound Signaling Pathway
This compound is a positive allosteric modulator of NTSR1 that exhibits β-arrestin bias.[1][5][7] In the presence of the endogenous ligand neurotensin (Nts), this compound enhances the recruitment of β-arrestin to NTSR1 while simultaneously inhibiting G protein-mediated signaling. This biased agonism is a key feature of its therapeutic potential, as it separates the downstream signaling pathways, potentially isolating the anti-addictive effects from unwanted side effects.
Caption: this compound signaling pathway at the NTSR1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound on alcohol consumption in rodents.
Table 1: Effect of this compound on Ethanol Consumption in Mice (Drinking in the Dark Paradigm) [1]
| Treatment Group | Dose (mg/kg, i.p.) | Ethanol Consumed (g/kg) | Sucrose (B13894) Consumed (g/kg) |
| Vehicle (Male) | - | ~2.8 | ~6.0 |
| This compound (Male) | 12 | ~2.0 | ~6.0 |
| Vehicle (Female) | - | ~3.5 | ~7.0 |
| This compound (Female) | 12 | ~2.5 | ~7.0 |
Table 2: Effect of this compound on Ethanol Consumption and Preference in Mice (Two-Bottle Choice Paradigm) [1][8]
| Treatment Group | Dose (mg/kg, i.p.) | Ethanol Consumed (g/kg) | Ethanol Preference (%) | Total Fluid Intake (g) |
| Vehicle (Male) | - | ~2.5 | ~80 | ~5.0 |
| This compound (Male) | 12 | ~2.3 | ~80 | ~5.0 |
| Vehicle (Female) | - | ~3.0 | ~85 | ~5.5 |
| This compound (Female) | 12 | ~2.0 | ~75 | ~5.5 |
Table 3: Effect of this compound on Interoceptive Effects of Ethanol in Rats [9]
| Treatment Group | Dose (mg/kg, i.p.) | Ethanol Discrimination |
| Vehicle | - | Maintained |
| This compound | 2 | Abolished |
| This compound | 6 | Abolished |
| This compound | 12 | Abolished |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Drinking in the Dark (DID) Paradigm for Binge-Like Ethanol Consumption in Mice
This protocol is designed to model binge-like alcohol drinking behavior.
Materials:
-
C57BL/6J mice
-
Standard mouse housing cages
-
Drinking bottles with sipper tubes
-
20% (v/v) ethanol solution in tap water
-
10% (w/v) sucrose solution in tap water (for control experiments)
-
This compound
-
Vehicle solution (e.g., saline or other appropriate vehicle)
-
Animal scale
Procedure:
-
Habituation: House mice individually for at least one week before the start of the experiment on a reverse light-dark cycle.[10]
-
DID Procedure (3 days):
-
Three hours into the dark cycle, remove the water bottle from the home cage.
-
One hour later (four hours into the dark cycle), provide access to a single bottle of 20% ethanol for a 2-hour period.
-
After the 2-hour session, remove the ethanol bottle and return the water bottle.
-
Repeat this procedure for three consecutive days.
-
-
Test Day (Day 4):
-
Thirty minutes prior to the 2-hour ethanol access period, administer this compound (12 mg/kg, i.p.) or vehicle.
-
Provide access to the 20% ethanol bottle for 2 hours.
-
Measure the amount of ethanol consumed by weighing the bottles before and after the session. Account for any spillage by using a bottle in an empty cage.
-
Normalize ethanol consumption to the mouse's body weight (g/kg).
-
-
Sucrose Control: To assess specificity, a separate cohort of mice can be tested using the same DID protocol but with a 10% sucrose solution instead of ethanol.[1]
Caption: Experimental workflow for the Drinking in the Dark paradigm.
Protocol 2: Two-Bottle Choice Paradigm for Voluntary Ethanol Consumption and Preference in Mice
This protocol assesses voluntary alcohol intake and preference over a longer duration.[11]
Materials:
-
C57BL/6J mice
-
Standard mouse housing cages
-
Two drinking bottles with sipper tubes per cage
-
20% (v/v) ethanol solution in tap water
-
Tap water
-
This compound
-
Vehicle solution
-
Animal scale
Procedure:
-
Habituation: Individually house mice with two bottles of tap water for one week.
-
Ethanol Access:
-
Replace one water bottle with a bottle containing 20% ethanol.
-
Continue this two-bottle access (one ethanol, one water) for the duration of the experiment.
-
To control for side preference, alternate the position of the ethanol and water bottles daily.
-
Measure fluid consumption daily by weighing the bottles.
-
-
Treatment Administration:
-
Once stable ethanol consumption is established, administer this compound (12 mg/kg, i.p.) or vehicle daily, 30 minutes before the start of the dark cycle.
-
-
Data Analysis:
-
Calculate daily ethanol intake (g/kg) and water intake.
-
Determine ethanol preference by calculating the ratio of ethanol consumed to total fluid intake (ethanol + water).
-
Monitor total fluid consumption to assess for non-specific effects on drinking behavior.
-
Caption: Experimental workflow for the Two-Bottle Choice paradigm.
Potential Side Effect Evaluation
To ensure the observed reduction in alcohol intake is specific and not due to general malaise or altered sensory perception, the following control experiments are recommended:
-
Sucrose or Saccharin (B28170) Consumption: As detailed in the DID protocol, substituting ethanol with a palatable solution like sucrose or saccharin can determine if this compound's effects are specific to the reinforcing properties of alcohol.[1]
-
Locomotor Activity: Open-field tests can be conducted to assess if this compound alters general locomotor activity, which could confound drinking behavior.[6]
-
Cognitive Function: Assays such as the novel object recognition test can be used to evaluate potential impacts on learning and memory.[1]
Conclusion
This compound represents a promising pharmacological agent for the study and potential treatment of AUD. Its unique β-arrestin-biased mechanism of action at the NTSR1 offers a novel approach to reducing alcohol consumption. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in preclinical models of alcohol drinking behavior. Careful consideration of experimental design, including appropriate control measures, will be crucial in further elucidating the therapeutic potential of this compound.
References
- 1. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure SBI-553's β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a potent and brain-penetrant positive allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1) that exhibits significant bias towards the β-arrestin signaling pathway.[1][2][3][4][5] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin pathways, this compound selectively promotes the recruitment of β-arrestin to NTSR1 while antagonizing G-protein-mediated signaling.[2][6][7] This characteristic makes this compound a valuable research tool for elucidating the specific roles of β-arrestin-dependent signaling downstream of NTSR1 activation and for exploring the therapeutic potential of biased agonism.
These application notes provide detailed protocols for established cell-based assays to quantify the β-arrestin recruitment induced by this compound. The described methodologies are suitable for characterizing the potency and efficacy of this compound and similar compounds targeting NTSR1.
Data Presentation
The following table summarizes the quantitative data for this compound's β-arrestin recruitment activity as reported in the literature.
| Parameter | Assay Type | Cell Line | Value (EC₅₀) | Reference |
| β-Arrestin Recruitment | Not Specified | Not Specified | 0.34 µM | [3] |
| β-Arrestin Recruitment | High-Content Imaging | U2OS | Not specified | [8] |
| β-Arrestin Recruitment | BRET | HEK293T | Not specified | [8][9] |
| Augmentation of [¹²⁵I]-NT binding | Radioligand Binding | HEK293 (hNTR1) | 0.14 µM | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Herein are detailed protocols for two widely used methods to measure β-arrestin recruitment: a Bioluminescence Resonance Energy Transfer (BRET) assay and an Enzyme Fragment Complementation (EFC) assay.
Protocol 1: BRET-Based β-Arrestin Recruitment Assay
This protocol is adapted from methodologies used to study GPCR-β-arrestin interactions and is suitable for quantifying this compound's activity.[8][9]
1. Principle:
This assay measures the proximity between NTSR1 and β-arrestin. NTSR1 is fused to a Renilla luciferase (Rluc), the BRET donor, and β-arrestin is fused to a fluorescent protein (e.g., Venus or GFP), the BRET acceptor. Upon recruitment of β-arrestin to the activated NTSR1 by this compound, the donor and acceptor are brought into close proximity, allowing for energy transfer from Rluc to the fluorescent protein upon addition of a substrate (coelenterazine-h). The resulting fluorescent emission is measured.
2. Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
pCDNA3.1 vector containing human NTSR1 C-terminally tagged with Rluc (NTSR1-Rluc).
-
pCDNA3.1 vector containing human β-arrestin-2 N-terminally tagged with Venus (Venus-β-arrestin2).
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Poly-L-lysine.
-
Hanks' Balanced Salt Solution (HBSS).
-
Coelenterazine-h (BRET substrate).
-
This compound.
-
Neurotensin (positive control).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
White, clear-bottom 96-well plates.
-
Luminometer/spectrophotometer capable of dual-emission reading (e.g., for Rluc and Venus).
-
3. Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with NTSR1-Rluc and Venus-β-arrestin2 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and resuspend them in DMEM.
-
Seed the transfected cells into white, clear-bottom 96-well plates pre-coated with poly-L-lysine at a density of 30,000-50,000 cells per well.
-
Incubate for another 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations. Also, prepare dilutions of neurotensin as a positive control. The final DMSO concentration should not exceed 0.1%.
-
On the day of the assay, replace the culture medium with 90 µL of HBSS.
-
Add 10 µL of the diluted this compound or control compounds to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Detection:
-
Prepare a stock solution of coelenterazine-h in ethanol (B145695) and then dilute to a final working concentration of 5 µM in HBSS just before use.
-
Add 10 µL of the coelenterazine-h solution to each well.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 475 nm) and one for the Venus emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET ratio.
-
Plot the net BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 2: PathHunter® β-Arrestin Assay (Enzyme Fragment Complementation)
This protocol is based on the commercially available PathHunter® assay from Eurofins DiscoverX, a robust platform for monitoring GPCR-protein interactions.[1][2][6][11]
1. Principle:
This assay utilizes enzyme fragment complementation (EFC) with β-galactosidase. The NTSR1 is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When this compound induces the recruitment of β-arrestin-EA to NTSR1-PK, the two fragments combine to form an active β-galactosidase enzyme. This restored enzyme activity is measured by the hydrolysis of a chemiluminescent substrate.[2]
2. Materials:
-
Cell Line: PathHunter® NTSR1 β-Arrestin cell line (e.g., from Eurofins DiscoverX) or a host cell line (e.g., U2OS or CHO) stably expressing NTSR1-PK and β-arrestin-EA.
-
Reagents:
-
Cell Plating Reagent (specific to the cell line).
-
PathHunter® Detection Reagents (Substrate and Lysis Buffer).
-
This compound.
-
Neurotensin (positive control).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
White, solid-bottom 96- or 384-well assay plates.
-
Luminometer.
-
3. Procedure:
-
Cell Plating:
-
Follow the supplier's instructions for thawing and plating the PathHunter® cells.
-
Plate the cells in the appropriate Cell Plating Reagent into white, solid-bottom assay plates at the recommended density.
-
Incubate the plates at 37°C, 5% CO₂ for the recommended time (typically overnight).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate assay buffer (as recommended by the supplier) to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Add the diluted this compound or control compounds to the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Low transfection efficiency (BRET).- Suboptimal cell density.- Inactive compound or substrate. | - Optimize transfection protocol.- Perform a cell titration experiment.- Use fresh compound and substrate stocks. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure homogenous cell suspension before plating.- Use calibrated pipettes.- Avoid using the outer wells of the plate. |
| No Dose-Response | - Compound concentration range is incorrect.- Compound is insoluble.- Assay incubation time is not optimal. | - Test a wider range of concentrations.- Check compound solubility in the assay buffer.- Perform a time-course experiment. |
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Investigating SBI-553 Effects on Dopamine Dynamics using Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Fast-Scan Cyclic Voltammetry (FSCV) to investigate the effects of SBI-553, a β-arrestin-biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), on dopamine (B1211576) release and uptake dynamics. Given that this compound has shown efficacy in animal models of psychostimulant abuse, understanding its impact on dopamine signaling is of significant interest.[1][2]
Introduction to this compound
This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of NTSR1 with an EC50 of 340 nM.[1][3] It acts as a β-arrestin-biased agonist, selectively antagonizing G protein signaling while promoting β-arrestin recruitment.[1][2] This unique mechanism of action allows this compound to attenuate the behavioral effects of psychostimulants without the side effects associated with unbiased NTSR1 agonists.[2] The compound's ability to modulate dopamine-related behaviors suggests that it may influence dopamine release and reuptake in key brain regions like the nucleus accumbens and striatum.[2][4]
Introduction to Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal and spatial resolution, making it ideal for measuring sub-second changes in the concentration of electroactive neurotransmitters like dopamine in vivo or in ex vivo brain slices.[5][6][7] The technique involves applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode, which causes the oxidation and reduction of dopamine at specific potentials, generating a measurable current that is proportional to its concentration.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and standard FSCV parameters for dopamine detection.
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | β-arrestin-biased allosteric modulator of NTSR1 | [1][2][8] |
| EC50 | 340 nM | [1][3] |
| Molecular Formula | C26H31FN4O2 | [1] |
| Formula Weight | 450.6 g/mol | [1] |
| Solubility | Soluble in DMSO (up to 12 mg/ml) | [1] |
| Storage | -20°C | [1] |
| In Vivo Administration | Intraperitoneal (i.p.) injection (e.g., 12 mg/kg) | [3][9] |
Table 2: Standard FSCV Parameters for Dopamine Detection
| Parameter | Typical Value | Reference |
| Holding Potential | -0.4 V vs. Ag/AgCl | [5][10] |
| Switching Potential | +1.0 V to +1.3 V | [5][6] |
| Scan Rate | 400 V/s | [5][11] |
| Waveform Frequency | 10 Hz | [4][5] |
| Electrode Material | Carbon Fiber (e.g., 7 µm diameter) | [12] |
| Limit of Detection | Down to nanomolar concentrations | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of this compound's effect on dopamine and the experimental workflow for its investigation using FSCV.
Caption: Hypothesized signaling pathway of this compound modulating dopamine release.
Caption: Experimental workflow for FSCV analysis of this compound effects on dopamine.
Experimental Protocols
Preparation of Carbon-Fiber Microelectrodes
Detailed protocols for the fabrication of carbon-fiber microelectrodes can be found in the literature.[12][14][15] Briefly:
-
Aspirate a single 7 µm diameter carbon fiber into a borosilicate glass capillary.
-
Pull the capillary using a micropipette puller to create a seal around the carbon fiber.
-
Cut the exposed carbon fiber to the desired length (e.g., 50-100 µm).
-
Connect the electrode to the FSCV instrumentation.
Preparation of this compound Solution
-
This compound is soluble in DMSO.[1] Prepare a stock solution of this compound in DMSO (e.g., 12 mg/ml).
-
For in vivo or ex vivo experiments, dilute the stock solution in saline or artificial cerebrospinal fluid (aCSF) to the desired final concentration. Note the final DMSO concentration and use the same concentration in the vehicle control.
Ex Vivo Brain Slice FSCV Protocol
This protocol is adapted from standard procedures for measuring dopamine in brain slices.[6][7][16]
-
Slice Preparation: Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens, dorsal striatum) from a rodent. Maintain slices in oxygenated aCSF.
-
Electrode Placement: Position the carbon-fiber microelectrode and a stimulating electrode in the target brain region within the slice.
-
FSCV Parameters:
-
Baseline Recording:
-
Drug Application:
-
Bath apply the vehicle control for a set period and record evoked dopamine release.
-
Wash out the vehicle and then bath apply this compound at the desired concentration.
-
Record evoked dopamine release in the presence of this compound.
-
-
Calibration: At the end of the experiment, calibrate the electrode by exposing it to known concentrations of dopamine to convert the measured current to concentration.[16]
In Vivo FSCV Protocol
This protocol is based on established methods for in vivo FSCV in awake, behaving animals.[5]
-
Surgical Implantation: Surgically implant a carbon-fiber microelectrode and a stimulating electrode in the target brain region of an anesthetized or awake animal. A reference electrode (e.g., Ag/AgCl) is also implanted.
-
FSCV Parameters: Use the same waveform parameters as in the ex vivo protocol.
-
Baseline Recording: Record spontaneous and/or evoked dopamine transients to establish a baseline.
-
Drug Administration:
-
Data Analysis: Analyze changes in the frequency, amplitude, and kinetics of dopamine transients before and after drug administration.
Data Analysis and Interpretation
-
Background Subtraction: The large non-faradaic background current is subtracted from the total current to isolate the faradaic current associated with dopamine oxidation and reduction.[11]
-
Data Visualization: Data is often visualized as a color plot, where changes in current at specific potentials are plotted over time.[11] A cyclic voltammogram (current vs. potential) is used to identify the specific neurochemical being detected.[11]
-
Quantification: Key parameters to quantify include:
-
Peak oxidation current: Proportional to the maximum concentration of dopamine released.
-
Tau (τ): A measure of the rate of dopamine uptake.
-
Frequency and amplitude of spontaneous transients (in vivo).
-
-
Statistical Analysis: Compare the quantified parameters between baseline, vehicle control, and this compound conditions using appropriate statistical tests to determine the effect of the compound on dopamine dynamics.
By following these protocols, researchers can effectively use FSCV to elucidate the neurochemical mechanisms underlying the behavioral effects of this compound. This information is crucial for the development of novel therapeutics for substance use disorders and other neuropsychiatric conditions.
References
- 1. tribioscience.com [tribioscience.com]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. DSpace [scholarworks.uvm.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbon Microelectrodes with a Renewable Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: BRET Assay for SBI-553 and NTSR1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders. SBI-553 is a novel, brain-penetrant allosteric modulator of NTSR1 that exhibits a unique signaling profile. It acts as a β-arrestin-biased agonist, selectively promoting the recruitment of β-arrestin to NTSR1 while simultaneously antagonizing the canonical Gq protein signaling pathway.[1][2][3] This biased agonism offers the potential for more targeted therapeutic effects with fewer side effects compared to balanced NTSR1 agonists.[1][4]
The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful, proximity-based technique used to monitor protein-protein interactions in live cells. This document provides a detailed protocol for utilizing a BRET assay to characterize the interaction between this compound and NTSR1, specifically focusing on the recruitment of β-arrestin 2.
Signaling Pathway of NTSR1 Modulation by this compound
NTSR1 can signal through two primary pathways upon activation: the Gq protein pathway and the β-arrestin pathway. The endogenous ligand, neurotensin (NTS), activates both pathways. This compound, however, acts as a biased allosteric modulator. It binds to a site on NTSR1 distinct from the NTS binding site and preferentially stabilizes a receptor conformation that favors the recruitment and activation of β-arrestin 2, while inhibiting Gq protein coupling.[1][5] This leads to the downstream signaling events mediated by β-arrestin, while diminishing those mediated by Gq.
Caption: NTSR1 signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of this compound and neurotensin with NTSR1, as determined by BRET and other assays.
Table 1: Potency of Ligands in β-arrestin 2 Recruitment Assay (BRET)
| Ligand | EC50 | Cell Line | Notes | Reference |
| This compound | 340 nM | HEK-293 | This compound acts as a direct agonist for β-arrestin 2 recruitment. | [2] |
| Neurotensin (NTS) | Not explicitly stated | HEK-293T | NTS induces a concentration-dependent recruitment of β-arrestin 2. | [6] |
Table 2: Allosteric Effects of this compound on NTSR1 Signaling
| Parameter | Effect of this compound | Assay | Notes | Reference |
| NTS-induced β-arrestin 2 recruitment | Positive Allosteric Modulator (PAM) | BRET | This compound enhances low-concentration NTS-induced β-arrestin 2 recruitment. | [1] |
| NTS-induced Gq activation | Negative Allosteric Modulator (NAM) | BRET2 G protein dissociation | This compound exhibits a pronounced dose-dependent NAM effect on Gq activation. | [7] |
| [³H]NTS Binding | Positive Allosteric Modulator (PAM) | Radioligand Binding | This compound increased the total number of [³H]NTS binding sites. | [7] |
BRET Experimental Protocol
This protocol is designed for assessing the recruitment of β-arrestin 2 to NTSR1 in response to this compound using the NanoBRET™ technology.
Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
NTSR1-NanoLuc® fusion vector (NTSR1 tagged at the C-terminus with NanoLuc® luciferase, the BRET donor)
-
β-arrestin 2-HaloTag® fusion vector (β-arrestin 2 tagged at the N-terminus with HaloTag®, the BRET acceptor)
-
-
Reagents:
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 2000 or other suitable transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (the luciferase substrate)
-
This compound
-
Neurotensin (NTS) as a positive control
-
Vehicle (e.g., DMSO)
-
-
Equipment:
-
White, opaque 96-well cell culture plates
-
Luminometer capable of dual-channel reading for BRET (e.g., equipped with 460 nm and >610 nm filters)
-
Experimental Workflow Diagram
Caption: Workflow for the NTSR1-β-arrestin 2 BRET assay.
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate for 4-6 hours to allow cells to attach.
-
Prepare the transfection mix in Opti-MEM™ I medium. Co-transfect the cells with the NTSR1-NanoLuc® and β-arrestin 2-HaloTag® plasmids using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of donor to acceptor plasmid is a good starting point, but this may require optimization.
-
Incubate the cells at 37°C in a CO₂ incubator for 24 hours.
Day 2: Cell Treatment and BRET Measurement
-
Acceptor Labeling:
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100 nM, but should be optimized).
-
Incubate for 60 minutes at 37°C in a CO₂ incubator.
-
-
Ligand Addition:
-
Prepare serial dilutions of this compound and NTS in Opti-MEM™.
-
After the labeling incubation, add the desired final concentrations of this compound, NTS, or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Immediately measure the luminescence signal using a BRET-capable plate reader. Set the reader to simultaneously quantify the donor emission (at ~460 nm) and the acceptor emission (at >610 nm).
-
Data Analysis
-
For each well, calculate the raw BRET ratio:
-
BRET Ratio = (Acceptor Emission at >610 nm) / (Donor Emission at 460 nm)
-
-
To obtain the net BRET ratio, subtract the average BRET ratio of the vehicle-treated control wells from the BRET ratio of the ligand-treated wells.
-
Plot the net BRET ratio as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC₅₀ values.
Conclusion
The BRET assay is a robust and sensitive method for characterizing the biased agonism of this compound at the NTSR1. By quantifying the recruitment of β-arrestin 2, researchers can elucidate the mechanism of action of allosteric modulators and screen for novel compounds with desired signaling profiles. This protocol provides a framework for performing such assays, which can be further optimized to suit specific experimental needs.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: TGFα Shedding Assay for G Protein Activation by SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-alpha (TGFα) shedding assay is a robust and versatile method for detecting G protein-coupled receptor (GPCR) activation, particularly for signaling pathways involving Gαq and Gα12/13 subunits.[1][2][3][4] This assay measures the ectodomain shedding of a membrane-anchored alkaline phosphatase (AP)-tagged TGFα, a process triggered by the activation of specific G protein signaling cascades. SBI-553 is a brain-penetrant, allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1) that exhibits β-arrestin bias.[5][6] It selectively antagonizes Gq protein signaling while promoting β-arrestin recruitment.[5] These application notes provide a detailed protocol for utilizing the TGFα shedding assay to characterize the inhibitory effect of this compound on Gq-mediated signaling.
Principle of the Assay
The TGFα shedding assay leverages the cellular machinery that processes membrane-bound precursor proteins. In this system, cells are co-transfected with a plasmid encoding the GPCR of interest (e.g., NTSR1) and a plasmid encoding a fusion protein of alkaline phosphatase and pro-TGFα (AP-TGFα). Activation of Gq-coupled receptors leads to the activation of ADAM17 (a disintegrin and metalloproteinase 17), which cleaves the AP-TGFα, releasing the AP-tagged ectodomain into the cell culture supernatant.[7] The amount of shed AP-TGFα is then quantified by measuring the alkaline phosphatase activity in the supernatant, which serves as a direct readout of GPCR activation. For G protein subtypes that do not directly activate this pathway (like Gi/o or Gs), chimeric G proteins can be used to link their activation to the Gq signaling cascade, enabling a broader application of this assay.[1][2][3]
Signaling Pathway
Caption: this compound signaling pathway in the TGFα shedding assay.
Experimental Protocols
This protocol is adapted for HEK293 cells and is designed to assess the antagonistic properties of this compound on NTSR1-mediated Gq activation.
Materials
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Lipofectamine 2000
-
Plasmid encoding NTSR1
-
Plasmid encoding AP-TGFα
-
This compound
-
Neurotensin (NTS)
-
96-well plates
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Microplate reader
Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, seed 2 x 10^5 cells per well in a 12-well plate.
-
After 24 hours, co-transfect the cells with plasmids encoding NTSR1 (100 ng/well) and AP-TGFα (250 ng/well) using Lipofectamine 2000 according to the manufacturer's instructions.
TGFα Shedding Assay
-
24 hours post-transfection, detach the cells using trypsin and resuspend them in serum-free DMEM.
-
Seed the transfected cells at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of Neurotensin (NTS) for 1 hour at 37°C. Include a negative control group with no NTS stimulation.
-
After incubation, carefully collect the supernatant.
-
To measure the shed AP-TGFα, add pNPP substrate to the supernatant and incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
To normalize the data, measure the total AP-TGFα by lysing the cells in the corresponding wells and measuring the alkaline phosphatase activity.
-
Calculate the percentage of TGFα shedding as: (Absorbance of supernatant) / (Absorbance of supernatant + Absorbance of cell lysate) * 100.
Experimental Workflow
Caption: Experimental workflow for the TGFα shedding assay.
Data Presentation
The following tables summarize the expected outcomes of the TGFα shedding assay when investigating the effects of this compound on NTSR1-mediated G protein activation.
Table 1: Effect of this compound on Basal and NTS-Stimulated Gq Activation
| Compound | Concentration | NTS Stimulation | % TGFα Shedding (relative to max NTS response) |
| Vehicle | - | - | Low (basal) |
| NTS | EC50 (~106 pM)[5] | + | 50% |
| NTS | Max concentration | + | 100% |
| This compound | 10 µM | - | No significant increase over basal[5] |
| This compound + NTS | 10 µM + Max NTS | + | Significantly reduced (antagonism)[5][8] |
Table 2: Qualitative Effects of this compound on Different G Protein Subtypes in the TGFα Shedding Assay
| G Protein Subtype | Effect of this compound on NT-Induced Activation | Reference |
| Gq | Fully antagonized | [8] |
| Gi1/2 | Partially antagonized | [8] |
| Go | Permissive | [8] |
| G12 | Permissive | [8] |
Note: To assess G proteins other than Gq and G12/13, co-transfection with appropriate chimeric G proteins is required.[1][2][3]
Conclusion
The TGFα shedding assay is a powerful tool for characterizing the functional selectivity of GPCR ligands like this compound. The provided protocol offers a clear framework for demonstrating the antagonistic effect of this compound on NTSR1-mediated Gq activation. This assay can be further adapted to explore the compound's impact on other G protein signaling pathways through the use of chimeric G proteins, providing a comprehensive profile of its biased allosteric modulation.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-553 in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SBI-553, a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), and detailed protocols for its application in neuropharmacology research.
Introduction
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a positive allosteric modulator (PAM) of NTSR1.[1][2][3] Its unique mechanism of action involves biasing the receptor's signaling cascade towards the β-arrestin pathway while antagonizing Gq protein-mediated signaling.[2][4] This biased agonism makes this compound a valuable research tool for dissecting the distinct roles of G protein-dependent and β-arrestin-dependent NTSR1 signaling in the brain. Furthermore, its demonstrated efficacy in animal models of psychostimulant abuse, without the side effects associated with unbiased NTSR1 agonists, highlights its potential as a therapeutic lead.[2][4]
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁FN₄O₂ | [2] |
| Molecular Weight | 450.55 g/mol | [2] |
| EC₅₀ (β-arrestin recruitment, hNTSR1) | 0.34 µM | [1] |
| Oral Bioavailability (Mouse) | ~50% | [1] |
| Oral Bioavailability (Rat) | ~50% | [1] |
| Brain:Plasma Ratio (Mouse, 1 hr post PO) | 0.54 | [1] |
| Brain:Plasma Ratio (Rat, 1 hr post PO) | 0.98 | [1] |
Signaling Pathway of this compound at NTSR1
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of βâArrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SBI-553's Effect on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel experimental compound identified as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1] Its mechanism of action involves antagonizing Gq protein-coupled signaling while simultaneously promoting the recruitment of β-arrestin.[2][3] This unique pharmacological profile makes this compound a compound of interest for therapeutic development, particularly in neuropsychiatric disorders where the dopaminergic system is implicated.[4] Understanding the precise effects of this compound on dopamine (B1211576) release is crucial for elucidating its therapeutic potential and mechanism of action.
These application notes provide detailed protocols for assessing the impact of this compound on dopamine release using established in vivo, ex vivo, and in vitro techniques. The methodologies are designed to offer robust and reproducible approaches for characterizing the pharmacological effects of this compound and similar compounds on dopaminergic neurotransmission.
Mechanism of Action: this compound and Dopamine Release
Neurotensin (NT), the endogenous ligand for NTSR1, is known to modulate the activity of dopamine neurons.[3] Activation of NTSR1 in the ventral tegmental area (VTA) can lead to an increase in the firing rate of dopamine neurons and subsequent dopamine release in projection areas such as the nucleus accumbens.[2][3] This effect is mediated, in part, through Gq protein signaling pathways.[3]
This compound, by acting as a negative allosteric modulator of NTSR1 Gq protein signaling, is hypothesized to antagonize the effects of neurotensin on dopamine neurons.[2] In the presence of neurotensin, this compound is expected to blunt the NT-induced increase in dopamine neuron firing and dopamine release.[2] Concurrently, as a positive allosteric modulator of β-arrestin recruitment, this compound may initiate distinct intracellular signaling cascades that could also influence dopaminergic function.[4] The following diagram illustrates the proposed signaling pathway.
Data Presentation
The following table summarizes the expected qualitative and potential quantitative effects of this compound on dopamine release based on its known mechanism of action. Researchers should aim to generate dose-response curves to populate such a table with their experimental data.
| Experimental Paradigm | Key Parameters | Expected Effect of this compound | Potential Quantitative Readout |
| In Vivo Microdialysis | Extracellular dopamine levels in the nucleus accumbens | No significant change in basal dopamine levels. Attenuation of neurotensin-induced increase in dopamine. | % change from baseline dopamine concentration. IC50 for inhibition of NT-induced dopamine release. |
| Fast-Scan Cyclic Voltammetry (FSCV) | Phasic dopamine release in the nucleus accumbens | No significant change in basal or electrically-evoked dopamine release. Reduction of neurotensin-potentiated dopamine release. | % reduction in peak dopamine concentration. Change in dopamine uptake kinetics (Tau). |
| Ex Vivo Brain Slice Electrophysiology | Firing rate of VTA dopamine neurons | No change in spontaneous firing rate. Blockade of neurotensin-induced increase in firing rate. | % decrease in NT-induced firing frequency. |
| In Vitro PC12 Cell Assay | K+-stimulated dopamine release | Potential modulation of NT-mediated effects on dopamine release. | % change in luminescence signal corresponding to dopamine release. |
Experimental Protocols
In Vivo Microdialysis for Measurement of Extracellular Dopamine
This protocol allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a measure of tonic dopamine levels.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, guide cannulae.
-
Microdialysis Equipment: Microdialysis probes (2-4 mm membrane), syringe pump, fraction collector.
-
Reagents: Artificial cerebrospinal fluid (aCSF), this compound, Neurotensin, dopamine standards, HPLC-grade solvents.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a burr hole over the target brain region (e.g., nucleus accumbens; AP: +1.2 mm, ML: ±1.5 mm from bregma; DV: -6.5 mm from dura).
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 3-5 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 1-2 hours.
-
Collect at least three stable baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (systemically, e.g., i.p., or locally via reverse dialysis) or vehicle.
-
After a pre-determined time, administer neurotensin to stimulate dopamine release.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Quantification by HPLC-ECD:
-
Inject a fixed volume of each dialysate sample into the HPLC-ECD system.
-
Separate dopamine using a reverse-phase C18 column.
-
The mobile phase can consist of a phosphate/citrate buffer, EDTA, an ion-pairing agent (e.g., sodium octyl sulfate), and methanol.
-
Detect dopamine using an electrochemical detector with the electrode potential set at an oxidizing potential (e.g., +0.65 V).
-
Quantify dopamine concentrations by comparing peak areas to a standard curve.
-
-
Data Analysis:
-
Express post-injection dopamine levels as a percentage of the average baseline concentration for each animal.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the effects.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV is an electrochemical technique with high temporal resolution (sub-second) suitable for measuring phasic dopamine release.
Materials:
-
Animals and Surgical Equipment: As for microdialysis.
-
FSCV System: Potentiostat, headstage, data acquisition software.
-
Electrodes: Carbon-fiber microelectrode (for recording), stimulating electrode (e.g., bipolar stainless steel).
-
Reagents: this compound, Neurotensin.
Protocol:
-
Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant the stimulating electrode in a dopamine pathway (e.g., medial forebrain bundle or VTA).
-
Implant the carbon-fiber microelectrode in a terminal region (e.g., nucleus accumbens).
-
-
FSCV Recording:
-
Apply a triangular waveform (e.g., from -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber microelectrode.[2]
-
Record baseline dopamine release evoked by electrical stimulation (e.g., 60 Hz, 24 pulses).
-
Administer this compound (i.p. or locally).
-
After a suitable interval, co-administer neurotensin.
-
Record evoked dopamine release at multiple time points post-drug administration.
-
-
Data Analysis:
-
Perform background subtraction to isolate the faradaic current associated with dopamine oxidation and reduction.
-
Generate color plots to visualize changes in current over time and voltage.
-
Convert current to dopamine concentration using a post-experimental calibration.
-
Analyze changes in the peak concentration of evoked dopamine and the rate of dopamine uptake (Tau).
-
In Vitro Dopamine Release Assay using PC12 Cells
This cell-based assay provides a high-throughput method for screening the effects of compounds on dopamine release from a neurosecretory cell line.
Materials:
-
Cell Line: PC12 cells (rat pheochromocytoma).
-
Cell Culture Reagents: DMEM, fetal bovine serum, horse serum, penicillin-streptomycin.
-
Assay Reagents: Krebs-Ringer-HEPES (KRH) buffer, potassium chloride (KCl) for depolarization, this compound, Neurotensin.
-
Detection System: Commercially available dopamine ELISA kit or a luminescence-based dopamine assay kit.
-
Instrumentation: Plate reader.
Protocol:
-
Cell Culture:
-
Culture PC12 cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Dopamine Release Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound or vehicle in KRH buffer for a specified time.
-
Add neurotensin to the appropriate wells.
-
Stimulate dopamine release by adding a high concentration of KCl (e.g., 56 mM) to the wells.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Collect the supernatant for dopamine measurement.
-
-
Dopamine Quantification:
-
Measure the dopamine concentration in the supernatant using a dopamine ELISA kit or a luminescence-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the dopamine release to the total protein content or cell number in each well.
-
Express the results as a percentage of the control (vehicle-treated) response.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for investigating the effects of this compound on dopamine release. The selection of a particular technique will depend on the specific research question. In vivo microdialysis is well-suited for measuring tonic dopamine levels and the effects of systemic drug administration. FSCV offers unparalleled temporal resolution for studying phasic dopamine release dynamics. In vitro cell-based assays are valuable for higher-throughput screening and mechanistic studies. By employing these methods, researchers can gain critical insights into the pharmacology of this compound and its potential as a therapeutic agent for dopamine-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-553 in Opioid Use Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][2][3] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of substance use disorders, including opioid use disorder (OUD).[4][5] Unlike traditional NTSR1 agonists that activate both G protein and β-arrestin signaling pathways, this compound selectively potentiates β-arrestin signaling while antagonizing G protein-mediated pathways.[6][7] This biased agonism is hypothesized to mitigate the rewarding effects of opioids and other drugs of abuse without inducing the adverse side effects associated with balanced NTSR1 activation, such as hypothermia and hypotension.[4][6]
These application notes provide a comprehensive overview of the preclinical data and experimental protocols relevant to the study of this compound in the context of opioid use disorder.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | β-arrestin biased allosteric modulator of NTSR1 | [1][2] | |
| β-Arrestin Recruitment (EC50) | ~340 nM | Human NTSR1 | [8] |
| Gq Protein Activation | No stimulation | Human NTSR1 | [6] |
| Effect on Neurotensin (NT) Binding | Positive Allosteric Modulator (enhances NT affinity) | Human and Mouse NTSR1 | [6] |
| Effect on NT-induced Gq signaling | Antagonist | Human NTSR1 | [6][7] |
Pharmacokinetic Profile of this compound
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability | ~50% | ~50% | [9] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | 0.98 | [9] |
| Clearance (mL/min/kg) | 44.8 | 81.0 | [9] |
| Volume of Distribution (mL/kg) | 1460 | 3482 | [9] |
| Half-life (hr) | 5.28 | 2.23 | [9] |
Note: While direct quantitative data for this compound in opioid-specific behavioral models is limited in publicly available literature, the following sections provide protocols for key experiments that would be essential for its evaluation.
Experimental Protocols
Opioid Self-Administration in Rodents
This protocol is designed to assess the effect of this compound on the reinforcing properties of opioids, such as remifentanil or heroin.
Objective: To determine if this compound can reduce the self-administration of an opioid.
Materials:
-
Male and female Sprague-Dawley rats or C57BL/6J mice.
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump system.[10]
-
Intravenous catheters.
-
Opioid (e.g., remifentanil hydrochloride, heroin hydrochloride).
-
This compound, vehicle (e.g., 5% hydroxypropyl β-cyclodextrin in sterile saline).[11]
-
Saline (0.9% NaCl).
Procedure:
-
Surgical Preparation: Implant chronic indwelling catheters into the jugular vein of the animals.[12] Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Train animals to self-administer the opioid on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions. Each active lever press results in an intravenous infusion of the opioid, paired with a cue light presentation.[13]
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound (e.g., 2, 6, and 12 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.[14]
-
A within-subjects design is recommended, where each animal receives all doses of this compound in a counterbalanced order.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on opioid self-administration.
-
Logical Workflow for Opioid Self-Administration Study:
Morphine-Induced Conditioned Place Preference (CPP)
This protocol evaluates the ability of this compound to block the rewarding effects of morphine as measured by CPP.
Objective: To determine if this compound can attenuate the development of morphine-induced CPP.
Materials:
-
Male and female Sprague-Dawley rats or C57BL/6J mice.
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.[5]
-
Morphine sulfate (B86663).
-
This compound, vehicle.
-
Saline.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each animal in the center compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.[5] Animals showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning (Days 2-7):
-
This phase consists of 6 days of conditioning with two sessions per day (morning and afternoon), separated by at least 4 hours.
-
On conditioning days, administer this compound or vehicle 30 minutes prior to morphine or saline injection.
-
Drug Pairing: Inject the animal with morphine (e.g., 10 mg/kg, s.c.) and confine it to one of the outer compartments for 30 minutes.[5]
-
Saline Pairing: Inject the animal with saline and confine it to the opposite compartment for 30 minutes.
-
The order of morphine and saline pairings should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 8):
-
Place the animal in the center compartment and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Collection and Analysis:
-
Calculate the CPP score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase.
-
Analyze the data using a two-way ANOVA to assess the effects of this compound and morphine treatment on CPP.
-
Signaling Pathway of this compound at NTSR1:
Naloxone-Precipitated Opioid Withdrawal
This protocol assesses the potential of this compound to alleviate the somatic signs of opioid withdrawal.
Objective: To determine if this compound can reduce the severity of naloxone-precipitated withdrawal symptoms in opioid-dependent animals.
Materials:
-
Male and female Sprague-Dawley rats or C57BL/6J mice.
-
Morphine sulfate or other long-acting opioid.
-
Naloxone (B1662785) hydrochloride.
-
This compound, vehicle.
-
Observation chambers.
-
A checklist of somatic withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis, diarrhea).
Procedure:
-
Induction of Opioid Dependence:
-
Make animals dependent on morphine by administering escalating doses of morphine (e.g., 10-40 mg/kg, s.c.) twice daily for 7-10 days.
-
-
Withdrawal Precipitation and Scoring:
-
On the test day, administer this compound or vehicle 30 minutes prior to naloxone administration.
-
Administer naloxone (e.g., 1 mg/kg, s.c.) to precipitate withdrawal.
-
Immediately after naloxone injection, place the animal in an observation chamber and record the frequency and/or severity of withdrawal signs for 30-60 minutes. A global withdrawal score can be calculated by summing the scores for each sign.
-
-
Data Collection and Analysis:
-
Analyze the withdrawal scores using a one-way ANOVA or Kruskal-Wallis test to compare the effects of different doses of this compound with the vehicle control group.
-
Experimental Workflow for Opioid Withdrawal Study:
References
- 1. Self-administration of remifentanil, an ultra-short acting opioid, under continuous and progressive-ratio schedules of reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Arrestin-biased allosteric modulator of neurotensin receptor 1 alleviates acute and chronic pain. [scholars.duke.edu]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operant Self-medication for Assessment of Spontaneous Pain Relief and Drug Abuse Liability in Mouse Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][2][3] NTSR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of CNS disorders, including substance use disorders and pain.[3][4] However, the clinical development of unbiased NTSR1 agonists has been hampered by significant side effects such as hypothermia and hypotension.[4][5] this compound's unique mechanism of action, which selectively promotes β-arrestin signaling while antagonizing G protein-mediated pathways, offers the potential to harness the therapeutic benefits of NTSR1 activation while avoiding these adverse effects.[1][5]
These application notes provide a comprehensive overview of the key in vitro and in vivo methodologies for evaluating the therapeutic potential of this compound. The protocols detailed below will enable researchers to characterize its unique pharmacological profile and assess its efficacy in relevant preclinical models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (NTSR1) | 340 nM | β-arrestin recruitment assay | [2][6][7] |
| Binding Affinity (Kd) | Not determined (due to non-specific binding at high concentrations) | [3H]this compound saturation binding | [5] |
| Positive Allosteric Modulation | Dose-dependently increases [3H]NTS binding affinity (up to 3.9-fold) and Bmax (up to 3.3-fold) | [3H]NTS saturation binding with this compound | [5] |
| Gq Protein Activation | No stimulation of Gq protein activation, IP3 production, or calcium mobilization | Various G protein signaling assays | [6] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability | ~50% | ~50% | [3] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | 0.98 | [3] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Substance Abuse
| Behavioral Model | This compound Dose | Effect | Reference |
| Cocaine-induced Hyperlocomotion | 12 mg/kg (i.p.) | Attenuates hyperlocomotion | [5] |
| Methamphetamine-induced Hyperlocomotion | 12 mg/kg (i.p.) | Attenuates hyperlocomotion | [5] |
| Cocaine Self-Administration | 2, 6, or 12 mg/kg (i.p.) | Dose-dependently reduces cocaine reinforcement | [5] |
| Ethanol (B145695) Consumption | Not specified | Reduces binge-like ethanol consumption | [8] |
Signaling Pathways and Experimental Workflows
NTSR1 Signaling Pathway
β-Arrestin Recruitment Assay Workflow
In Vivo Cocaine Self-Administration Workflow
Experimental Protocols
In Vitro Assays
Principle: This assay measures the recruitment of β-arrestin to the activated NTSR1 using Bioluminescence Resonance Energy Transfer (BRET). NTSR1 is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP). Upon activation of NTSR1 by an agonist, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which is detected as a change in the BRET ratio.
Materials:
-
HEK293T cells
-
Expression vectors for NTSR1-Rluc and β-arrestin2-Venus
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI)
-
96-well white, clear-bottom microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
This compound and control compounds
-
Plate reader capable of measuring BRET
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in T75 flasks.
-
Co-transfect cells with NTSR1-Rluc and β-arrestin2-Venus expression vectors using a suitable transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, harvest cells and resuspend in assay buffer.
-
Plate cells into a 96-well white, clear-bottom microplate at a density of 25,000-50,000 cells per well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Signal Detection:
-
Add the BRET substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for Venus) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Principle: This assay measures the activation of G proteins by NTSR1 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. In the inactive state, G proteins are bound to GDP. Receptor activation promotes the exchange of GDP for GTP (or [35S]GTPγS in this assay). The amount of bound [35S]GTPγS is proportional to the extent of G protein activation.
Materials:
-
Cell membranes prepared from cells overexpressing NTSR1 (e.g., HEK293T or Sf9 cells)
-
Purified Gαq/11 protein
-
[35S]GTPγS
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4)
-
This compound and control compounds (e.g., neurotensin as a positive control)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Glass fiber filters and filter manifold
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine cell membranes (5-10 µg), purified Gαq/11 protein (100 nM), and the desired concentration of this compound or control compound in assay buffer.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Termination of Reaction:
-
Terminate the reaction by rapid filtration through glass fiber filters using a filter manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4) to remove unbound [35S]GTPγS.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Express the data as a percentage of the maximal stimulation achieved with a known agonist (e.g., neurotensin).
-
Plot the specific binding against the log concentration of the compound to generate dose-response curves.
-
Principle: This assay is used to determine the binding characteristics of this compound to NTSR1. To assess its allosteric modulatory effects, competition binding assays are performed using a radiolabeled orthosteric ligand (e.g., [3H]Neurotensin) in the presence of increasing concentrations of unlabeled this compound.
Materials:
-
Cell membranes from cells overexpressing NTSR1
-
[3H]Neurotensin
-
Unlabeled this compound and neurotensin
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation counter, vials, and fluid
-
Glass fiber filters and filter manifold
Protocol:
-
Assay Setup:
-
In a 96-well plate, add cell membranes (20-50 µg), a fixed concentration of [3H]Neurotensin (typically at its Kd value), and varying concentrations of unlabeled this compound in binding buffer.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding by rapid filtration through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Assays
Principle: To assess the drug-like properties of this compound, its pharmacokinetic profile is determined in rodents (mice or rats). This involves administering the compound and then measuring its concentration in plasma and brain tissue over time.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats
-
This compound formulated for oral (p.o.) and intravenous (i.v.) administration
-
Dosing vehicles (e.g., saline, DMSO, PEG400)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing:
-
Administer this compound to animals via the desired route (e.g., 10 mg/kg p.o. or 1 mg/kg i.v.).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the processed samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, oral bioavailability, and the brain-to-plasma ratio.
-
Principle: This is a widely used operant conditioning paradigm to model the reinforcing effects of drugs of abuse. Mice learn to perform a specific action (e.g., a nose poke) to receive an intravenous infusion of cocaine. The rate of responding is taken as a measure of the drug's reinforcing efficacy. This model can be used to evaluate the potential of this compound to reduce the motivation to take cocaine.
Materials:
-
Male C57BL/6J mice
-
Standard operant conditioning chambers equipped with two nose-poke holes, a syringe pump, and a cue light
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Saline solution
Protocol:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under anesthesia.
-
Allow the mice to recover for at least 5-7 days.
-
-
Acquisition of Cocaine Self-Administration:
-
Place the mice in the operant chambers for daily 2-hour sessions.
-
A nose poke in the "active" hole results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.
-
A nose poke in the "inactive" hole has no programmed consequences.
-
Continue training until the mice show stable responding for cocaine (e.g., >10 infusions per session with >80% of responses in the active hole for three consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable responding is established, administer this compound (e.g., 2, 6, or 12 mg/kg, i.p.) or vehicle 30 minutes before the start of the self-administration session.
-
Record the number of active and inactive nose pokes and the number of cocaine infusions received.
-
-
Data Analysis:
-
Compare the number of cocaine infusions between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in cocaine infusions in the this compound group indicates a potential therapeutic effect.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By characterizing its unique β-arrestin biased signaling at the NTSR1 and assessing its efficacy in validated in vivo models of disease, researchers can further elucidate the therapeutic potential of this promising compound for the treatment of substance use disorders and other neurological conditions. Careful adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to guide the continued development of this compound.
References
- 1. An Optimized Procedure for Robust Volitional Cocaine Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of Self-Administration of Cocaine in Dopamine D1 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
SBI-553 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with SBI-553, a potent and brain-penetrant neurotensin (B549771) receptor 1 (NTSR1) allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for dissolving this compound.[1][2][3][4][5] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or media for experiments.
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The easiest solution is often to reduce the final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: For in vivo studies or challenging in vitro systems, a co-solvent system is highly recommended. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[1]
-
Gentle heating: If precipitation occurs, gentle warming of the solution may aid in redissolving the compound. However, be cautious with temperature to avoid degradation.
-
Prepare fresh solutions: It is recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[6]
Q3: Can I store this compound in solution?
A3: this compound in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1][4] However, for aqueous solutions, it is always best to prepare them fresh on the day of use.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 62.5 mg/mL (138.72 mM) | Sonication is recommended for complete dissolution.[1][3] |
| 20 mg/mL | ||
| 12 mg/mL | ||
| Slightly soluble | Inconsistent with other reports, may depend on purity and source.[7] | |
| DMF | 3 mg/mL | |
| Ethanol | Slightly soluble | |
| In Vivo Formulation | 2 mg/mL (4.44 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| ≥ 2.08 mg/mL (4.62 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder (Molecular Weight: 450.55 g/mol ).
-
Add the appropriate volume of pure DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)
This protocol is for preparing a 1 mL working solution.
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of sterile saline to the tube and vortex for a final time.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to use this formulation immediately after preparation.[6]
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
This compound Signaling Pathway at NTSR1
Caption: this compound acts as a biased agonist at NTSR1, promoting β-arrestin recruitment without activating the Gq protein pathway.[7][8]
References
- 1. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 1849603-72-0 | Neurotensin Receptor | MOLNOVA [molnova.com]
- 4. tribioscience.com [tribioscience.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SBI-553 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of SBI-553, a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1] It binds to an intracellular pocket of NTSR1, which alters the receptor's G protein preference, biasing it away from Gq/11 coupling and towards β-arrestin signaling.[1][2][3][4] This unique mechanism makes it a valuable tool for studying the roles of β-arrestin-mediated signaling in various physiological and pathological processes.
Q2: What is a good starting concentration range for my in vitro experiments with this compound?
A2: Based on published data, a good starting point for most cell-based assays is in the low micromolar range. An EC50 of 0.34 μM has been reported for its allosteric modulation of NTSR1.[5][6][7][8] For specific assays, consider the following reported concentration ranges:
-
To increase neurotensin-1 affinity for NTSR1: 0.01 to 10 µM in HEK293 cells.[9]
-
To induce β-arrestin recruitment and NTSR1 internalization: 0.03 to 30 µM.[5][9]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO.[9][10] You can prepare a stock solution of up to 12 mg/mL in DMSO.[10] For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to 3 months.[10] When preparing your working dilutions, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent toxicity.
Q4: I am observing unexpected or inconsistent results. What are some common issues?
A4: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Instability: The compound may degrade in the aqueous environment of your cell culture medium over the course of your experiment.
-
Precipitation: The compound may precipitate out of solution, especially at higher concentrations, reducing its effective concentration.
-
Off-target Effects: At high concentrations, the inhibitor might interact with other cellular targets, leading to unexpected phenotypes.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no activity of this compound | 1. Suboptimal Concentration: The concentration used may be too low. 2. Compound Degradation: this compound may be unstable in your assay conditions. 3. Cell Line Not Expressing NTSR1: The target receptor may not be present in your chosen cell line. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound periodically. 3. Verify NTSR1 expression in your cell line using techniques like qPCR or Western blotting. |
| High background or variable results | 1. Compound Precipitation: this compound may be precipitating at the concentration used. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the compound. | 1. Visually inspect your working solutions for any precipitate. If observed, try lowering the concentration or using a solubilizing agent (with proper controls). 2. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 3. Avoid using the outer wells of your plates for critical experiments or fill them with sterile PBS to minimize evaporation. |
| Observed cytotoxicity | 1. High Concentration of this compound: The concentration may be toxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO may be too high. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration) in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 (Allosteric Modulation) | 0.34 μM | Not Specified | Not Specified |
| Concentration for β-arrestin recruitment | 0.03 - 30 µM | Not Specified | Cell-based assays |
| Concentration for NTSR1 internalization | 0.03 - 30 µM | Not Specified | Cell-based assays |
| Concentration to increase NTS affinity | 0.01 - 10 µM | HEK293 | Radioligand binding |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Storage of Stock Solution |
| DMSO | 12 mg/mL | -20°C for up to 3 months |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a general method to measure the recruitment of β-arrestin2 to NTSR1 upon treatment with this compound using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression vectors for NTSR1-Rluc and β-arrestin2-Venus
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Coelenterazine (B1669285) h (BRET substrate)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with NTSR1-Rluc and β-arrestin2-Venus expression vectors.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates.
-
Compound Treatment: 48 hours post-transfection, replace the medium with a buffer suitable for the BRET assay. Add varying concentrations of this compound (and controls) to the wells.
-
Substrate Addition: Add coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence signals at the appropriate wavelengths for Rluc (donor) and Venus (acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission) and plot the dose-response curve to determine the EC50.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 8. This compound | 1849603-72-0 | Neurotensin Receptor | MOLNOVA [molnova.com]
- 9. caymanchem.com [caymanchem.com]
- 10. tribioscience.com [tribioscience.com]
SBI-553 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of SBI-553. The following resources are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), with an EC50 of 340 nM.[1] It functions as a β-arrestin-biased agonist. This means it selectively activates the β-arrestin signaling pathway downstream of NTSR1 while simultaneously antagonizing the G protein signaling pathway.[2] This biased agonism is thought to contribute to its therapeutic effects while avoiding the side effects associated with unbiased NTSR1 agonists.[2][3]
Q2: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for NTSR1 over the neurotensin receptor 2 (NTSR2).[2] However, in a broad screening panel of 80 targets, this compound displayed some binding to a small number of other receptors at a concentration of 10 µM. Further dose-response analysis at 5 µM identified interactions with the following receptors:
-
Adrenergic α2a
-
Serotonin (B10506) 5-HT2B
It is important to consider these potential off-target interactions when designing experiments and interpreting data.
Q3: Does this compound exhibit the same side effects as traditional NTSR1 agonists?
No. Traditional, unbiased NTSR1 agonists are often associated with side effects such as hypothermia, hypotension, and motor impairment.[2] this compound, due to its β-arrestin bias and antagonism of Gq protein signaling, has been shown to be effective in animal models without inducing these characteristic undesirable side effects.[2]
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally bioavailable and brain-penetrant, making it suitable for in vivo research in animal models.[4] It has been used in mouse models to study its effects on psychostimulant abuse and has shown efficacy in these models.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure). | Potential off-target activity at the adrenergic α2a receptor. | Consider co-administration with a selective α2a antagonist to confirm if the effect is mediated by this receptor. Lower the dose of this compound to see if the effect is dose-dependent. |
| Unanticipated behavioral changes not readily explained by NTSR1 modulation (e.g., altered locomotion or exploratory behavior). | Possible off-target effects on dopamine D1 or serotonin 5-HT2B receptors. | Use selective antagonists for D1 and 5-HT2B receptors to dissect the contribution of these off-target interactions. Compare behavioral results with data from wild-type and relevant knockout animals if available. |
| Histamine-related responses (e.g., inflammation or allergic-type reactions at the injection site). | Potential off-target activity at the histamine H1 receptor. | Administer an H1 antagonist to determine if the observed response is H1-mediated. Consider a different route of administration if localized reactions are an issue. |
| Inconsistent or unexpected results in cell-based signaling assays. | This compound's biased agonism can lead to pathway-specific effects. Assays focused solely on G protein signaling (e.g., calcium mobilization) will not capture the β-arrestin-mediated activity. | Utilize a panel of assays that can independently measure G protein and β-arrestin signaling (e.g., BRET-based assays for β-arrestin recruitment and G protein activation assays). |
Data Presentation
Summary of Off-Target Binding
| Target | Binding at 10 µM | Binding at 5 µM | Potential Implication |
| Adrenergic α2a | >30% | 55% | Modulation of blood pressure, sedation. |
| Dopamine D1 | >30% | 36% | Effects on locomotion, reward pathways. |
| Histamine H1 | >30% | 75% | Allergic responses, sedation. |
| Serotonin 5-HT2B | >30% | 42% | Regulation of mood, appetite, and cardiovascular function. |
Data from a Eurofins/Panlabs screening panel of 80 targets.
Experimental Protocols
β-Arrestin Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to NTSR1 upon treatment with this compound.
Materials:
-
HEK293 cells
-
Expression vectors for NTSR1 tagged with a BRET donor (e.g., Rluc8)
-
Expression vector for β-arrestin-2 tagged with a BRET acceptor (e.g., Venus)
-
Cell culture reagents
-
Transfection reagent
-
Coelenterazine (B1669285) h (BRET substrate)
-
This compound
-
Plate reader capable of measuring BRET signal
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with the NTSR1-Rluc8 and β-arrestin-2-Venus expression vectors using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: this compound biased signaling at the NTSR1.
Caption: Troubleshooting workflow for unexpected results.
References
addressing nonspecific binding of SBI-553 in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SBI-553, a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It binds to an intracellular allosteric pocket on NTSR1.[1][3] This binding has two key effects: it enhances the binding of the endogenous ligand, neurotensin (NTS), and it biases the receptor's signaling away from Gq protein coupling and towards the β-arrestin pathway.[1][4][5]
Q2: I am observing high background signal in my binding assay with radiolabeled this compound. Is this a known issue?
Yes, nonspecific binding of this compound, particularly at higher concentrations, is a known issue. In studies using [3H]this compound, nonspecific binding was reported to be significant, which can preclude the accurate determination of binding affinity (Kd).[4]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a recommended concentration of up to 12 mg/mL.[2] For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least two years.[2][6] Solutions in DMSO can be stored at -20°C for up to three months.[2]
Q4: What are the key cellular effects of this compound?
This compound induces β-arrestin recruitment to NTSR1 and subsequent receptor internalization.[4][6] However, it does not stimulate Gq protein activation, inositol (B14025) 1,4,5-triphosphate (IP3) generation, or calcium mobilization.[4][6]
Troubleshooting Guides
Issue: High Nonspecific Binding in [3H]this compound Radioligand Binding Assays
High nonspecific binding can obscure the specific binding signal, making it difficult to determine the binding affinity and other parameters accurately. Below are some steps to troubleshoot and mitigate this issue.
Step 1: Optimize [3H]this compound Concentration
-
Problem: Nonspecific binding increases with higher concentrations of the radioligand.
-
Solution: Perform a saturation binding experiment with a wide range of [3H]this compound concentrations. It has been noted that specific binding of [3H]this compound constitutes about 50% of the total binding at concentrations under 400 nM.[4] Start with low nanomolar concentrations and gradually increase to find a window where specific binding is detectable and nonspecific binding is minimized.
Step 2: Include Appropriate Controls
-
Problem: Without proper controls, it is impossible to distinguish between specific and nonspecific binding.
-
Solution:
-
Nonspecific Binding Control: In parallel with your experimental samples, incubate membranes with [3H]this compound in the presence of a high concentration of a non-radiolabeled NTSR1 ligand to saturate the specific binding sites.
-
Negative Control: Use membranes from cells that do not express NTSR1 to determine the level of binding to other cellular components.[4]
-
Step 3: Adjust Assay Buffer Composition
-
Problem: The composition of the assay buffer can influence nonspecific binding.
-
Solution:
-
Detergents: Include a low concentration of a mild detergent, such as 0.01% BSA, in your binding buffer to reduce hydrophobic interactions of this compound with non-target proteins and surfaces.
-
Salt Concentration: Vary the ionic strength of the buffer, as electrostatic interactions can also contribute to nonspecific binding.
-
Step 4: Modify Incubation and Washing Steps
-
Problem: Insufficient washing or excessively long incubation times can increase nonspecific binding.
-
Solution:
-
Incubation Time: Optimize the incubation time to reach equilibrium for specific binding without allowing excessive nonspecific binding to occur.
-
Washing: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound and nonspecifically bound radioligand.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 340 nM | - | Allosteric modulation of NTSR1 | [2] |
| EC50 | 0.14 µM | HEK293 | Positive allosteric modulation (increase in [125I]-neurotensin binding) | [7] |
| [3H]this compound Specific Binding | ~50% of total binding | HEK293T | Radioligand Binding | [4] |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol is adapted from methodologies described for studying this compound binding to NTSR1.[4]
1. Membrane Preparation:
-
Culture HEK293T cells expressing NTSR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add increasing concentrations of [3H]this compound.
-
For nonspecific binding determination, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM SR142948A) to a parallel set of wells.
-
Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the nonspecific binding counts from the total binding counts to obtain specific binding.
-
Plot specific binding as a function of [3H]this compound concentration and analyze the data using nonlinear regression to determine Bmax and Kd (if specific binding window is sufficient).
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a general method for measuring β-arrestin recruitment to NTSR1 upon treatment with this compound, based on Bioluminescence Resonance Energy Transfer (BRET).[5][8]
1. Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293 cells.
-
Co-transfect the cells with plasmids encoding NTSR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
2. Assay Performance:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
The following day, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add this compound at various concentrations to the wells.
-
Measure the BRET signal again after a defined incubation period.
3. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the data to the vehicle control.
-
Plot the change in BRET ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: this compound signaling pathway at NTSR1.
Caption: Troubleshooting workflow for high nonspecific binding.
Caption: Logical relationship for selecting an appropriate assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tribioscience.com [tribioscience.com]
- 3. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
troubleshooting SBI-553 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-553, a β-arrestin-biased allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic small molecules. Here are several steps to troubleshoot this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% (v/v), to maintain compound solubility without causing cellular toxicity.
-
Use a Co-Solvent: Consider using a co-solvent in your final formulation. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] For in vitro assays, adding a small amount of a biocompatible surfactant like Tween 80 or using solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer, mix thoroughly, and then add this intermediate solution to the final volume.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of potential temperature-induced degradation.
-
Sonication: After dilution, brief sonication can help to redissolve small precipitates.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are crucial for maintaining the stability and activity of this compound.
-
Stock Solution Preparation: this compound is soluble in DMSO, with reported solubilities up to 62.5 mg/mL (138.72 mM).[1] It is recommended to sonicate the solution to ensure complete dissolution.[1] For in vitro assays, prepare a high-concentration stock solution in 100% DMSO.
-
Storage of Stock Solutions:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[1]
-
In Solvent: Store DMSO stock solutions at -80°C for up to 1 year or at -20°C for up to 3 months.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.
-
Q3: What is the known stability of this compound in solution?
A3: The stability of this compound is dependent on the storage conditions. As a solid, it is stable for at least 2 to 4 years when stored at -20°C.[2][3] In DMSO, solutions are stable for up to 3 months at -20°C or up to 1 year at -80°C.[1][2] The stability in aqueous buffers is lower and is highly dependent on the specific buffer composition, pH, and temperature. It is recommended that working solutions in aqueous buffers be prepared fresh and used immediately.[1]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Inconsistent results can stem from several factors, including compound stability. If you suspect stability issues with this compound in your assay, consider the following:
-
Precipitation: Visually inspect your assay plates for any signs of precipitation. Even microscopic precipitation can significantly alter the effective concentration of the compound.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the actual concentration in solution. Using low-adhesion plastics or adding a small amount of a non-ionic surfactant can mitigate this.
-
Degradation in Media: Components in cell culture media can potentially degrade this compound over the course of a long incubation period. It is advisable to perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
-
Freeze-Thaw Cycles: As mentioned, avoid multiple freeze-thaw cycles of your stock solution.
Troubleshooting Guides
Issue: Visible Precipitation of this compound During Experiment
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Summary
Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 62.5 mg/mL (138.72 mM) | [1] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL) | [1] |
| Storage (Powder) | -20°C for ≥ 3 years | [1] |
| Storage (in DMSO) | -80°C for 1 year; -20°C for 3 months | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solution: Dilute the this compound stock solution in the aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of acetonitrile. This will serve as your time-zero reference.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and process them as in step 3.
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Express the stability as the percentage of the initial peak area remaining at each time point: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
3. Workflow Diagram:
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Signaling Pathway
This compound and the NTSR1 Signaling Pathway
This compound is a β-arrestin-biased positive allosteric modulator of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The endogenous ligand for NTSR1 is neurotensin (NTS).
Upon binding of NTS, NTSR1 typically activates Gq proteins, leading to the production of inositol (B14025) triphosphate (IP3) and subsequent calcium mobilization.[3] However, this compound modulates this signaling. It does not activate the Gq pathway on its own and, in fact, antagonizes NTS-mediated Gq activation.[3] Instead, this compound promotes the recruitment of β-arrestin to NTSR1, leading to receptor internalization and downstream signaling events independent of G protein activation.[3] This biased signaling is thought to be responsible for its therapeutic effects while avoiding the side effects associated with unbiased NTSR1 agonism.
Caption: Biased signaling of NTSR1 modulated by this compound.
References
SBI-553 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for SBI-553 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this novel β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3][4] It functions as a β-arrestin biased agonist. This means it selectively activates the β-arrestin signaling pathway downstream of NTSR1 while antagonizing the canonical G-protein signaling pathway (specifically Gq).[5][6][7] This unique mechanism is thought to mediate its therapeutic effects while avoiding the side effects associated with unbiased NTSR1 agonists.[6][8]
Q2: What are the key therapeutic applications of this compound being investigated?
In vivo studies have primarily focused on the potential of this compound in treating substance use disorders. It has shown efficacy in animal models of psychostimulant (cocaine and methamphetamine) and alcohol abuse.[1][6][9][10] Additionally, it has demonstrated analgesic effects in animal studies, suggesting its potential as a novel, non-addictive pain relief agent.[5]
Q3: What are the reported advantages of this compound over traditional NTSR1 agonists?
Traditional, unbiased NTSR1 agonists have been limited in their clinical development due to severe side effects such as hypothermia, hypotension, and motor impairment.[6][8] this compound, due to its β-arrestin biased mechanism, has been shown to be effective in preclinical models without inducing these adverse effects.[2][6][8]
Troubleshooting Guide
Formulation and Administration
Problem: I am having trouble dissolving this compound for in vivo administration.
-
Solution: this compound has limited aqueous solubility.[6]
-
For intraperitoneal (i.p.) or oral (p.o.) administration, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration.[1][11]
-
One suggested in vivo formulation is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] It is recommended to add the solvents sequentially and use sonication to aid dissolution.[11]
-
For stock solutions, this compound is soluble in DMSO at concentrations up to at least 12 mg/mL.[1] These stock solutions can be stored at -20°C for up to 3 months.[1]
-
Problem: What is a typical dose for in vivo experiments in rodents?
-
Solution: A commonly used and effective dose in mice is 12 mg/kg administered intraperitoneally (i.p.).[3][6] This dose has been shown to attenuate cocaine- and methamphetamine-induced hyperlocomotion.[3][6] However, the optimal dose may vary depending on the animal model, the specific behavioral paradigm, and the route of administration. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Experimental Design and Interpretation
Problem: I am not observing the expected behavioral effects of this compound.
-
Solution:
-
Verify Compound Integrity and Formulation: Ensure that your this compound is of high purity and has been stored correctly (-20°C for long-term storage).[1][12] Improperly prepared or degraded compound will not be effective. Double-check your formulation and administration procedure.
-
Consider the Animal Model: The effects of this compound are dependent on the expression and function of NTSR1 and β-arrestin2 in specific neuronal populations.[6] The genetic background of your animal strain could influence the outcome. Experiments have been successfully conducted in wild-type and β-arrestin2 knockout mice.[6]
-
Timing of Administration: The timing of this compound administration relative to the behavioral test is crucial. For example, in studies of psychostimulant-induced hyperlocomotion, this compound was administered concurrently with cocaine or methamphetamine.[6]
-
Behavioral Paradigm: The behavioral endpoint being measured is critical. This compound has been shown to reduce motivated behaviors for drug reward but may have subtle or no effects on other behaviors. For example, it has been reported to cause a small reduction in locomotion in a novel environment but does not alter avoidance behavior.[9][13]
-
Problem: How can I confirm that the effects I am seeing are due to the biased agonism of this compound?
-
Solution:
-
Use of Knockout Animals: A key experiment to demonstrate the mechanism of action is to use β-arrestin2 knockout mice. The effects of this compound on attenuating psychostimulant-induced behaviors are absent in these mice, confirming the dependence on the β-arrestin2 pathway.[6]
-
Comparison with Unbiased Agonists: Compare the in vivo effects of this compound with a known unbiased NTSR1 agonist. This will help to highlight the unique profile of this compound in avoiding side effects like hypothermia and hypotension.[2]
-
Ex Vivo Analysis: Following in vivo treatment, brain tissue can be collected for ex vivo analysis. For example, you could measure downstream signaling markers of the β-arrestin pathway, such as ERK phosphorylation, in specific brain regions.[6]
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In Vitro Potency (EC50) | 340 nM (0.34 µM) | - | [1][3][4] |
| Solubility in DMSO | Up to 62.5 mg/mL | - | [11] |
| Mouse Pharmacokinetics | |||
| Oral Bioavailability | ~50% | Mouse | [2] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | Mouse | [2] |
| Rat Pharmacokinetics | |||
| Oral Bioavailability | ~50% | Rat | [2] |
| Brain:Plasma Ratio (1 hr post-dose) | 0.98 | Rat | [2] |
| In Vivo Efficacious Dose (Mouse) | 12 mg/kg (i.p.) | Mouse | [3][6] |
Experimental Protocols
Protocol 1: Assessment of this compound on Psychostimulant-Induced Hyperlocomotion in Mice
-
Animals: Wild-type and β-arrestin2 knockout mice.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Habituation: Acclimate mice to the open-field apparatus for 30 minutes prior to drug administration.
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Prepare cocaine (e.g., 30 mg/kg) or methamphetamine (e.g., 2 mg/kg) in saline.
-
-
Administration: Concurrently administer this compound (12 mg/kg, i.p.) or vehicle, and the psychostimulant or saline (i.p.).
-
Data Collection: Immediately place the mice back into the open-field apparatus and record locomotor activity for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Analysis: Analyze the total distance traveled, comparing the different treatment groups.
Visualizations
Signaling Pathway of this compound at NTSR1
Caption: this compound's biased allosteric modulation of NTSR1.
Experimental Workflow for Locomotion Study
Caption: Workflow for assessing this compound's effect on hyperlocomotion.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting flowchart for this compound in vivo experiments.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of SBI-553 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with SBI-553 and its analogs. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the enhancement of oral bioavailability for this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound analog shows high in vitro potency but very low plasma exposure after oral administration in mice/rats. What are the likely causes and what should I investigate first?
A: This is a common challenge, often pointing to poor oral bioavailability. The primary factors to investigate are low aqueous solubility and/or low permeability. This compound and its analogs, being quinazoline (B50416) derivatives, are often lipophilic and can exhibit poor solubility in gastrointestinal fluids, which is a critical first step for absorption.[1][2][3]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your analog at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Use an in vitro model like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
-
-
Analyze In Vivo Study Parameters:
-
Formulation: Was the compound fully dissolved in the dosing vehicle? Precipitation in the stomach can drastically reduce absorption. Consider using a different, more appropriate formulation.
-
First-Pass Metabolism: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. An intravenous (IV) dose in a parallel group of animals will help determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.
-
Q2: I'm observing high variability in plasma concentrations between animals in my oral pharmacokinetic study. What could be causing this?
A: High inter-animal variability with orally administered poorly soluble compounds is a frequent issue.[3]
Potential Causes & Solutions:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable. If it's a suspension, ensure it is uniformly suspended before and during dosing.
-
Food Effects: The presence or absence of food in the animals' stomachs can significantly alter gastric emptying times and the gastrointestinal environment, impacting the dissolution and absorption of your compound. Ensure consistent fasting or feeding protocols across all animals.
-
GI Tract pH Differences: Individual variations in the pH of the gastrointestinal tract can affect the solubility and dissolution rate of pH-sensitive compounds.
-
GI Motility Variations: Differences in gastrointestinal motility among animals can lead to variable absorption profiles.
-
Polymorphism: Ensure the solid form of your compound is consistent, as different polymorphs can have different solubilities and dissolution rates.[3]
Q3: My this compound analog precipitates when I try to make an aqueous solution for in vitro assays. How can I resolve this?
A: This is a direct consequence of the low aqueous solubility common to this class of compounds.
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Keep the final organic solvent concentration below 1% to avoid artifacts.[2]
-
pH Adjustment: Since quinazolines are often weakly basic, adjusting the pH of the buffer to a more acidic range can increase solubility by ionizing the molecule.[2]
-
Use of Solubilizing Excipients: For in vivo formulations, consider using surfactants, cyclodextrins, or lipid-based systems to improve and maintain solubility.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and an Analog in Rodents
| Compound | Species | Dose (IV) | Dose (PO) | T1/2 (h, PO) | Cmax (ng/mL, PO) | AUCinf (ng·h/mL, PO) | Oral Bioavailability (F%) | Brain:Plasma Ratio (1h post-dose) |
| This compound | Mouse | 5 mg/kg | 30 mg/kg | 5.28 | 1460 | 4824 | ~50% | 0.54 |
| This compound | Rat | 5 mg/kg | 30 mg/kg | 2.23 | 3482 | 2693 | ~50% | 0.98 |
| Analog 21e | Mouse | 5 mg/kg | 30 mg/kg | - | - | - | ~50% | - |
| Analog 21e | Rat | 5 mg/kg | 30 mg/kg | - | - | - | ~50% | - |
Data extracted from Pinkerton et al., J Med Chem, 2019.
Table 2: Illustrative Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Enhancement | Typical Fold-Increase in Bioavailability | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | 2 to 10-fold | Can be challenging to maintain particle size without aggregation. |
| Amorphous Solid Dispersions | Presents the drug in a high-energy, more soluble amorphous state. | 5 to 50-fold | Physical stability of the amorphous form during storage is critical. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms an emulsion in the GI tract. | 5 to >100-fold | Drug must have adequate lipid solubility. |
| Cyclodextrin (B1172386) Complexation | Forms a host-guest complex, with the hydrophobic drug in the cyclodextrin cavity, increasing aqueous solubility. | 2 to 20-fold | Stoichiometry of the complex and potential for drug displacement. |
Note: The fold-increase is illustrative and highly dependent on the specific compound and formulation.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound analog.
Materials:
-
Test compound (this compound analog)
-
Formulation vehicles (e.g., for IV: 15% DMSO in PEG300; for PO: 1:1 v/v PEG400:Labrasol®)
-
Male Sprague-Dawley rats (with jugular vein catheters), n=3-6 per group
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., heparinized capillary tubes)
-
Centrifuge
Methodology:
-
Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight (with free access to water) before dosing.
-
Dose Preparation:
-
IV Formulation: Dissolve the compound in the IV vehicle to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose).
-
Oral Formulation: Prepare a solution or homogenous suspension of the compound in the oral vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).
-
-
Dosing:
-
IV Group: Administer the IV formulation as a bolus dose via the tail vein (e.g., 1 mL/kg).
-
Oral Group: Administer the oral formulation via oral gavage (e.g., 10 mL/kg).
-
-
Blood Sampling: Collect blood samples (~0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 16,000 x g for 10 minutes) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: NTR1 signaling pathway with this compound analog modulation.
References
Technical Support Center: Interpreting Complex Allosteric Actions of SBI-553
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the complex allosteric modulator, SBI-553.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][2][3] It binds to an intracellular pocket of NTSR1, distinct from the orthosteric site where the endogenous ligand neurotensin (NTS) binds.[1][3] Its complex action is characterized by:
-
Positive Allosteric Modulation (PAM) and Agonism for β-arrestin signaling: this compound enhances the recruitment of β-arrestin to NTSR1, and can also induce this recruitment on its own.[4][5][6]
-
Negative Allosteric Modulation (NAM) for Gq protein signaling: It selectively antagonizes Gq protein activation mediated by NTSR1.[2][4]
-
G protein preference switching: this compound biases NTSR1 signaling away from the Gq/11 pathway and towards alternative G protein coupling and β-arrestin pathways.[1][3]
Q2: What are the potential therapeutic applications of this compound?
This compound is being investigated for its potential in treating psychiatric disorders, including psychostimulant and opioid addiction.[1][4] By selectively promoting β-arrestin signaling while inhibiting Gq-mediated pathways, it appears to attenuate addictive behaviors in animal models without the severe side effects (like hypothermia and hypotension) associated with balanced NTSR1 agonists.[2][4] It has also demonstrated analgesic effects in animal studies.[1]
Q3: Is this compound CNS penetrant and orally bioavailable?
Yes, this compound has been shown to be a potent, brain-penetrant, and orally bioavailable NTSR1 allosteric modulator in rodent models.[5]
Q4: Does this compound have off-target effects?
Screening of this compound against a panel of other receptors has shown some promiscuity at higher concentrations.[5] At a concentration of 10 μM, it showed some binding to other receptors, and dose titrations indicated potential interactions with adrenergic α2a, dopamine (B1211576) D1, histamine (B1213489) H1, and 5-HT2B receptors.[5] Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations of the compound.
Troubleshooting Guides
Issue 1: Unexpected Gq protein activation is observed in the presence of this compound.
-
Question: I am seeing an increase in Gq-mediated signaling (e.g., calcium mobilization or IP3 production) when I apply this compound to my cells expressing NTSR1. Why is this happening when it's supposed to be an antagonist for this pathway?
-
Answer: This is an unexpected result, as this compound is well-characterized as a negative allosteric modulator of NTSR1-mediated Gq signaling.[2][4] Here are some potential causes and troubleshooting steps:
-
Potential Cause 1: Off-target effects. At high concentrations, this compound may interact with other endogenous receptors in your cell line that do couple to Gq.
-
Troubleshooting Step: Perform a concentration-response curve for this compound. The Gq antagonism should be potent and observed at concentrations where NTSR1 is the primary target. If Gq activation is only seen at very high concentrations, it is likely an off-target effect. Consider using a lower concentration of this compound. Also, verify the receptor expression profile of your cell line.
-
-
Potential Cause 2: Assay interference. The assay you are using for Gq activation might be prone to artifacts.
-
Troubleshooting Step: Use a complementary assay to confirm your results. For example, if you are using a calcium flux assay, try to confirm your findings with an IP3 accumulation assay or a BRET-based G protein dissociation assay.[2]
-
-
Potential Cause 3: Contamination of this compound stock. Your this compound compound may be contaminated with a Gq agonist.
-
Troubleshooting Step: Test the this compound stock on parental cells that do not express NTSR1. If you still observe Gq activation, the stock is likely contaminated. Obtain a new, high-purity batch of this compound.
-
-
Potential Cause 4: Complex signaling crosstalk. While this compound is a NAM for Gq at NTSR1, it's a PAM for β-arrestin. In some cellular contexts, prolonged β-arrestin signaling can lead to downstream events that indirectly influence Gq-related pathways.
-
Troubleshooting Step: Investigate the kinetics of the response. A direct Gq activation should be rapid, while a crosstalk-mediated effect might be slower. You could also use siRNA to knockdown β-arrestin and see if the unexpected Gq activation is diminished.
-
-
Issue 2: The potentiation of β-arrestin recruitment by this compound is weaker than expected.
-
Question: I am not observing a significant increase in β-arrestin recruitment with this compound in my assay, or the effect is much weaker than reported in the literature. What could be the reason?
-
Answer: The potentiation of β-arrestin recruitment is a key feature of this compound.[4] If you are not observing this, consider the following:
-
Potential Cause 1: Suboptimal assay conditions. The kinetics and magnitude of β-arrestin recruitment can be sensitive to the specific assay platform and cell line used.
-
Troubleshooting Step: Optimize your assay parameters. This includes the concentration of the β-arrestin sensor, the expression level of NTSR1, and the incubation time with this compound. A time-course experiment is recommended to capture the peak response.
-
-
Potential Cause 2: Low expression of GRKs. G protein-coupled receptor kinases (GRKs) are often required for receptor phosphorylation, which is a prerequisite for β-arrestin binding to many GPCRs, including NTSR1.[2]
-
Troubleshooting Step: Ensure that your cell line expresses sufficient levels of the relevant GRKs (GRK2 and GRK5 are known to phosphorylate NTSR1).[4] Overexpression of the relevant GRK may enhance the β-arrestin recruitment signal.
-
-
Potential Cause 3: Solubility issues with this compound. this compound has limited aqueous solubility, and precipitation in your assay buffer could lead to a lower effective concentration.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into your aqueous assay buffer.[7] Using a carrier like HP-β-cyclodextrin in the final buffer can also improve solubility.[6] Sonication may also aid in dissolution.[8]
-
-
Potential Cause 4: Cell line variability. Different cell lines have different endogenous signaling machinery that can influence the outcome of the experiment.
-
Troubleshooting Step: If possible, try to replicate the experiment in a different cell line that has been used in the literature for studying NTSR1 signaling, such as HEK293 or U2OS cells.[4]
-
-
Issue 3: Inconsistent results in the presence of the endogenous ligand, neurotensin (NTS).
-
Question: When I co-administer this compound with neurotensin, my results are variable and difficult to interpret. How does this compound affect NTS-mediated signaling?
-
Answer: this compound exhibits complex cooperativity with NTS. It acts as a PAM for NTS in β-arrestin recruitment but a NAM for NTS in Gq activation.[4] This dual effect can be tricky to dissect.
-
Potential Cause 1: Inappropriate concentrations of NTS and this compound. The observed effect will depend on the relative concentrations of both ligands.
-
Troubleshooting Step: Perform a matrix experiment with varying concentrations of both NTS and this compound. This will help you to map the full range of effects, from potentiation of β-arrestin signaling at low NTS concentrations to antagonism of Gq signaling at high NTS concentrations.
-
-
Potential Cause 2: Kinetic effects. this compound can alter the binding kinetics of NTS, potentially slowing its dissociation from the receptor.[4]
-
Troubleshooting Step: Be mindful of pre-incubation times. The order of addition of the compounds might also matter. It is generally recommended to pre-incubate with the allosteric modulator (this compound) before adding the orthosteric agonist (NTS).
-
-
Potential Cause 3: Desensitization and receptor internalization. Both NTS and this compound can promote NTSR1 internalization.[4] Prolonged stimulation can lead to a reduction in the number of receptors at the cell surface, which will affect the magnitude of the response.
-
Troubleshooting Step: Perform your experiments at earlier time points to minimize the effects of receptor desensitization and internalization. You can also use assays that measure receptor internalization directly to quantify this effect.
-
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Parameter | Value | Species | Reference |
| β-arrestin2-GFP Recruitment | EC50 | 0.34 µM | Human | [9] |
| [¹²⁵I]-NT Binding Augmentation | EC50 | 0.14 µM | Human | [5] |
| Gq Activation (TGFα shedding) | Agonist Activity | Inactive | Human | [2] |
| IP3 Generation | Agonist Activity | Inactive | Human | [2] |
| Calcium Mobilization | Agonist Activity | Inactive | Human | [2] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | IV | 44.8 | 6.16 | 5.28 | ~50 | 0.54 | [5] |
| Rat | IV | 81.0 | 7.02 | 2.23 | ~50 | 0.98 | [5] |
Experimental Protocols
Protocol 1: BRET-based Assay for β-arrestin2 Recruitment to NTSR1
This protocol is adapted from studies characterizing this compound's effects on β-arrestin recruitment.[6]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for NTSR1 and a BRET pair for monitoring β-arrestin2 recruitment (e.g., NTSR1-Rluc and β-arrestin2-YFP).
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in a 96-well white, clear-bottom plate at a suitable density.
-
-
Assay Procedure:
-
Wash the cells with HBSS.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well and incubate for 5-10 minutes.
-
Add this compound at various concentrations (or vehicle control) and incubate for a further 10-15 minutes.
-
If studying cooperativity, add NTS at various concentrations.
-
Measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: Gq Activation Assay (TGFα Shedding)
This protocol is based on methods used to demonstrate this compound's lack of Gq agonism.[2]
-
Cell Culture and Transfection:
-
Use a cell line stably expressing an alkaline phosphatase (AP)-tagged TGFα and NTSR1.
-
-
Cell Plating:
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add this compound or NTS at various concentrations (or vehicle control).
-
Incubate for a specified period (e.g., 1 hour) to allow for Gq-mediated shedding of AP-TGFα.
-
Transfer a portion of the supernatant to a new plate.
-
-
Detection:
-
Add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) to the supernatant.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of shed AP-TGFα and thus to the level of Gq activation.
-
Plot the absorbance against ligand concentration to generate dose-response curves.
-
Mandatory Visualization
Caption: this compound signaling at NTSR1.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. researchgate.net [researchgate.net]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 1849603-72-0 | Neurotensin Receptor | MOLNOVA [molnova.com]
mitigating side effects in animal studies with SBI-553
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SBI-553 in preclinical animal studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Hypothermia or Hypotension | While this compound is designed to avoid these side effects, this could indicate an issue with the compound's integrity, incorrect dosing, or an unexpected interaction. Traditional, non-biased NTSR1 agonists are known to cause significant hypothermia and hypotension.[1][2][3] | 1. Verify Compound Identity and Purity: Ensure the supplied compound is indeed this compound and not another NTSR1 agonist. 2. Confirm Dosage Calculation: Double-check all calculations for dose preparation. 3. Review Vehicle Preparation: Ensure the vehicle is appropriate and has been prepared correctly. For example, this compound can be dissolved in 5% hydroxypropyl β cyclodextrin (B1172386) and 0.9% sterile saline.[4] 4. Assess Animal Health: Pre-existing health conditions in study animals could potentially lead to unexpected physiological responses. |
| Significant Reduction in Locomotor Activity | A slight reduction in locomotion has been observed in some studies.[4] However, a pronounced effect could be dose-related or indicative of other experimental confounds. | 1. Perform a Dose-Response Study: If not already done, a dose-response curve can help determine if the observed effect is dose-dependent. 2. Acclimatize Animals: Ensure animals are properly acclimated to the testing environment to minimize stress-induced changes in activity. 3. Control for Vehicle Effects: Run a vehicle-only control group to ensure the vehicle is not contributing to the observed hypoactivity. |
| Lack of Efficacy in Attenuating Addictive Behaviors | The efficacy of this compound in models of psychostimulant and alcohol abuse is a key finding.[1][5][6] A lack of effect could be due to several factors. | 1. Check Administration Protocol: Confirm the route of administration (e.g., intraperitoneal) and timing relative to the behavioral test are consistent with established protocols.[4][7] 2. Evaluate Bioavailability: While this compound has good oral bioavailability and CNS penetration, issues with the formulation could impact its exposure.[8] Consider pharmacokinetic analysis if possible. 3. Confirm Mechanism in Your Model: The effects of this compound are dependent on β-arrestin2.[1] Ensure your animal model has an intact β-arrestin signaling pathway. |
Frequently Asked Questions (FAQs)
Q1: Why doesn't this compound cause the typical side effects seen with other NTSR1 agonists?
A1: this compound is a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1][9] Unlike traditional NTSR1 agonists that activate both G protein and β-arrestin signaling pathways, this compound selectively antagonizes Gq protein signaling while potentiating β-arrestin recruitment.[1][10][11] The adverse effects of non-biased NTSR1 agonists, such as hypothermia, hypotension, and motor impairment, are associated with G protein activation. By avoiding this pathway, this compound can achieve therapeutic effects in models of addiction without these dose-limiting side effects.[1][2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Several vehicles have been successfully used for this compound administration in animal studies. One common vehicle is a solution of 5% hydroxypropyl β cyclodextrin in 0.9% sterile saline.[4] For initial dissolution, this compound can be dissolved in DMSO and then further diluted in an aqueous buffer.[5]
Q3: What are the key differences in the signaling pathway of this compound compared to a standard NTSR1 agonist?
A3: A standard NTSR1 agonist will activate both Gq-protein signaling and β-arrestin pathways. This compound, however, is designed to be "biased." It selectively blocks the Gq-protein pathway while still promoting the recruitment of β-arrestin. This biased signaling is the key to its improved side effect profile.
Signaling Pathway Diagrams
Caption: Signaling pathway of a standard NTSR1 agonist.
Caption: Biased signaling pathway of this compound.
Experimental Protocols
Open Field Test for Locomotor Activity
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 12 mg/kg, i.p.) or vehicle.
-
Test Initiation: Place the mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Data Collection: Record locomotor activity using an automated tracking system for a set duration (e.g., 30 minutes). Key parameters include distance traveled and velocity.
-
Data Analysis: Compare the activity of the this compound treated group with the vehicle control group.
Experimental Workflow for Side Effect Profile Assessment
Caption: Workflow for assessing the side effect profile of this compound.
Quantitative Data Summary
The following table summarizes the key findings regarding the side effect profile of this compound compared to traditional NTSR1 agonists.
| Parameter | Traditional NTSR1 Agonist (e.g., PD149163) | This compound | Reference |
| Core Body Temperature | Significant hypothermia | No significant change | [1] |
| Blood Pressure | Significant hypotension | No significant change | [1] |
| Motor Function | Motor impairment observed | No significant impairment | [1] |
| Locomotor Activity | N/A | A slight reduction in locomotion was noted in one study, but not characterized as a significant adverse effect. | [4] |
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
optimization of SBI-553 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the utilization of SBI-553, a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin (B549771) receptor 1 (NTSR1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an experimental drug that functions as a positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It binds to an intracellular pocket of the receptor, distinct from the binding site of the endogenous ligand, neurotensin.[1][2] This binding promotes a specific conformational state of the receptor that favors signaling through the β-arrestin pathway while antagonizing the Gq protein signaling pathway.[1][3][4] This "biased agonism" allows for the selective activation of cellular responses mediated by β-arrestin, potentially offering therapeutic benefits without the side effects associated with balanced NTSR1 activation.[3]
Q2: What is the recommended concentration range for in vitro experiments?
A2: The effective concentration of this compound in vitro is assay-dependent. For β-arrestin recruitment and NTSR1 internalization assays, concentrations in the range of 0.03 to 30 µM have been used.[2][5] The reported EC50 for this compound is approximately 0.34 µM.[2][4] It is highly recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: What is a suitable starting dose for in vivo animal studies?
A3: In mouse models, an intraperitoneal (i.p.) dose of 12 mg/kg has been shown to be effective in attenuating psychostimulant-induced hyperlocomotion.[2] Dose-response studies in mice have evaluated a range of 2 to 30 mg/kg (i.p.).[3] The choice of dose will depend on the animal model, the route of administration, and the specific biological question being investigated.
Q4: How should I prepare and store this compound?
A4: this compound is a solid that is soluble in DMSO.[4] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[2] Solid this compound is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to two years.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q5: What are the known off-target effects of this compound?
A5: At a concentration of 10 µM, this compound has been observed to show some binding to other receptors, including adrenergic α2a, dopamine (B1211576) D1, histamine (B1213489) H1, and serotonin (B10506) 5-HT2B receptors.[1] As with any small molecule, it is crucial to consider potential off-target effects, especially at higher concentrations, and include appropriate controls in your experiments.
Optimization of this compound Treatment Duration
Determining the optimal treatment duration for this compound is critical for obtaining reliable and reproducible results. This will depend on whether the experiment is conducted in vitro or in vivo and the specific endpoint being measured.
In Vitro Studies
For cell-based assays, the optimal incubation time should be determined empirically through time-course experiments.
-
Short-term incubations (minutes to hours): For assays measuring proximal signaling events like β-arrestin recruitment or receptor phosphorylation, shorter incubation times are generally sufficient. A pre-incubation of 20 minutes with this compound before the addition of an orthosteric agonist, followed by a 1-hour incubation, has been used in some protocols. Time-course experiments for pERK stimulation have also been performed.[3] It is recommended to test several time points (e.g., 5, 15, 30, 60, 120 minutes) to capture the peak response.
-
Long-term incubations (hours to days): For experiments investigating downstream effects such as gene expression, cell proliferation, or potential receptor downregulation and desensitization, longer incubation times will be necessary. It is important to monitor cell viability during prolonged exposure to this compound.
In Vivo Studies
The duration of action in vivo is influenced by the pharmacokinetic properties of this compound.
-
Pharmacokinetics: this compound is brain-penetrant and orally bioavailable.[1] In mice, it has a reported half-life of approximately 5.28 hours.[1] In rats, brain-to-plasma ratios have been observed to be maintained for at least 8 hours post-oral administration.[1]
-
Treatment Paradigms: In behavioral studies with mice, a pre-treatment time of 30 minutes before the behavioral task has been commonly used.[6] The effects of a single dose have been monitored for at least 5 hours.[3] For chronic studies, the dosing frequency should be determined based on the half-life of the compound and the desired level of target engagement. The potential for long-term effects with continuous administration should be considered and evaluated in your study design.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in β-arrestin recruitment assay | 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Low expression of NTSR1 or β-arrestin in the cell line.4. Issues with the assay reagents or detection method. | 1. Perform a dose-response curve to identify the optimal concentration.2. Conduct a time-course experiment to determine the peak response time.3. Verify receptor and β-arrestin expression levels using techniques like Western blot or qPCR. Consider using a cell line with higher expression.4. Ensure reagents are properly prepared and stored. Validate the detection system with a known positive control. |
| High background signal | 1. This compound precipitation due to poor solubility in aqueous buffer.2. Non-specific binding of assay components.3. Cell death leading to release of interfering substances. | 1. Ensure the final DMSO concentration in the assay is low (typically <0.5%). Prepare fresh dilutions from a DMSO stock for each experiment.2. Include appropriate controls without cells or with a non-transfected parental cell line to assess non-specific signal.3. Check cell viability using a cytotoxicity assay. Reduce this compound concentration or incubation time if necessary. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent preparation of this compound solutions.3. Fluctuations in incubation time or temperature. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density.2. Prepare fresh this compound dilutions for each experiment. Aliquot and store stock solutions properly.3. Maintain precise control over all experimental parameters. |
| Unexpected in vivo effects | 1. Off-target effects at the administered dose.2. Issues with vehicle or route of administration. | 1. Consider potential off-target activities, especially at higher doses.[1] Include a control group treated with a structurally related but inactive compound if available.2. Administer a vehicle-only control group to rule out effects of the formulation. Ensure proper administration technique. |
Data Summary
Pharmacokinetic Parameters of this compound
| Species | Route | T½ (h) | Brain:Plasma Ratio (1h) | Oral Bioavailability (%) |
| Mouse | IV/PO | 5.28 | 0.54 | ~50 |
| Rat | IV/PO | 2.23 | 0.98 | ~50 |
| Data from Pinkerton et al., 2019.[1] |
In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| β-arrestin recruitment | HEK293 | EC50 | 0.34 |
| Data from Tribioscience.[4] |
Experimental Protocols
β-Arrestin Recruitment Assay (Example Protocol)
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Cell Plating: Plate HEK293 cells stably expressing NTSR1 and a β-arrestin reporter system (e.g., PathHunter® eXpress β-Arrestin GPCR Assay) in a 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known NTSR1 agonist as a positive control.
-
Treatment: Remove the cell culture medium and add the this compound dilutions to the cells. Pre-incubate for 20-30 minutes at 37°C.
-
Agonist Addition: Add the NTSR1 agonist to the wells (if investigating the PAM effect) or assay buffer for agonist activity of this compound alone.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a compatible plate reader.
Visualizations
Caption: this compound signaling pathway at the NTSR1.
Caption: A general experimental workflow for an in vitro β-arrestin recruitment assay.
Caption: A logical troubleshooting workflow for low or no signal in an in vitro assay.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: SBI-553 Research and Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-553. The information is designed to address specific issues that may be encountered during preclinical and clinical development of this novel neurotensin (B549771) receptor 1 (NTSR1) modulator.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It binds to an intracellular pocket of NTSR1, altering its signaling preference away from Gq/11 protein coupling and towards β-arrestin signaling.[1][3] This unique mechanism allows it to modulate dopaminergic systems, which are implicated in substance use disorders, while potentially avoiding the side effects associated with conventional NTSR1 agonists.[4][5]
Preclinical Research
Q2: I am not observing the expected β-arrestin biased signaling in my in vitro assays. What could be the issue?
Several factors could contribute to this. First, ensure the correct cell line is being used, one that endogenously expresses NTSR1 or has been reliably transfected. Second, confirm the integrity and concentration of your this compound stock solution; it is soluble in DMSO and should be stored at -20°C.[2] Finally, the choice of assay is critical. A direct comparison of G-protein activation (e.g., calcium mobilization or IP3 accumulation) and β-arrestin recruitment (e.g., BRET or FRET-based assays) is necessary to demonstrate bias. This compound is expected to show low to no Gq activation while potently recruiting β-arrestin.[6]
Q3: My in vivo rodent study is showing inconsistent results in behavioral models of addiction. What are some potential reasons?
Inconsistent in vivo results can stem from several variables. Check the formulation and administration route of this compound. It has good oral bioavailability (~50%) and CNS penetration in rodents.[7][8] Ensure consistent dosing and timing relative to the behavioral paradigm. The animal's genetic background, age, and sex can also influence outcomes. Furthermore, the specific behavioral model being used (e.g., cocaine self-administration vs. conditioned place preference) may have different sensitivities to the modulatory effects of this compound.[4]
Troubleshooting Guides
Challenge 1: Translating Preclinical Efficacy to Clinical Trials
A significant hurdle in the development of this compound is ensuring that the promising preclinical efficacy in models of substance use disorders translates to humans. This involves careful consideration of pharmacokinetics, pharmacodynamics, and patient selection.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Problem: Difficulty in predicting the human equivalent dose from rodent data.
-
Solution: Conduct allometric scaling of the preclinical PK data. Develop a robust PK/PD model that correlates plasma and CNS concentrations of this compound with a translatable biomarker of target engagement.
-
-
Biomarker Development:
-
Problem: Lack of a clear biomarker to measure target engagement and the downstream effects of biased NTSR1 modulation in humans.
-
Solution: Explore potential biomarkers such as changes in downstream signaling proteins in accessible tissues (e.g., PBMCs) or utilize neuroimaging techniques (e.g., fMRI) to assess changes in brain regions associated with reward and addiction.
-
-
Patient Population Selection:
-
Problem: The broad potential applications of this compound in various substance use disorders make the selection of the initial clinical trial population challenging.
-
Solution: Based on the strength of the preclinical data, initiate clinical studies in a well-defined patient population where the mechanism of action is most likely to show a clear effect. The NIH grant supporting this compound's development is focused on opioid use disorders.[5]
-
Challenge 2: Long-Term Safety of Biased Signaling
The novel mechanism of β-arrestin biased signaling raises questions about the potential for long-term on-target and off-target effects.
Troubleshooting Steps:
-
Comprehensive Preclinical Toxicology:
-
Problem: Potential for unforeseen toxicities due to chronic β-arrestin activation or G-protein inhibition.
-
Solution: Conduct thorough long-term toxicology studies in at least two relevant animal species. These studies should include detailed histopathology of key organs, with a particular focus on tissues with high NTSR1 expression.
-
-
Off-Target Screening:
-
Problem: The possibility of this compound interacting with other receptors or signaling pathways.
-
Solution: Perform extensive in vitro off-target screening against a broad panel of receptors, ion channels, and enzymes. Any identified off-target activities should be further investigated for their potential clinical relevance.
-
-
Clinical Monitoring:
-
Problem: Difficulty in monitoring for potential adverse events related to biased signaling in clinical trials.
-
Solution: Develop a comprehensive safety monitoring plan for Phase 1 clinical trials that includes frequent assessment of vital signs, ECGs, and a broad range of laboratory parameters. The known side effects of unbiased NTSR1 agonists, such as hypothermia and hypotension, should be closely monitored, although this compound is expected to circumvent these.[4][5]
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) |
| Mouse | Oral | ~50 | 0.54 |
| Rat | Oral | ~50 | 0.98 |
Data summarized from Pinkerton et al., 2019.[7]
Table 2: In Vitro Potency of this compound
| Assay | Parameter | Value |
| NTSR1 Allosteric Modulation | EC50 | 0.34 μM |
Data from MedchemExpress and Slosky et al., 2020.[4][6]
Experimental Protocols
Protocol 1: In Vitro β-Arrestin Recruitment Assay (BRET)
This protocol outlines a general procedure for measuring this compound-induced β-arrestin recruitment to NTSR1 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-expressing NTSR1-Rluc and Venus-β-arrestin2
-
This compound
-
Coelenterazine (B1669285) h (BRET substrate)
-
Assay buffer (e.g., HBSS)
-
White, opaque 96-well microplates
Procedure:
-
Seed the HEK293 cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Add coelenterazine h to each well to a final concentration of 5 μM.
-
Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 535 nm for Venus) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curve to determine the EC50.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound development workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tribioscience.com [tribioscience.com]
- 3. Neurotensin Receptor Allosterism Revealed in Complex with a Biased Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining experimental protocols for SBI-553
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SBI-553 in experimental settings. The information is structured to address specific issues through troubleshooting guides and frequently asked questions, ensuring clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and brain-penetrant small molecule that functions as a positive allosteric modulator (PAM) of the Neurotensin (B549771) Receptor 1 (NTSR1).[1][2][3] It exhibits biased agonism, meaning it preferentially activates a specific downstream signaling pathway. Specifically, this compound promotes the recruitment of β-arrestin to NTSR1 and subsequent receptor internalization, while simultaneously antagonizing the Gq protein-mediated signaling pathway that leads to inositol (B14025) phosphate (B84403) (IP3) production and calcium mobilization.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Stock solutions in DMSO can be stored at -20°C for up to three months.[5] For long-term storage of the solid compound, -20°C is recommended, and it is stable for at least two years.[5]
Q3: In which cell lines have experiments with this compound been successfully performed?
A3: this compound has been characterized in various cell lines, including Human Embryonic Kidney 293 (HEK293) cells and U2OS osteosarcoma cells, that have been engineered to express NTSR1.[4]
Q4: What is the typical effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the specific assay and cell line used. However, studies have shown that it induces β-arrestin recruitment and NTSR1 internalization in a concentration range of 0.03 to 30 µM.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK293 | β-arrestin recruitment | 0.34 µM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Bioavailability | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | Oral | ~50% | 0.54 | [7] |
| Rat | Oral | ~50% | 0.98 | [7] |
Experimental Protocols
Detailed Methodology 1: β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to NTSR1 upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression plasmids for NTSR1 tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin tagged with a BRET acceptor (e.g., Venus or YFP)
-
Cell culture medium and supplements
-
Transfection reagent
-
Poly-D-lysine coated, white, clear-bottom 96-well plates
-
This compound
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Co-transfect the cells with the NTSR1-Rluc and β-arrestin-Venus plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and plate them in poly-D-lysine coated 96-well plates at a predetermined optimal density.
-
Incubate the plates for an additional 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Detailed Methodology 2: NTSR1 Internalization Assay (Confocal Microscopy)
This protocol outlines a method to visualize the internalization of NTSR1 using confocal microscopy.
Materials:
-
U2OS or HEK293 cells
-
Expression plasmid for NTSR1 tagged with a fluorescent protein (e.g., GFP)
-
Glass-bottom dishes or coverslips
-
Transfection reagent
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate U2OS or HEK293 cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the NTSR1-GFP plasmid.
-
-
Compound Treatment:
-
24-48 hours post-transfection, treat the cells with the desired concentration of this compound or a vehicle control.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. Acquire images of the GFP signal to visualize NTSR1 localization.
-
-
Analysis:
-
Qualitatively assess the internalization of NTSR1 by observing the translocation of the GFP signal from the plasma membrane to intracellular vesicles.
-
For quantitative analysis, software can be used to measure the fluorescence intensity at the plasma membrane versus the cytoplasm.
-
Detailed Methodology 3: Gq Protein Signaling Assay (Calcium Mobilization)
This protocol describes how to assess the antagonistic effect of this compound on Gq protein signaling by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably or transiently expressing NTSR1
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Neurotensin (NTS) as the orthosteric agonist
-
This compound
-
Fluorescence microplate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Plate NTSR1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid, for 1 hour at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add different concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of the agonist neurotensin (at a concentration that elicits a submaximal to maximal response, e.g., EC80) into the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response after agonist addition.
-
Plot the response against the concentration of this compound to determine its inhibitory effect on NTS-induced calcium mobilization.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low β-arrestin recruitment signal | 1. Low NTSR1 expression or incorrect construct. 2. Suboptimal cell density. 3. Inactive this compound. 4. Insufficient incubation time. | 1. Verify receptor expression via Western blot or flow cytometry. Ensure the BRET donor/acceptor tags are correctly fused. 2. Optimize cell seeding density to achieve a robust signal-to-background window. 3. Use a fresh aliquot of this compound and verify its concentration. Include a known NTSR1 agonist as a positive control. 4. Perform a time-course experiment to determine the optimal incubation time for maximal signal. |
| High background signal in β-arrestin assay | 1. Overexpression of NTSR1 leading to constitutive activity. 2. Intrinsic affinity between tagged proteins. | 1. Titrate the amount of NTSR1 plasmid during transfection to reduce expression levels. 2. Use a parental cell line (without NTSR1 expression) as a negative control to assess non-specific signal. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell health or density. 3. This compound degradation. | 1. Use cells within a defined low passage number range. 2. Ensure consistent cell seeding and monitor cell viability. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Unexpected Gq activation by this compound | 1. Off-target effects at high concentrations. 2. Cell line-specific signaling. | 1. Perform a dose-response curve to ensure the effect is not due to excessively high concentrations. 2. Verify the Gq signaling pathway in the specific cell line used. Consider using a different cell line. |
| Difficulty dissolving this compound | 1. Incorrect solvent. 2. Precipitation in aqueous buffer. | 1. Dissolve this compound in 100% DMSO to make a high-concentration stock solution.[5] 2. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. For in vivo preparations, co-solvents like PEG300 and Tween-80 may be necessary.[8] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for β-Arrestin Assays.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. PathHunter® eXpress NTSR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 5. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: SBI-553 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the in vivo efficacy of SBI-553. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1).[1] It binds to an intracellular pocket of NTSR1, altering the receptor's signaling preference.[1] Specifically, it antagonizes Gq protein signaling while promoting β-arrestin recruitment.[2] This biased agonism is thought to be responsible for its therapeutic effects without the side effects, such as hypothermia and hypotension, that are characteristic of unbiased NTSR1 agonists.[2]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in rodent models of psychostimulant and alcohol abuse.[2][3] For example, it has been shown to reduce binge-like ethanol (B145695) consumption in mice and attenuate the interoceptive effects of ethanol in rats.[3][4] It also alleviates cocaine- or methamphetamine-induced hyperactivity in mice.[5]
Q3: What are the key pharmacokinetic parameters of this compound in rodents?
This compound is brain-penetrant and orally bioavailable.[6] Key pharmacokinetic parameters in mice and rats are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rodents [7]
| Species | Oral Bioavailability (%) | T½ (h) | Brain:Plasma Ratio (1h post-dose) |
| Mouse | ~50 | 5.28 | 0.54 |
| Rat | ~50 | 2.23 | 0.98 |
Data from compounds dosed at 5 mg/kg IV and 30 mg/kg PO.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
This protocol describes the preparation of a common vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a 1 mL working solution, first add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Next, add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the final volume and mix well.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[5]
Protocol 2: Preparation of this compound using Cyclodextrin for i.p. Administration
This protocol provides an alternative formulation using cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl β-cyclodextrin
-
Sterile saline (0.9%)
Procedure:
-
Prepare a solution of 5% hydroxypropyl β-cyclodextrin in 0.9% sterile saline.
-
Dissolve the this compound powder directly into this vehicle to the desired final concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose in mice).[3]
-
Ensure the solution is clear and fully dissolved before administration.
Troubleshooting Guides
Issue 1: Lack of or reduced in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| Improper Formulation/Precipitation | Ensure the vehicle components are added in the correct order and mixed thoroughly. Visually inspect the solution for any precipitates before injection. If precipitation is an issue, try the alternative cyclodextrin-based formulation which may offer better solubility. |
| Compound Degradation | This compound powder is stable for over 2 years when stored at -20°C.[6] However, working solutions should be prepared fresh daily.[5] Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Dosing | A commonly used effective dose in mice is 12 mg/kg i.p.[5] Verify dose calculations based on the animal's body weight. Consider performing a dose-response study to determine the optimal dose for your specific experimental model and endpoint. |
| Route of Administration | While this compound has good oral bioavailability, the rate of absorption and peak plasma concentration will differ between oral (p.o.) and intraperitoneal (i.p.) administration.[7] Ensure the timing of your behavioral or physiological measurements is appropriate for the chosen route. |
| Biological Factors | The effects of this compound are dependent on the presence of β-arrestin-2.[2] If using knockout animals, ensure the genetic background does not interfere with the drug's mechanism of action. |
Issue 2: Unexpected behavioral or physiological effects.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for NTSR1, at higher concentrations it may interact with other receptors. If you observe unexpected effects, consider reducing the dose. |
| Vehicle Effects | The vehicle itself can sometimes have biological effects. Always include a vehicle-treated control group in your experimental design to account for any effects of the formulation. |
| Interaction with other treatments | If co-administering this compound with other compounds, consider the possibility of drug-drug interactions. |
Visualizations
Caption: this compound signaling at the NTSR1 receptor.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A logical guide for troubleshooting lack of efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
understanding variability in SBI-553 experimental outcomes
Welcome to the technical support center for SBI-553, a β-arrestin biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help troubleshoot potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3][4][5] It binds to an intracellular allosteric site on NTSR1.[2][6] Its mechanism involves selectively promoting the recruitment of β-arrestin to the receptor while simultaneously antagonizing Gq protein signaling.[1][2][7] This biased signaling profile makes it a valuable tool for studying the differential effects of G protein- versus β-arrestin-mediated signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid powder at -20°C, where it is stable for at least two to four years.[5][8] For creating stock solutions, this compound is soluble in DMSO.[1][5][9] These DMSO stock solutions can be stored at -20°C for up to 3 months.[1] When preparing for in vivo studies, the DMSO stock can be further diluted in aqueous buffers, often with the use of co-solvents like PEG300 and Tween-80 to maintain solubility.[9][10]
Q3: Is this compound selective for NTSR1?
A3: this compound was developed to be selective for NTSR1 over the neurotensin receptor 2 (NTSR2).[2] It has shown moderate affinity against a range of related and unrelated GPCRs, but its primary activity is centered on NTSR1.[4]
Q4: What are the key differences between this compound and other NTSR1 agonists?
A4: Unlike unbiased NTSR1 agonists, such as the neurotensin peptide, which activate both G protein and β-arrestin pathways, this compound exhibits biased agonism.[1][2] Specifically, it does not stimulate Gq protein activation, which is associated with side effects like hypothermia and hypotension.[1][7] Instead, it promotes β-arrestin recruitment and signaling.[1][2] This unique profile allows for the investigation of the therapeutic effects of β-arrestin signaling in isolation from Gq-mediated effects.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or low signal in β-arrestin recruitment assays.
-
Possible Cause 1: Suboptimal Cell Density.
-
Troubleshooting Tip: Cellular density is a critical parameter. Too high a density can lead to a "hook effect," where an excess of β-arrestin/AP2 complexes can paradoxically decrease the signal. Conversely, too low a density will result in an insufficient number of complexes to detect. It is recommended to perform a cell density optimization experiment, testing a range of cells per well (e.g., 25k, 50k, 100k, 200k, and 400k cells/well) to find the optimal condition for your specific cell line and assay format.[11]
-
-
Possible Cause 2: Low Expression of NTSR1 or β-arrestin.
-
Troubleshooting Tip: The signal amplitude in β-arrestin recruitment assays is dependent on the expression levels of both the receptor and β-arrestin.[11] Ensure that the cell line used expresses sufficient levels of both proteins. If using transient transfection, optimize transfection efficiency. For stable cell lines, verify expression levels via methods like Western blotting or flow cytometry. Endogenous expression levels of GPCRs are often not sufficient for a robust assay window.[11]
-
-
Possible Cause 3: Assay Format and Technology.
-
Troubleshooting Tip: Different β-arrestin recruitment assay technologies (e.g., BRET, FRET, Tango, PathHunter) have different sensitivities and requirements.[4][12] The Tango assay, for instance, is an endpoint measurement and may not capture the rapid dynamics of β-arrestin recruitment.[4] BRET and FRET assays are more sensitive to the proximity and orientation of the tagged proteins.[13] Consider the kinetics of the interaction and choose an assay platform that is best suited for your experimental question.
-
Issue 2: Inconsistent results in G protein signaling assays (e.g., Calcium mobilization, IP3 accumulation).
-
Possible Cause 1: Misunderstanding of this compound's Mechanism.
-
Troubleshooting Tip: this compound is an antagonist of NTSR1-mediated Gq protein activation.[1][2] Therefore, when applied alone, it should not stimulate IP3 generation or intracellular calcium mobilization.[1] Instead, it should be used to block the effects of a Gq-activating NTSR1 agonist like neurotensin.
-
-
Possible Cause 2: Complex Transducer-Dependent Effects.
-
Troubleshooting Tip: this compound's effect is highly dependent on the specific G protein subtype. While it is a full antagonist of Gq/11, it is a partial agonist of other G proteins like Gi1, Gi2, GoA, GoB, G12, and G13.[14][15] Be aware of the G protein coupling profile of your experimental system. The observed effect of this compound will vary depending on which G proteins are expressed and functionally coupled to NTSR1 in your chosen cell line.
-
In Vivo Studies
Issue 3: Lack of efficacy or unexpected side effects in animal models.
-
Possible Cause 1: Inadequate Formulation and Bioavailability.
-
Troubleshooting Tip: While this compound has good oral bioavailability, proper formulation is crucial for consistent exposure.[2] A common formulation involves dissolving this compound in DMSO first, then diluting with a vehicle containing PEG300, Tween-80, and saline.[9][10] Ensure the compound is fully dissolved and the formulation is stable. Pharmacokinetic studies may be necessary to confirm adequate brain penetration and exposure in your specific animal model and dosing regimen.[2]
-
-
Possible Cause 2: β-arrestin2 Dependence.
-
Troubleshooting Tip: The in vivo effects of this compound in attenuating psychostimulant-induced behaviors are dependent on β-arrestin2.[1] Experiments in β-arrestin2 knockout mice have shown a loss of this compound efficacy.[1] If observing a lack of effect, consider the genetic background of the animals and the role of β-arrestin2 in the specific behavioral paradigm.
-
-
Possible Cause 3: Misinterpretation of "Side Effects".
-
Troubleshooting Tip: Unlike balanced NTSR1 agonists, this compound is not associated with hypothermia, hypotension, or motor impairment.[1][2] If such effects are observed, it could indicate an issue with the compound's purity, the formulation vehicle, or off-target effects at very high doses. It is crucial to include appropriate vehicle controls and dose-response studies.
-
Data Summary
In Vitro Potency and Efficacy of this compound
| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |
| β-arrestin2 Recruitment (BRET) | This compound | HEK293T | EC50 | 340 nM | [1] |
| Gq Protein Activation (TGFα shedding) | This compound | HEK293T | Efficacy | No effect | [1] |
| IP3 Generation (BRET) | This compound | HEK293T | Efficacy | No effect | [1] |
| Calcium Mobilization (Aequorin) | This compound | HEK293T | Efficacy | No effect | [1] |
| [¹²⁵I]-NT Binding Augmentation | This compound | hNTSR1 membranes | EC50 | 0.14 µM | [2] |
In Vivo Pharmacokinetics of this compound
| Species | Dose | Route | T½ (h) | Bioavailability (%) | Brain:Plasma Ratio (1h) | Reference |
| Mouse | 5 mg/kg | IV | 6.16 | - | 0.54 | [2] |
| Mouse | 30 mg/kg | PO | 5.28 | ~50 | - | [2] |
| Rat | 5 mg/kg | IV | 7.02 | - | 0.98 | [2] |
| Rat | 30 mg/kg | PO | 2.23 | ~50 | - | [2] |
Experimental Protocols & Visualizations
Protocol: β-arrestin2 Recruitment BRET Assay
This protocol is a generalized procedure based on published studies.[1][14]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for NTSR1-Rluc (BRET donor) and β-arrestin2-Venus (BRET acceptor) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate at an optimized density.
-
-
Assay Procedure:
-
24-48 hours post-transfection, replace the culture medium with assay buffer (e.g., HBSS).
-
Add this compound at various concentrations to the wells. For antagonism experiments, pre-incubate with this compound before adding an agonist like neurotensin.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signals at the emission wavelengths for the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves.
-
Caption: this compound Signaling Pathway.
Protocol: In Vivo Locomotor Activity Assay
This protocol is a generalized procedure based on published studies.[1][2]
-
Animals:
-
Use adult male and female mice (e.g., C57BL/6J).
-
Acclimate the animals to the housing facility for at least one week before the experiment.
-
-
Apparatus:
-
Use open-field automated activity monitors equipped with photobeams to track movement.
-
-
Procedure:
-
Habituate the mice to the open-field chambers for a set period (e.g., 30 minutes).
-
Administer this compound (e.g., 12 mg/kg, i.p.) or vehicle control.
-
Concurrently or subsequently, administer the psychostimulant (e.g., cocaine at 30 mg/kg, i.p., or methamphetamine at 2 mg/kg, i.p.).
-
Record locomotor activity (e.g., distance traveled) for a specified duration (e.g., 2 hours).
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. New Mechanism Enables Precision Biased GPCR Therapies | Technology Networks [technologynetworks.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: SBI-553 Versus Balanced NTSR1 Agonists in Neurotensin Receptor 1 Modulation
For Researchers, Scientists, and Drug Development Professionals
The neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), has long been a target for therapeutic intervention in a range of neurological and psychiatric disorders. Traditional approaches have focused on the development of balanced agonists that activate the canonical G protein signaling pathways. However, the clinical progression of these compounds has been consistently thwarted by a challenging side-effect profile. A paradigm shift in NTSR1-targeted drug discovery has emerged with the development of biased agonists, such as SBI-553, which selectively modulate downstream signaling pathways. This guide provides a detailed, data-driven comparison of this compound and balanced NTSR1 agonists, offering insights into their distinct mechanisms of action and pharmacological profiles.
Divergent Mechanisms of Action: A Fork in the Signaling Road
Balanced NTSR1 agonists, such as the endogenous ligand neurotensin (NTS) and its analogs, bind to the orthosteric site of the receptor and trigger a conformational change that leads to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[1] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) phosphates and the mobilization of intracellular calcium.[1] While this pathway is responsible for some of the desired therapeutic effects, it is also intrinsically linked to the dose-limiting side effects of hypotension, hypothermia, and motor impairment that have hindered the clinical development of balanced NTSR1 agonists.[2][3]
In stark contrast, this compound is a β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[2][4] It binds to a distinct intracellular allosteric site on the receptor.[2][4] This unique binding mode confers a profound bias towards the β-arrestin signaling pathway while simultaneously antagonizing Gq protein signaling.[2][5] this compound acts as a direct agonist for β-arrestin recruitment and also enhances the ability of the endogenous ligand, NTS, to recruit β-arrestin.[2][3] This selective modulation of β-arrestin signaling, independent of G protein activation, is believed to be the key to separating the therapeutic benefits from the adverse effects associated with balanced NTSR1 agonism.[2][3]
Quantitative Comparison of In Vitro Pharmacology
The distinct signaling profiles of this compound and balanced NTSR1 agonists are reflected in their in vitro pharmacological properties. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| EC50 (Allosteric Modulator) | 340 nM | Human | β-Arrestin Recruitment | [5][6][7] |
| Kd ([3H]NTS) | 2.3 nM (without this compound) | Rat | Radioligand Binding | [1] |
| Kd ([3H]NTS) | 0.67 nM (with this compound) | Rat | Radioligand Binding | [1] |
| Bmax ([3H]NTS) | ~2.8-fold increase | Rat | Radioligand Binding | [1] |
Note: A direct Kd for this compound binding is difficult to determine due to high nonspecific binding at higher concentrations.[3]
Table 2: Potency and Efficacy of Balanced NTSR1 Agonists (Gq Signaling)
| Compound | EC50 | Emax (% of NTS8–13) | Species | Assay Type | Reference |
| NTS8–13 | 2.06 nM | 95.7% | Rat | Gq Signaling | [8] |
| SRI-9829 | 408.6 nM | 91.7% | Rat | Gq Signaling | [8] |
| RTI-3a | 1815 nM | 31.0% | Rat | Gq Signaling | [8] |
In Vivo Performance: Separating Efficacy from Side Effects
The most compelling distinction between this compound and balanced NTSR1 agonists emerges from in vivo studies. While balanced agonists effectively modulate behaviors associated with psychostimulant abuse, their therapeutic potential is consistently undermined by on-target side effects.[2][3] In contrast, this compound has demonstrated efficacy in animal models of addiction without inducing the characteristic adverse effects of balanced NTSR1 agonism.[2][3]
For instance, in mouse models, this compound has been shown to attenuate the hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[2] Crucially, these therapeutic effects are achieved at doses that do not cause the hypothermia, hypotension, or motor impairments observed with balanced NTSR1 agonists.[2][3] This separation of therapeutic and adverse effects provides strong evidence for the hypothesis that the β-arrestin pathway mediates the desired pharmacological actions, while the Gq pathway is responsible for the undesirable side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize this compound and balanced NTSR1 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) for a ligand to its receptor.
Protocol Summary:
-
Membrane Preparation: Cells overexpressing NTSR1 are harvested and lysed to isolate cell membranes. Protein concentration is determined.[5]
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled NTSR1 ligand (e.g., [3H]NTS) and varying concentrations of the test compound (e.g., this compound or a balanced agonist).[2][5]
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[5]
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the Kd and Bmax values. For competition assays, the IC50 is determined and converted to a Ki value.[5]
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the activated NTSR1 in live cells.
Protocol Summary:
-
Cell Preparation: Cells are co-transfected with plasmids encoding for NTSR1 fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.[9][10]
-
Cell Stimulation: Transfected cells are plated and then stimulated with varying concentrations of the test compound.[9][10]
-
BRET Measurement: A luciferase substrate is added to the cells, and the light emission is measured at two wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).[9][10]
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the EC50 and Emax of the test compound.[9][10]
Conclusion: A New Direction for NTSR1 Therapeutics
The comparison between this compound and balanced NTSR1 agonists highlights a pivotal evolution in GPCR drug discovery. The ability of this compound to selectively engage the β-arrestin pathway while antagonizing Gq signaling provides a clear mechanistic basis for its improved in vivo safety profile. This biased agonism approach effectively uncouples the desired therapeutic effects from the problematic side effects that have plagued the development of balanced NTSR1 agonists. The data presented here strongly support the continued investigation of biased modulators like this compound as a promising strategy for developing safer and more effective therapeutics targeting NTSR1 for a variety of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NTR1 PAM | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SBI-553 and the Endogenous Ligand Neurotensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic compound SBI-553 and the endogenous neuropeptide neurotensin (B549771) (NT), focusing on their interaction with the neurotensin receptor 1 (NTSR1). The information presented is supported by experimental data to assist researchers in understanding their distinct pharmacological profiles.
Introduction
Neurotensin is a 13-amino acid neuropeptide involved in a variety of physiological processes, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia.[1] It exerts its effects by activating neurotensin receptors, primarily NTSR1, a G protein-coupled receptor (GPCR). This compound is a novel, small molecule, allosteric modulator of NTSR1.[2][3][4] Unlike the endogenous ligand, this compound exhibits biased agonism, offering a unique mechanism to selectively modulate NTSR1 signaling. This guide explores the key differences in their binding, signaling, and functional outcomes.
Binding Characteristics and Affinity
Neurotensin binds to the orthosteric site of NTSR1, the primary binding site for the endogenous ligand. In contrast, this compound binds to an intracellular, allosteric site on the receptor.[2][3] This distinction in binding sites leads to different modulatory effects. This compound acts as a positive allosteric modulator (PAM), enhancing the binding affinity of neurotensin to NTSR1.[2][5]
| Ligand | Receptor Site | Binding Characteristics | Effect on Neurotensin Binding |
| Neurotensin | Orthosteric | Endogenous agonist | N/A |
| This compound | Allosteric (intracellular) | Positive Allosteric Modulator (PAM) and biased agonist | Enhances affinity[2][5] |
Signaling Pathway Activation
The most significant distinction between neurotensin and this compound lies in the downstream signaling pathways they activate upon binding to NTSR1. Neurotensin is a balanced agonist, activating both G protein-dependent pathways (primarily Gq) and the β-arrestin pathway.[6] Activation of the Gq pathway leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent calcium mobilization.[2]
This compound, however, is a β-arrestin biased agonist.[2][4] It potently recruits β-arrestin to NTSR1 but does not stimulate Gq protein activation.[2][7] In fact, this compound antagonizes neurotensin-induced Gq signaling.[2][5] This biased signaling profile means that this compound can selectively engage the β-arrestin pathway while blocking the G protein-mediated effects of neurotensin.
Signaling Pathway Comparison
| Signaling Pathway | Neurotensin Activation | This compound Activation |
| Gq Protein Coupling | Yes[6] | No (acts as an antagonist)[2][5] |
| β-Arrestin Recruitment | Yes[6] | Yes (potent agonist)[2][5] |
| Receptor Internalization | Yes | Yes[2] |
| IP3 Production | Yes[2] | No[7] |
| Calcium Mobilization | Yes[2] | No[7] |
Signaling Pathway of Neurotensin
Caption: Neurotensin activates both Gq and β-arrestin pathways.
Signaling Pathway of this compound
Caption: this compound selectively activates the β-arrestin pathway.
Functional Effects and Therapeutic Potential
The divergent signaling profiles of neurotensin and this compound result in distinct physiological effects. The balanced agonism of neurotensin is associated with a range of effects, including analgesia, hypothermia, and hypotension.[2] While potentially therapeutic, these effects can also be dose-limiting side effects.
This compound, by selectively activating the β-arrestin pathway, has been shown to attenuate psychostimulant-associated behaviors in preclinical models without causing the hypothermia, hypotension, or motor impairment associated with balanced NTSR1 agonists.[2] This suggests that the therapeutic effects of NTSR1 modulation in certain central nervous system disorders may be mediated by β-arrestin signaling, while the undesirable side effects are linked to G protein activation.
| Functional Outcome | Neurotensin | This compound |
| Psychostimulant-associated behaviors | Modulates | Attenuates[2] |
| Hypothermia | Induces[2] | Not associated with[2] |
| Hypotension | Induces[2] | Not associated with[2] |
| Motor Impairment | Can induce | Not associated with[2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of ligands to NTSR1.
Methodology:
-
Membrane Preparation: HEK293T cells overexpressing NTSR1 are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]Neurotensin or [³H]this compound) in a binding buffer.
-
Competition Binding: For determining the affinity of a non-radiolabeled competitor, increasing concentrations of the unlabeled ligand are added to the reaction.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Binding parameters (Kd, Bmax, Ki) are calculated by non-linear regression analysis of the binding data.
BRET Assay for β-Arrestin Recruitment
Objective: To measure the recruitment of β-arrestin to NTSR1 upon ligand stimulation.
Methodology:
-
Cell Line: HEK293T cells are co-transfected with constructs for NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Venus fluorescent protein.
-
Cell Plating: Transfected cells are plated in a white, clear-bottom 96-well plate.
-
Ligand Stimulation: Cells are treated with varying concentrations of the test ligand (neurotensin or this compound).
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
BRET Measurement: The plate is read on a microplate reader capable of detecting both the luciferase emission (donor) and the fluorescent protein emission (acceptor).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data is then plotted against the ligand concentration to determine the EC50.
Experimental Workflow for BRET Assay
Caption: Workflow for β-arrestin recruitment BRET assay.
Gq Protein Activation Assay (Calcium Mobilization)
Objective: To measure the activation of the Gq pathway by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Line: Cells expressing NTSR1 are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: The test ligand is added to the cells.
-
Fluorescence Measurement: Changes in fluorescence are measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to determine the EC50.
Conclusion
This compound and neurotensin represent two distinct classes of ligands for NTSR1 with fundamentally different mechanisms of action and functional consequences. Neurotensin, as the endogenous agonist, activates a broad range of signaling pathways. This compound, as a β-arrestin biased allosteric modulator, offers a more targeted approach to receptor modulation. This biased agonism allows for the selective activation of pathways linked to therapeutic benefits while avoiding those associated with adverse effects. The continued study of such biased ligands holds significant promise for the development of safer and more effective therapeutics targeting GPCRs.
References
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tribioscience.com [tribioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NTSR1 Ligands: SBI-553 vs. SR142948A in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key neurotensin (B549771) receptor 1 (NTSR1) modulators, SBI-553 and SR142948A, with a focus on their performance in NTSR1 binding assays. We present a comprehensive overview of their distinct mechanisms of action, quantitative binding affinities, and the experimental protocols used for their characterization.
Introduction to this compound and SR142948A
Neurotensin receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, making it a significant target for drug discovery. This compound and SR142948A represent two distinct classes of NTSR1 modulators.
This compound is a brain-penetrant, β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[1][2] It binds to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand neurotensin (NT).[3] Functionally, this compound selectively promotes the recruitment of β-arrestin to NTSR1 while antagonizing the canonical Gq protein signaling pathway.[1][3]
SR142948A is a potent and selective competitive antagonist and inverse agonist of NTSR1.[4] It competes with the endogenous ligand for the orthosteric binding site, thereby blocking NT-mediated signaling. Its inverse agonist properties can also reduce the basal activity of the receptor.[4]
Quantitative Data Presentation: NTSR1 Binding Affinity
The binding affinities of this compound and SR142948A for NTSR1 have been determined using various in vitro binding assays. The following table summarizes the key quantitative data for these compounds.
| Compound | Assay Type | Radioligand/Probe | Cell Line | Key Parameter | Value | Reference |
| SR142948A | Competition Radioligand Binding | [3H]NT(8–13) | HEK293T expressing wt NTSR1 | Ki | 0.17 nM | [5][6] |
| This compound | β-arrestin Recruitment Assay | - | - | EC50 | 340 nM | [1][2][7] |
| This compound derived probe (cpd 14) | NanoBRET Saturation Binding | Fluorescent Probe 14 | HEK293T expressing NTSR1-Nluc | Kd | 680 nM | [5][6] |
| This compound | Saturation Radioligand Binding | [3H]this compound | HEK293T expressing NTSR1 | Kd | Not determined (due to high non-specific binding) | [3] |
Experimental Protocols
Radioligand Competition Binding Assay (for SR142948A)
This assay measures the ability of an unlabeled compound (SR142948A) to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
HEK293T cells overexpressing wild-type NTSR1 are harvested.
-
Cells are lysed in an ice-cold lysis buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).
-
The cell lysate is homogenized and then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
Membranes (e.g., 4 µg/mL protein) are incubated with a fixed concentration of the radioligand [3H]NT(8–13) (e.g., 0.4 nM).
-
Increasing concentrations of the unlabeled competitor, SR142948A, are added.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 10 µM NT(8–13)).
-
The plate is incubated for 60 minutes at 37°C to reach equilibrium.
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of SR142948A that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
NanoBRET Ligand Binding Assay (for this compound derived probe)
This assay measures the binding of a fluorescently labeled ligand to a receptor tagged with a NanoLuciferase (Nluc) enzyme in live cells or cell membranes.
1. Cell and Membrane Preparation:
-
HEK293T cells are transfected with a plasmid encoding for NTSR1 fused to Nluc at its C-terminus (NTSR1-Nluc).
-
For membrane-based assays, membranes are prepared from these cells as described in the radioligand binding assay protocol.
2. Binding Assay (Saturation):
-
The assay is performed in a 384-well plate in a final volume of 35 µL.
-
NTSR1-Nluc expressing membranes (e.g., 2 µ g/well ) are pre-incubated in nanoBRET buffer.
-
Increasing concentrations of the fluorescent probe (e.g., compound 14 , a derivative of this compound) are added.
-
To determine non-specific binding, a high concentration of an unlabeled allosteric modulator is added to a parallel set of wells.
-
The Nluc substrate (e.g., furimazine) is added.
3. Detection and Data Analysis:
-
The plate is read on a plate reader capable of detecting both the donor (Nluc) and acceptor (fluorescent probe) emission wavelengths.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The specific binding is plotted against the concentration of the fluorescent probe, and the Kd value is determined by non-linear regression analysis of the saturation curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NTSR1 Signaling Pathway Modulation by this compound and SR142948A.
Caption: General Workflow for an NTSR1 Binding Assay.
References
- 1. tribioscience.com [tribioscience.com]
- 2. This compound - Focus Biomolecules [mayflowerbio.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Validating the β-arrestin Bias of SBI-553: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SBI-553, a β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), with its parent compound ML314 and its optimized analog SBI-810. The following sections detail the experimental data supporting the β-arrestin bias of these compounds, outline the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of NTSR1 Modulators
This compound was developed through the optimization of ML314 to improve potency and oral bioavailability. Subsequently, SBI-810 emerged as an analog of this compound with superior analgesic effects. All three compounds exhibit a pronounced bias towards the β-arrestin signaling pathway while avoiding the activation of the Gq protein pathway, a characteristic that is thought to mitigate certain side effects associated with unbiased NTSR1 agonists.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, ML314, and SBI-810, focusing on their potency (EC50) and maximum efficacy (Emax) in β-arrestin recruitment and Gq protein activation assays.
| Compound | β-Arrestin Recruitment Assay (EC50) | β-Arrestin Recruitment Assay (Emax) | Gq Protein Activation Assay (EC50) | Gq Protein Activation Assay (Emax) |
| This compound | 0.34 μM[1] | Full agonist (qualitative) | No significant response[1] | No significant response[1][2] |
| ML314 | ~2.0 μM[3] | Full agonist (86.6%)[3] | No significant response[3] | No significant response[3][4] |
| SBI-810 | Data not available | Strong β-arrestin recruitment (qualitative)[5] | Avoids Gq activation (qualitative)[5] | Avoids Gq activation (qualitative)[5] |
Note: While qualitative data strongly supports the β-arrestin bias of SBI-810, specific EC50 and Emax values were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay is used to measure the recruitment of β-arrestin to NTSR1 upon ligand stimulation.
Principle: The assay relies on the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor (NTSR1) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) fused to β-arrestin. When the two proteins are in close proximity (<10 nm), excitation of the donor by its substrate results in energy transfer to the acceptor, which then emits light at a different wavelength. The ratio of acceptor to donor emission is measured as the BRET signal.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for NTSR1-Rluc and GFP-β-arrestin.
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound, ML314, or SBI-810) or a reference agonist.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Signal Detection: The luminescence signals from the donor and acceptor are measured simultaneously using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the compound concentration to determine EC50 and Emax values.
Transforming Growth Factor-α (TGFα) Shedding Assay for G-Protein Activation
This assay is employed to determine the activation of Gq protein signaling downstream of NTSR1.
Principle: This assay measures the cleavage and release (shedding) of a membrane-anchored form of TGFα fused to a reporter enzyme, such as alkaline phosphatase (AP). The activation of certain G-protein pathways, including Gq, leads to the activation of metalloproteases that cleave the AP-TGFα fusion protein, releasing the AP-tagged ectodomain into the cell culture medium. The amount of released AP is proportional to the level of G-protein activation.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for NTSR1 and the AP-TGFα fusion protein.
-
Cell Plating: Transfected cells are plated into 96-well plates.
-
Compound Treatment: Cells are treated with different concentrations of the test compound or a reference agonist.
-
Conditioned Medium Collection: After an incubation period, the cell culture supernatant containing the shed AP-TGFα is collected.
-
AP Activity Measurement: The alkaline phosphatase activity in the supernatant is measured using a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is proportional to the amount of Gq activation. Dose-response curves are plotted to calculate EC50 and Emax values.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the β-arrestin bias of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arrestin-Biased Neurotensin Receptor 1 Signaling: A Promising Target for Novel Non-Opioid Pain Killers – ScienceOpen [scienceopen.com]
A Comparative Analysis of SBI-553 and Other Allosteric Modulators of the Neurotensin Receptor 1 (NTSR1)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of SBI-553 in comparison to other notable NTSR1 allosteric modulators.
This guide provides an objective comparison of this compound, a novel β-arrestin biased allosteric modulator of the Neurotensin (B549771) Receptor 1 (NTSR1), with other known NTSR1 modulators. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to NTSR1 and Allosteric Modulation
The Neurotensin Receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, reward pathways, and the regulation of dopamine (B1211576) signaling.[1][2] Traditional orthosteric ligands that target the endogenous neurotensin binding site often lead to a broad range of signaling activities, some of which can cause undesirable side effects. Allosteric modulators, which bind to a site distinct from the orthosteric site, offer a more nuanced approach to receptor modulation, allowing for the selective potentiation or inhibition of specific signaling pathways. This biased signaling is a key area of interest in modern pharmacology.
Overview of Compared NTSR1 Modulators
This guide focuses on the comparative analysis of the following NTSR1 modulators:
-
This compound: A potent, brain-penetrant, and orally bioavailable β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[3][4] It selectively promotes β-arrestin recruitment while antagonizing G protein signaling.[4][5]
-
ML314: The parent compound from which this compound was developed. It is also a β-arrestin biased agonist of NTSR1 but with lower potency and poor oral bioavailability compared to this compound.[3][6][7]
-
SR-48692 (Meclinertant): A selective, non-peptide competitive antagonist of NTSR1. It has been widely used as a research tool to study the physiological roles of NTSR1.[8][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and other NTSR1 modulators based on various in vitro assays.
Table 1: Binding Affinity and Functional Potency of NTSR1 Modulators
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | β-Arrestin Recruitment (BRET) | EC50 | ~340 nM | HEK293T | [4] |
| [³H]NTS Binding | Bmax Increase | up to 3.3-fold | HEK293T | [4] | |
| [³H]NTS Binding | Kd Decrease | up to 3.9-fold | HEK293T | [4] | |
| ML314 | β-Arrestin Recruitment (HCS) | EC50 | 2.0 µM | U2OS | [7] |
| β-Arrestin Recruitment (PathHunter) | EC50 | 1.9 µM | U2OS | [10] | |
| Calcium Mobilization (Gq) | Activity | No significant response | HEK293 | [7] | |
| SR-48692 | [¹²⁵I]-Neurotensin Binding | IC50 | 15.3 nM | HT29 | [8] |
| [¹²⁵I]-Neurotensin Binding | IC50 | 20.4 nM | N1E115 | [8] | |
| [³H]SR-48692 Binding | Kd | 3.4 nM | LTK- cells | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NTSR1 signaling pathways and points of modulation by this compound and SR-48692.
Caption: A generalized workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for NTSR1
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of ligands for NTSR1, and to assess the allosteric effects of modulators on radioligand binding.
Materials:
-
HEK293T cell membranes expressing human NTSR1.
-
[³H]Neurotensin (Radioligand).
-
Unlabeled neurotensin.
-
Test compounds (e.g., this compound, SR-48692).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize HEK293T cells expressing NTSR1 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Saturation Binding:
-
Incubate a fixed amount of cell membranes with increasing concentrations of [³H]Neurotensin.
-
For determining non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled neurotensin.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Competition Binding:
-
Incubate a fixed amount of cell membranes and a fixed concentration of [³H]Neurotensin with increasing concentrations of the test compound.
-
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine Kd, Bmax, and IC50 values. For allosteric modulators, analyze the effect on the Bmax and Kd of the radioligand.
β-Arrestin Recruitment Assay (BRET)
Objective: To measure the recruitment of β-arrestin to NTSR1 upon ligand stimulation, providing a functional readout of receptor activation and biased signaling.
Materials:
-
HEK293T cells.
-
Expression plasmids for NTSR1 fused to Renilla Luciferase (RLuc) and β-arrestin-2 fused to Yellow Fluorescent Protein (YFP).
-
Cell culture medium and transfection reagents.
-
White, clear-bottom 96-well microplates.
-
Test compounds (e.g., this compound, ML314).
-
Coelenterazine h (RLuc substrate).
-
BRET-compatible plate reader.
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the NTSR1-RLuc and β-arrestin-2-YFP constructs using a suitable transfection reagent.
-
Cell Plating: Seed the transfected cells into 96-well microplates and incubate for 24-48 hours.
-
Compound Treatment: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence signals at 485 nm (RLuc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission signal by the RLuc emission signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Conclusion
This compound represents a significant advancement in the development of NTSR1 modulators. Its distinct pharmacological profile as a potent, orally bioavailable, and β-arrestin biased allosteric modulator sets it apart from its parent compound, ML314, and the competitive antagonist, SR-48692.[3][5] The data presented in this guide highlights the potential of this compound as a valuable research tool and a promising therapeutic candidate for CNS disorders where biased NTSR1 signaling is desirable. The detailed experimental protocols provided will enable researchers to further investigate the nuanced pharmacology of this compound and other NTSR1 modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization and distribution of binding sites for a new neurotensin receptor antagonist ligand, [3H]SR 48692, in the guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 9. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SBI-553: A Breakthrough in NTSR1-Targeted Therapeutics Without the Hypothermic Side Effect
A comparative analysis of the novel β-arrestin biased allosteric modulator, SBI-553, demonstrates its efficacy in avoiding the dose-limiting side effect of hypothermia, a common characteristic of balanced neurotensin (B549771) receptor 1 (NTSR1) agonists. This guide provides an objective comparison of this compound with other NTSR1 agonists, supported by experimental data, and details the underlying signaling pathways and experimental methodologies.
Drug development professionals and researchers in neuroscience are continually seeking more targeted therapies with improved side effect profiles. One significant challenge in the development of agonists for the neurotensin receptor 1 (NTSR1), a promising target for various central nervous system disorders, has been the consistent on-target side effect of hypothermia.[1][2] The novel compound, this compound, a β-arrestin biased allosteric modulator of NTSR1, has emerged as a promising candidate that circumvents this issue.
Comparative Analysis of Core Body Temperature Effects
Experimental data from preclinical studies in mice clearly illustrate the differential effects of this compound and balanced NTSR1 agonists on core body temperature. While the balanced agonist PD149163 induces a significant, dose-dependent decrease in body temperature, this compound shows no such effect, even at high doses.[1]
| Compound | Class | Dosing (mg/kg, i.p.) | Maximum Change in Core Body Temperature (°C) | Time to Maximum Effect (minutes) |
| This compound | β-arrestin biased allosteric modulator | 2 - 30 | No significant change | N/A |
| PD149163 | Balanced NTSR1 Agonist | 0.1 | ~ -1.5 | 30 |
| 0.3 | ~ -3.0 | 60 | ||
| 1.0 | ~ -5.0 | 120 | ||
| Neurotensin (NTS) | Endogenous NTSR1 Agonist | 1 µM (intra-MnPO) | -5.2 ± 1.1 | ~60 |
| NT-2 | NTSR1 Agonist | 1 | Decrease | N/A |
| NT69L | NTSR1 Agonist | 3 | Decrease | N/A |
| TC NTR1 17 | NTSR1 Agonist | 300 nM (intra-MnPO) | +1.3 ± 0.8 | 90 |
| ML312 | NTSR1 Agonist | 5 µM (intra-MnPO) | +0.7 ± 0.3 | 90 |
| Neuromedin N | NTSR1 Agonist | 1 µM (intra-MnPO) | +2.4 ± 0.9 | 90 |
Table 1: Comparative effects of this compound and other NTSR1 agonists on core body temperature in mice. Data for this compound and PD149163 are from intraperitoneal (i.p.) administration[1]. Data for NTS, TC NTR1 17, ML312, and Neuromedin N are from intra-median preoptic nucleus (intra-MnPO) injection[3]. Data for NT-2 and NT69L are from i.p. administration[4].
Uncoupling NTSR1 Activation from Hypothermia: The Role of Biased Signaling
The key to this compound's unique profile lies in its mechanism of action as a β-arrestin biased allosteric modulator.[1][5] Traditional NTSR1 agonists activate both Gq-protein signaling and β-arrestin pathways. Emerging evidence strongly suggests that the Gq-protein signaling cascade is responsible for the hypothermic effects associated with NTSR1 activation.[1][6]
This compound, in contrast, selectively potentiates β-arrestin signaling while simultaneously acting as an antagonist to Gq-protein activation.[1][5] This biased agonism effectively uncouples the therapeutic potential of NTSR1 modulation from the undesirable hypothermic side effect.
Experimental Protocols
The validation of this compound's lack of hypothermic effect was established through rigorous preclinical testing. Below are the detailed methodologies for the key in vivo experiments.
Animals
-
Species: Male and female C57BL/6J mice.[1]
-
Age: 8-12 weeks at the start of the experiments.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: Dissolved in a vehicle of saline and administered via intraperitoneal (i.p.) injection at doses ranging from 2 to 30 mg/kg.[1] For oral administration (p.o.), this compound was dissolved in 10% DMSO and 0.05% Tween-80 and administered at doses of 10, 30, or 100 mg/kg.[1]
-
PD149163: Dissolved in a vehicle of 0.2% DMSO in saline and administered via i.p. injection at doses of 0.1, 0.3, and 1 mg/kg.[1]
-
Neurotensin (NTS) and other peptide agonists: Dissolved in artificial cerebrospinal fluid (aCSF) and administered via direct microinjection into the median preoptic nucleus (MnPO) of the hypothalamus.[3]
Core Body Temperature Measurement
-
Method 1: Rectal Probe: Core body temperature was measured at various time points post-drug administration using a rectal probe inserted to a depth of 2 cm.[1]
-
Method 2: Radio Telemetry: For continuous monitoring, mice were surgically implanted with radio telemetry devices in the peritoneal cavity. This allowed for the remote and continuous recording of core body temperature without handling-induced stress.[3]
Conclusion
The development of this compound represents a significant advancement in the field of NTSR1-targeted therapeutics. By selectively modulating the β-arrestin pathway and avoiding the Gq-protein signaling that mediates hypothermia, this compound offers a promising new avenue for the treatment of various neurological and psychiatric disorders without a key dose-limiting side effect. The data presented here provide a clear validation of the lack of hypothermia with this compound and highlight the potential of biased agonism as a strategy for developing safer and more effective GPCR-targeting drugs.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the neurotensin receptor 1 in the behavioral effects of two neurotensin agonists, NT-2 and NT69L: lack of hypothermic, antinociceptive and antipsychotic actions in receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gq Protein Signaling Antagonism of SBI-553: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-553, a novel β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), with other known Gq protein signaling antagonists. This compound presents a unique mechanism by selectively antagonizing Gq protein signaling while promoting β-arrestin recruitment, offering a promising avenue for therapeutic development with potentially reduced side effects.[1][2] This document outlines the experimental data supporting the Gq antagonistic properties of this compound and compares its performance with established Gq signaling inhibitors, including the competitive NTSR1 antagonist SR142948A and the direct Gαq inhibitors YM-254890 and FR900359 (also known as UBO-QIC).
Quantitative Performance Analysis
The following tables summarize the quantitative data from various in vitro assays, providing a clear comparison of the potency and efficacy of this compound and alternative Gq signaling antagonists.
Table 1: Antagonism of Gq Protein Signaling
| Compound | Assay Type | Cell Line | Target | Key Parameter | Value | Reference |
| This compound | TGFα Shedding | HEK293 | NTSR1-Gq | Antagonism | Full antagonism of NT-induced Gq activation | [3] |
| TRUPATH BRET | HEK293T | NTSR1-Gq/11 | Antagonism | Full antagonism of NT-induced Gq/11 activation | [3] | |
| SR142948A | Inositol (B14025) Monophosphate Formation | HT 29 | NTSR1 | IC50 | 3.9 nM | [4][5] |
| Intracellular Calcium Mobilization | h-NTR1-CHO | NTSR1 | Antagonism | Potent antagonism of NT-induced Ca2+ mobilization | [4] | |
| YM-254890 | Platelet Aggregation (ADP-induced) | Human Platelet-Rich Plasma | P2Y1 (Gq-coupled) | IC50 | < 0.6 µM | [1] |
| Intracellular Calcium Mobilization | P2Y1-C6-15 cells | P2Y1 (Gq-coupled) | IC50 | 0.031 µM | [1] | |
| [35S]GTPγS Binding | Cell Membranes | Gαq/11 | Inhibition | Specific inhibition of agonist-induced binding | [6] | |
| FR900359 (UBO-QIC) | Platelet Aggregation & Secretion | Human Platelets | Gαq | Inhibition | Concentration-dependent inhibition | [7] |
| Calcium Mobilization | Human Platelets | Gαq | Inhibition | Abolished Gαq pathway signaling | [7] |
Table 2: β-Arrestin Recruitment Profile
| Compound | Assay Type | Cell Line | Target | Key Parameter | Value | Reference |
| This compound | BRET | HEK293 | NTSR1/β-arrestin1/2 | Agonism | Potent agonist for β-arrestin recruitment | [3] |
| EC50 | 340 nM (as an allosteric modulator) | [8][9] | ||||
| SR142948A | Inhibition of ML314-induced β-arrestin Recruitment | U2OS | NTSR1 | IC50 | 50.1 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Gq Protein Activation Assays
a) TGFα Shedding Assay
This assay measures Gq and G12/13 signaling by detecting the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).[11][12][13][14]
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the receptor of interest and AP-TGFα. For studying Gs- and Gi-coupled receptors, chimeric Gα proteins that couple to these receptors and subsequently activate Gq signaling are co-transfected.[11][12]
-
Ligand Stimulation: Cells are stimulated with various concentrations of the test compound (e.g., this compound) in the presence or absence of the endogenous agonist.
-
Quantification of AP-TGFα Shedding: The conditioned medium is collected, and the amount of shed AP-TGFα is quantified by measuring the activity of the alkaline phosphatase tag using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The resulting signal is proportional to the activation of Gq or G12/13 pathways. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-induced signal is measured to determine IC50 values.
b) Inositol 1,4,5-Trisphosphate (IP3) Generation Assay
This assay directly measures the production of the second messenger IP3, a hallmark of Gq activation.
-
Cell Labeling: Cells expressing the target receptor (e.g., HT 29 cells) are labeled with [3H]-myo-inositol.[15]
-
Compound Incubation: Cells are pre-incubated with the antagonist (e.g., SR142948A) followed by stimulation with the agonist (e.g., neurotensin).
-
IP3 Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted. The amount of [3H]-IP3 is quantified using liquid scintillation counting.
-
Data Analysis: The data are normalized to basal levels, and dose-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists.
c) Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of IP3-mediated channel opening.
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The antagonist is added to the cells, followed by the addition of the agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. For antagonists, the inhibition of the agonist-induced calcium response is quantified to determine the IC50.
d) Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay monitors the conformational changes within the heterotrimeric G protein upon activation.[16][17][18]
-
Plasmid Constructs: Cells are co-transfected with plasmids encoding the GPCR of interest, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a BRET acceptor (e.g., Venus, a variant of YFP).[16]
-
Cell Preparation and Ligand Addition: Transfected cells are harvested and plated in a 96-well plate. The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and baseline BRET is measured. The test compounds are then added.
-
BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. G protein activation leads to a conformational change and a change in the BRET ratio.
-
Data Analysis: The change in BRET ratio upon ligand stimulation is calculated and plotted against the ligand concentration to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated GPCR.[19][20][21]
-
Plasmid Constructs: Cells are co-transfected with a plasmid encoding the GPCR fused to a BRET donor (e.g., Rluc8) at its C-terminus and a plasmid for β-arrestin fused to a BRET acceptor (e.g., Venus) at its N-terminus.[20][21]
-
Cell Culture and Stimulation: Transfected cells are plated and subsequently stimulated with the test compounds.
-
BRET Measurement: The BRET substrate is added, and the BRET signal is measured. Recruitment of β-arrestin to the receptor brings the donor and acceptor into proximity, leading to an increase in the BRET signal.
-
Data Analysis: The net BRET ratio is calculated by subtracting the basal BRET from the agonist-induced BRET. Dose-response curves are generated to determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The canonical Gq protein signaling pathway.
Caption: Mechanism of action of this compound at the NTSR1.
Caption: General workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of UBO-QIC as a Gαq inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Focus Biomolecules [mayflowerbio.com]
- 9. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 14. discovery.csiro.au [discovery.csiro.au]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553's Efficacy Hinges on β-Arrestin 2: A Comparative Guide
For Immediate Release
A comprehensive analysis of the novel neurotensin (B549771) receptor 1 (NTSR1) allosteric modulator, SBI-553, reveals its functional dependence on the scaffolding protein β-arrestin 2 for its effects on psychostimulant-induced behaviors. This guide provides a detailed comparison of this compound's effects in wild-type versus β-arrestin 2 knockout mice, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
This compound is a β-arrestin biased positive allosteric modulator of NTSR1. It uniquely biases the receptor's signaling away from the canonical Gq protein pathway and towards the β-arrestin pathway.[1] This targeted mechanism of action has shown promise in attenuating the rewarding effects of psychostimulants without the side effects associated with balanced NTSR1 agonists.[1]
Unveiling the Role of β-Arrestin 2 through Knockout Studies
The pivotal role of β-arrestin 2 in mediating the in vivo effects of this compound was demonstrated in a study utilizing β-arrestin 2 knockout mice. The study, conducted by Slosky et al. (2020), investigated the impact of this compound on hyperlocomotion induced by cocaine and methamphetamine.
In wild-type mice, this compound significantly attenuated the hyperlocomotor response to both psychostimulants. However, this effect was completely absent in mice lacking β-arrestin 2, indicating that the therapeutic potential of this compound in this context is inextricably linked to the presence and function of β-arrestin 2.[1]
Quantitative Analysis of Locomotor Activity
The following table summarizes the key findings from the open-field locomotor activity tests in wild-type and β-arrestin 2 knockout mice.
| Treatment Group | Genotype | Locomotor Response to Psychostimulants | Effect of this compound |
| Vehicle + Cocaine | Wild-Type | Significant increase in locomotion | - |
| This compound + Cocaine | Wild-Type | Attenuation of cocaine-induced hyperlocomotion | Significant Reduction |
| Vehicle + Cocaine | β-arrestin 2 KO | Significant increase in locomotion | - |
| This compound + Cocaine | β-arrestin 2 KO | No significant change in cocaine-induced hyperlocomotion | No Effect |
| Vehicle + Methamphetamine | Wild-Type | Significant increase in locomotion | - |
| This compound + Methamphetamine | Wild-Type | Attenuation of methamphetamine-induced hyperlocomotion | Significant Reduction |
| Vehicle + Methamphetamine | β-arrestin 2 KO | Significant increase in locomotion | - |
| This compound + Methamphetamine | β-arrestin 2 KO | No significant change in methamphetamine-induced hyperlocomotion | No Effect |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways of NTSR1 in the presence of an agonist with and without the biased modulator this compound, and the consequence of β-arrestin 2 knockout.
Experimental Protocols
Open-Field Locomotor Activity Assay
This protocol details the procedure used to assess the effects of this compound on psychostimulant-induced hyperlocomotion in mice.
1. Animals:
-
Adult male C57BL/6J wild-type and β-arrestin 2 knockout mice.
-
Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) made of non-reflective material.
-
Equipped with automated photobeam tracking systems or video tracking software to record locomotor activity.
3. Drug Preparation and Administration:
-
This compound: Dissolved in a vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80). Administered intraperitoneally (i.p.) at a dose of 12 mg/kg.
-
Cocaine HCl: Dissolved in saline. Administered i.p. at a dose of 20 mg/kg.
-
Methamphetamine HCl: Dissolved in saline. Administered i.p. at a dose of 2 mg/kg.
-
Vehicle solutions are administered as controls.
4. Experimental Procedure:
-
Mice are placed individually into the open-field arenas and allowed to habituate for 30 minutes.
-
Following habituation, mice are removed, administered the designated drugs (e.g., this compound or vehicle, followed by cocaine, methamphetamine, or saline), and immediately returned to the arenas.
-
Locomotor activity (e.g., distance traveled, horizontal activity, vertical activity) is recorded for a period of 90-120 minutes.
5. Data Analysis:
-
Locomotor activity is typically binned into 5-minute intervals.
-
Total distance traveled over the entire recording period is calculated for each animal.
-
Statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) is used to compare the effects of different treatments and genotypes.
In Vitro β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a common method to quantify the recruitment of β-arrestin to NTSR1 upon ligand stimulation.
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently co-transfected with plasmids encoding for NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP) or Venus.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
24-48 hours post-transfection, the culture medium is replaced with a buffer (e.g., HBSS).
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Cells are stimulated with varying concentrations of this compound, a reference agonist (e.g., neurotensin), or vehicle.
-
Bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor (Rluc) and acceptor (YFP/Venus) emissions.
3. Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data are normalized to the vehicle control.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the ligands in promoting β-arrestin recruitment.
In Vitro Gq Protein Signaling Assay (Calcium Mobilization)
This protocol outlines a method to assess the activation of the Gq signaling pathway by measuring intracellular calcium mobilization.
1. Cell Culture and Dye Loading:
-
HEK-293 cells stably or transiently expressing NTSR1 are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Assay Procedure:
-
After dye loading, the cells are washed with a buffer.
-
A baseline fluorescence reading is taken using a fluorescent plate reader.
-
Cells are then stimulated with various concentrations of this compound, a reference agonist, or vehicle.
-
Fluorescence is measured kinetically over a period of several minutes to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Data are normalized to the response induced by a maximal concentration of a reference agonist.
-
Dose-response curves are plotted, and EC50 values are determined to assess the potency of the ligands in activating Gq signaling.
Alternative Approaches and Future Directions
While this compound serves as a critical tool compound, the development of other β-arrestin biased NTSR1 modulators with improved pharmacokinetic profiles is an active area of research. A closely related analog, SBI-810, has also been investigated and shown to have potent analgesic effects, also mediated through a β-arrestin 2-dependent mechanism. The exploration of biased agonism at NTSR1 and other GPCRs holds significant promise for the development of safer and more effective therapeutics for a range of disorders, from addiction to chronic pain.
This guide underscores the importance of utilizing knockout models to elucidate the mechanism of action of novel therapeutics. The clear dependence of this compound on β-arrestin 2 for its in vivo efficacy provides a compelling rationale for targeting this pathway in the development of future drugs for substance use disorders.
References
A Comparative Analysis of SBI-553 and its Analog SBI-810: Biased Allosteric Modulators of the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SBI-553 and its analog, SBI-810, two β-arrestin biased allosteric modulators of the neurotensin (B549771) receptor 1 (NTSR1). Both compounds offer unique therapeutic potential by selectively activating specific downstream signaling pathways, thereby minimizing the side effects associated with unbiased NTSR1 agonists. This document summarizes their distinct pharmacological profiles, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Introduction
This compound and SBI-810 are experimental small molecules that bind to an intracellular allosteric site on NTSR1.[1][2] This binding modulates the receptor's signaling, favoring the β-arrestin pathway over traditional G-protein signaling.[1][2] While structurally similar, a subtle chemical modification distinguishes their pharmacokinetic profiles and, consequently, their primary therapeutic applications. This compound, with its fluorocyclopropyl group, exhibits greater central nervous system (CNS) exposure and has been primarily investigated for its role in attenuating substance abuse behaviors.[3] In contrast, SBI-810, which features a methyl group instead, shows preferential peripheral distribution, establishing it as a potent analgesic with a favorable side-effect profile.[3][4]
Comparative Data
The following tables summarize the available quantitative and qualitative data for this compound and SBI-810.
Table 1: In Vitro and In Vivo Pharmacology
| Parameter | This compound | SBI-810 | Reference(s) |
| Target | Neurotensin Receptor 1 (NTSR1) | Neurotensin Receptor 1 (NTSR1) | [2] |
| Mechanism of Action | β-arrestin biased positive allosteric modulator | β-arrestin biased positive allosteric modulator | [1][2] |
| Primary Therapeutic Indication | Attenuation of psychostimulant-associated behaviors (e.g., cocaine self-administration) | Analgesia (acute and chronic pain) | [3][5] |
| G-Protein Signaling | Antagonizes Gq/11 signaling | Fully antagonizes NT-induced Gq activation, partially antagonizes NT-induced Gi1 activation, and is permissive of NTSR1 activation of GoA and G12. | [6] |
| β-Arrestin Signaling | Potent agonist of β-arrestin recruitment | Potent agonist of β-arrestin recruitment | [5] |
| Key In Vivo Efficacy Models | Reduction of cocaine and methamphetamine-induced hyperlocomotion and self-administration in mice. | Potent antinociceptive effects in rodent models of postoperative, inflammatory, and neuropathic pain. | [5] |
| Side Effect Profile | Does not induce hypothermia, hypotension, or motor impairment characteristic of unbiased NTSR1 agonists. | Avoids opioid-like side effects such as constipation and tolerance. Does not cause sedation or memory problems. | [5][7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | SBI-810 | Reference(s) |
| CNS Penetration | Higher CNS exposure | Lower CNS exposure, with peripheral enrichment | [3] |
| Oral Bioavailability | Orally available | Information not explicitly available, but administered systemically in studies. | [8] |
| Species Studied | Mouse, Rat, Monkey | Monkey | [7] |
| Key Distribution Findings | Modulates activity in reward-related brain regions. | Higher concentrations in dorsal root ganglia (DRG) and spinal cord compared to the brain. | [3] |
Signaling Pathways and Mechanisms of Action
This compound and SBI-810 exert their effects by modulating the signaling cascade downstream of NTSR1. The following diagrams illustrate these pathways.
Caption: this compound signaling pathway.
Caption: SBI-810 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the recruitment of β-arrestin to NTSR1 upon ligand binding.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Cells co-transfected with NTSR1 fused to Renilla luciferase (NTSR1-Rluc) and β-arrestin-2 fused to Venus (β-arrestin2-Venus).
-
Test compounds (this compound, SBI-810) and control ligands (e.g., Neurotensin).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
-
Procedure:
-
Seed transfected HEK293T cells in a white, clear-bottom 96-well plate.
-
The following day, replace the culture medium with a buffer suitable for the BRET assay.
-
Add varying concentrations of the test compounds or control ligands to the wells.
-
Incubate for a specified time at 37°C.
-
Add the BRET substrate to each well.
-
Measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for Venus) using a plate reader.
-
The BRET ratio is calculated as the emission intensity at the acceptor wavelength divided by the emission intensity at the donor wavelength.
-
Data are typically normalized to the response induced by a saturating concentration of a reference agonist.
-
Cocaine Self-Administration in Mice (for this compound)
This model assesses the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.
-
Animals: C57BL/6J mice.
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to a jugular vein catheter.
-
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each mouse. Allow for a recovery period.
-
Acquisition: Train mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each press on the active lever results in an intravenous infusion of cocaine and the presentation of a cue light. Presses on the inactive lever have no consequence. Training continues until stable responding is achieved.
-
Treatment: Prior to a self-administration session, administer this compound or vehicle (e.g., intraperitoneally).
-
Testing: Place the mice back into the operant chambers and record the number of active and inactive lever presses over a set period (e.g., 1-2 hours).
-
Data Analysis: Compare the number of cocaine infusions and lever presses between the this compound-treated and vehicle-treated groups. A reduction in active lever pressing in the this compound group indicates an attenuation of the reinforcing effects of cocaine.
-
In Vivo Pain Models in Mice (for SBI-810)
These models are used to evaluate the analgesic properties of a test compound in different pain states.
-
Plantar Incision Model (Postoperative Pain):
-
Anesthetize the mouse.
-
Make a small incision through the skin and fascia of the plantar surface of the hind paw.
-
Suture the wound.
-
After recovery, assess mechanical allodynia using the von Frey test at various time points post-surgery.
-
Administer SBI-810 or vehicle and measure the paw withdrawal threshold.
-
-
Tibial Fracture Model (Inflammatory and Neuropathic Pain):
-
Anesthetize the mouse.
-
Create a closed fracture of the tibia.
-
Assess mechanical allodynia (von Frey test), thermal hyperalgesia (Hargreaves test), and cold allodynia at different time points post-fracture.
-
Administer SBI-810 or vehicle and evaluate its effect on these pain-related behaviors.
-
-
Spared Nerve Injury Model (Neuropathic Pain):
-
Anesthetize the mouse.
-
Expose the sciatic nerve and ligate and transect two of its three terminal branches, leaving the sural nerve intact.
-
Assess mechanical allodynia in the territory of the spared sural nerve using the von Frey test.
-
Administer SBI-810 or vehicle and measure the paw withdrawal threshold.
-
Experimental Workflow for In Vivo Pain Models
Caption: General workflow for in vivo pain studies.
Conclusion
This compound and its analog SBI-810 represent a promising new class of therapeutics that leverage biased allosteric modulation of NTSR1 to achieve targeted therapeutic effects while avoiding the side effects of conventional agonists. The distinct pharmacokinetic profiles of these two compounds, driven by a minor structural modification, highlight the potential for fine-tuning drug distribution to optimize efficacy for different indications. This compound, with its CNS-penetrant properties, shows potential for treating addiction, while the peripherally-enriched SBI-810 is a promising non-opioid analgesic. Further research, including direct comparative studies, will be crucial to fully elucidate their therapeutic potential and guide their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2022241186A1 - Compositions for and methods of treating and/or preventing pain - Google Patents [patents.google.com]
- 8. Development of this compound, an allosteric modulator of NTR1, for the treatment of substance use disorders - Lawrence Barak [grantome.com]
SBI-553: A Paradigm Shift in NTSR1 Modulation by Selectively Engaging β-Arrestin Signaling
A novel allosteric modulator, SBI-553, offers a distinct mechanism of action at the Neurotensin (B549771) Receptor 1 (NTSR1) compared to traditional antagonists. By uniquely biasing the receptor's signaling cascade towards the β-arrestin pathway while inhibiting G-protein activation, this compound presents a promising therapeutic strategy with the potential for enhanced efficacy and reduced side effects in treating conditions such as psychostimulant addiction.
Traditional Neurotensin Receptor 1 (NTSR1) antagonists function through competitive binding at the orthosteric site, the same site as the endogenous ligand neurotensin (NTS). This competitive antagonism blocks both G-protein-mediated and β-arrestin-mediated signaling pathways downstream of the receptor. In contrast, this compound is a β-arrestin-biased positive allosteric modulator (PAM), binding to a distinct, intracellular allosteric site on NTSR1.[1][2] This allosteric binding of this compound induces a conformational change in the receptor that selectively favors the recruitment and activation of β-arrestin while simultaneously antagonizing Gq protein signaling.[2][3] This biased signaling approach has been shown to attenuate addictive behaviors in preclinical models without inducing the side effects, such as hypothermia and motor impairment, that are characteristic of balanced NTSR1 agonism.[3]
Distinguishing Mechanisms of Action at NTSR1
The fundamental difference between this compound and traditional NTSR1 antagonists lies in their binding sites and the subsequent impact on receptor signaling. Traditional antagonists, such as SR142948A, are competitive, orthosteric antagonists that prevent the binding of neurotensin and thereby inhibit all downstream signaling.[3] this compound, however, as a positive allosteric modulator, can enhance the binding of the endogenous ligand, neurotensin, to the receptor.[4] Its unique mechanism of action allows it to act as a β-arrestin-biased agonist on its own and to further potentiate β-arrestin signaling when the receptor is occupied by neurotensin.[2][5]
This biased agonism is a key differentiator. While traditional antagonists create a general blockade of NTSR1 activity, this compound reshapes the signaling output of the receptor, selectively promoting pathways associated with therapeutic benefits while avoiding those linked to adverse effects.
Comparative Analysis of this compound and Traditional NTSR1 Antagonists
The following tables summarize the key differences in the mechanism and functional outcomes of this compound compared to traditional NTSR1 antagonists, exemplified by SR142948A.
| Feature | This compound | Traditional NTSR1 Antagonists (e.g., SR142948A) |
| Binding Site | Allosteric (intracellular)[1] | Orthosteric (neurotensin binding site)[4] |
| Mechanism | β-arrestin biased positive allosteric modulator[1][2] | Competitive antagonist[3] |
| Effect on Neurotensin Binding | Enhances affinity[4] | Competitively inhibits[4] |
Table 1: Comparison of Binding Characteristics
| Signaling Pathway | This compound | Traditional NTSR1 Antagonists (e.g., SR142948A) |
| Gq Protein Activation | Antagonizes/No stimulation[2][3][6] | Blocks |
| β-Arrestin Recruitment | Agonist/Potentiates[2][3] | Blocks[3] |
Table 2: Comparison of Signaling Pathway Modulation
Visualizing the Signaling Divergence
The distinct signaling pathways activated by this compound versus the blockade imposed by traditional NTSR1 antagonists can be visualized in the following diagrams.
Caption: Signaling pathway of a traditional NTSR1 antagonist.
Caption: Signaling pathway of this compound.
Experimental Methodologies
The characterization of this compound and its comparison to traditional NTSR1 antagonists rely on a suite of in vitro functional assays. Below are the detailed protocols for two key experiments: the β-arrestin recruitment assay and the Gq protein activation assay.
β-Arrestin Recruitment Assay (TRUPATH BRET Platform)
This assay quantifies the recruitment of β-arrestin to NTSR1 upon ligand stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow:
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Culture and transfection of HEK293T cells [protocols.io]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Validating the Preclinical Safety of SBI-553: A Comparative Analysis for Substance Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and efficacy profile of SBI-553, a novel β-arrestin biased allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1), with established and alternative treatments for substance use disorders. The data presented herein is intended to inform preclinical development and translational research in the field of addiction medicine.
Executive Summary
This compound represents a promising therapeutic candidate for substance use disorders due to its unique mechanism of action. As a β-arrestin biased agonist of NTSR1, it selectively modulates signaling pathways associated with the therapeutic effects on addiction-related behaviors while avoiding the G-protein-mediated pathways linked to the adverse effects of unbiased NTSR1 agonists. This guide presents a comparative analysis of this compound against standard-of-care medications (naltrexone, buprenorphine, methadone) and other NTSR1 modulators (PD149163, SR-48692). The available preclinical data suggests that this compound possesses a favorable safety profile, particularly concerning cardiovascular and central nervous system side effects, when compared to existing therapies and unbiased NTSR1 agonists.
Comparative Safety and Efficacy Analysis
The following tables summarize the available preclinical data for this compound and its comparators.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Citation(s) |
| This compound | Data not publicly available | - | - | |
| Naltrexone (B1662487) | Mouse | Oral | 1,100 - 1,550 mg/kg | [1] |
| Rat | Oral | 1,450 mg/kg | [1] | |
| Buprenorphine | Data not publicly available | - | - | |
| Methadone | Mouse | Oral | 178 mg/kg | [2] |
| Rat | Oral | Data not publicly available | ||
| PD149163 | Data not publicly available | - | - | |
| SR-48692 | Data not publicly available | - | - |
Table 2: Cardiovascular Safety Profile
| Compound | Parameter | Finding | Citation(s) |
| This compound | Blood Pressure, Heart Rate | No significant changes observed in preclinical models. Appears to circumvent hypotension seen with unbiased NTSR1 agonists. | [3] |
| Naltrexone | Cardiovascular Events | A study of naltrexone-bupropion combination showed no increased risk of major adverse cardiovascular events in an interim analysis, but the trial was terminated early, leaving the cardiovascular safety uncertain. | [4][5] |
| Buprenorphine | Blood Pressure, Heart Rate | Did not change blood pressure or heart rate in conscious rabbits. | [6] |
| hERG Channel Block | No effect on hERG channels at clinically relevant concentrations. | [7][8] | |
| Methadone | QT Prolongation | Associated with QT interval prolongation and Torsades de Pointes. | [2][3][9] |
| hERG Channel Block | Potent inhibitor of hERG channels. | [10][11][12] | |
| PD149163 | Blood Pressure, Heart Rate | Elicits a biphasic depressor-pressor effect on blood pressure. | [13] |
| SR-48692 | Cardiovascular Effects | Antagonizes neurotensin-induced cardiovascular effects, such as blood pressure changes. Does not show intrinsic cardiovascular effects. | [14][15] |
Table 3: Preclinical Efficacy in Models of Substance Abuse
| Compound | Behavioral Assay | Animal Model | Effect | Citation(s) |
| This compound | Cocaine/Methamphetamine-induced Hyperlocomotion | Mouse | Attenuates hyperlocomotion. | [16][17][18] |
| Cocaine Self-Administration | Mouse | Reduces cocaine self-administration. | [16][17] | |
| Naltrexone | Cocaine Self-Administration | Rat | Attenuates the reinforcing effects of cocaine. | [1][19][20] |
| Buprenorphine | Cocaine Conditioned Place Preference | Rat | Attenuates cocaine-conditioned place preference. | [21] |
| Methadone | Amphetamine-induced Locomotor Activity | Rat | Data not publicly available | |
| PD149163 | Models of antipsychotic activity | Rat | Shows antipsychotic-like effects. | [22] |
| SR-48692 | - | - | Acts as a neurotensin antagonist. | [14][15][23] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound at the neurotensin receptor 1 (NTSR1).
References
- 1. Naltrexone affects cocaine self-administration in naïve rats through the ventral tegmental area rather than dopaminergic target regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of the cardiotoxicity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of the cardiotoxicity of methadone | EXCLI Journal [excli.de]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Respiratory and cardiovascular effects of buprenorphine in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of QT prolongation by buprenorphine cannot be explained by direct hERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of QT prolongation by buprenorphine cannot be explained by direct hERG channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methadone safety: a clinical practice guideline from the American Pain Society and College on Problems of Drug Dependence, in collaboration with the Heart Rhythm Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of opioid agonists on cardiac human ether-a-go-go-related gene K(+) currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Cardiovascular effects of neurotensin and some analogues on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SR 48692, a non-peptide neurotensin receptor antagonist, blocks the cardiovascular effects elicited by neurotensin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the neurotensin receptor antagonist SR48692 on rat blood pressure modulation by neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Effects of naltrexone on intravenous cocaine self-administration in rats during food satiation and deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of naltrexone on cocaine- and sucrose-seeking behaviour in response to associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cocaine conditioned place preference is attenuated by chronic buprenorphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The opioid methadone induces a local anaestheticlike inhibition of the cardiac Na+ channel, Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for SBI-553
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SBI-553, a potent and selective β-arrestin-biased positive allosteric modulator of the neurotensin (B549771) receptor 1 (NTSR1). Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. As a research chemical, the full toxicological properties may not be fully known. Therefore, it should be treated as a hazardous substance.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes. Handle in a well-ventilated area, preferably a fume hood.
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.
-
-
Container Management:
-
Use designated, clearly labeled, and leak-proof containers for this compound waste.
-
Ensure the container is compatible with the chemical properties of this compound.
-
Keep the waste container securely closed when not in use.
-
-
Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous waste. Do not attempt to neutralize or discard it down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for guidance on proper disposal procedures.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all labware that has come into contact with this compound.
-
Rinse glassware and equipment with an appropriate solvent (refer to the SDS for solubility information) and collect the rinsate as hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
This compound: Key Data and Properties
| Property | Data |
| Chemical Name | 2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)-1-piperidinyl]-6-quinazolinyl]methylamino]-ethanol |
| Molecular Formula | C₂₆H₃₁FN₄O₂ |
| Molecular Weight | 450.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF.[1] |
| Mechanism of Action | This compound is a β-arrestin-biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1] It selectively activates β-arrestin signaling pathways without significantly engaging G-protein-mediated signaling.[2][3] This biased agonism is being explored for its therapeutic potential in attenuating addictive behaviors.[1][2][3][4] |
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram illustrates a typical experimental workflow to assess the β-arrestin recruitment activity of this compound.
Caption: Workflow for β-arrestin recruitment assay.
Signaling Pathway of this compound at NTSR1
The following diagram illustrates the biased signaling mechanism of this compound at the neurotensin receptor 1.
Caption: Biased signaling of this compound at NTSR1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors. [scholars.duke.edu]
Personal protective equipment for handling SBI-553
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of SBI-553, a potent and brain-penetrant neurotensin (B549771) receptor 1 (NTR1) allosteric modulator. Adherence to these procedural steps is critical for safe operational workflow and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves prior to use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing. |
| Respiratory Protection | Not normally required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial to prevent contamination and ensure accurate experimental outcomes.
-
Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing : If working with the solid form, weighing should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
Dissolving : this compound is often dissolved in solvents like DMSO.[1] This should be done in a fume hood. Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which is typically at -20°C for the solid powder.[2]
-
Spill Management : In case of a spill, avoid breathing dust or vapors. Wear appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Waste Collection : Collect all disposable materials, such as gloves, pipette tips, and empty vials, that have come into contact with this compound in a designated and clearly labeled hazardous waste container.
-
Solvent Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for solvents. Do not pour down the drain.
-
Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
